DBCO-PEG3-Glu-Val-Cit-PABC-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C90H129N13O21 |
|---|---|
Molecular Weight |
1729.1 g/mol |
IUPAC Name |
(4S)-4-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C90H129N13O21/c1-15-58(8)80(71(119-13)51-75(107)102-45-24-32-70(102)82(120-14)59(9)83(111)94-60(10)81(110)64-27-17-16-18-28-64)100(11)88(116)78(56(4)5)99-87(115)79(57(6)7)101(12)90(118)124-53-61-33-37-66(38-34-61)95-84(112)67(30-23-43-93-89(91)117)97-86(114)77(55(2)3)98-85(113)68(39-42-76(108)109)96-73(105)54-123-50-49-122-48-47-121-46-44-92-72(104)40-41-74(106)103-52-65-29-20-19-25-62(65)35-36-63-26-21-22-31-69(63)103/h16-22,25-29,31,33-34,37-38,55-60,67-68,70-71,77-82,110H,15,23-24,30,32,39-54H2,1-14H3,(H,92,104)(H,94,111)(H,95,112)(H,96,105)(H,97,114)(H,98,113)(H,99,115)(H,108,109)(H3,91,93,117)/t58-,59+,60+,67-,68-,70-,71+,77-,78-,79-,80-,81+,82+/m0/s1 |
InChI Key |
AWWGKJZNXGMXEC-ZHARZZTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of DBCO-PEG3-Glu-Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure, mechanism of action, and key experimental data related to the advanced drug-linker conjugate, DBCO-PEG3-Glu-Val-Cit-PABC-MMAE. This molecule is a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs), designed for targeted cancer therapy.
Molecular Structure and Components
This compound is a sophisticated, multi-functional molecule engineered for optimal performance in ADCs. Its structure is modular, with each component serving a distinct and crucial role in the targeted delivery and release of the cytotoxic payload.
The components are as follows:
-
DBCO (Dibenzocyclooctyne): This is a highly reactive cyclooctyne (B158145) moiety that serves as the conjugation handle. It enables the covalent attachment of the drug-linker to an azide-modified monoclonal antibody via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction is highly efficient and proceeds rapidly under physiological conditions, making it ideal for conjugating sensitive biomolecules like antibodies.[1]
-
PEG3 (Triethylene Glycol): The PEG3 unit is a short polyethylene (B3416737) glycol spacer. Its primary function is to enhance the hydrophilicity and solubility of the entire drug-linker conjugate in aqueous environments.[3] This improved solubility helps to prevent aggregation of the ADC and can improve its pharmacokinetic properties.
-
Glu-Val-Cit (Glutamic acid-Valine-Citrulline): This tripeptide sequence constitutes the enzymatically cleavable linker.[4][5] The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[6][] The addition of a glutamic acid (Glu) residue at the N-terminus of the Val-Cit motif has been shown to significantly enhance the linker's stability in mouse plasma by reducing its susceptibility to premature cleavage by carboxylesterase Ces1c.[4][5] This increased stability in circulation is crucial for minimizing off-target toxicity and maximizing the delivery of the payload to the tumor site.[5]
-
PABC (p-aminobenzyl carbamate): The PABC group acts as a self-immolative spacer.[6] Following the enzymatic cleavage of the amide bond between Citrulline and PABC by Cathepsin B, the resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a spontaneous 1,6-elimination reaction.[4][6] This cascade releases the unmodified cytotoxic payload, carbon dioxide, and an aromatic remnant, ensuring a clean and efficient release of the active drug inside the target cell.[6]
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[8][9] It functions as a tubulin polymerization inhibitor.[8] By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[10] Due to its high cytotoxicity, MMAE is not suitable as a standalone drug but is highly effective as a payload in ADCs.[8]
Mechanism of Action of an ADC with this compound
The therapeutic effect of an ADC utilizing this drug-linker conjugate is a multi-step process that ensures targeted cell killing while minimizing systemic toxicity.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. benchchem.com [benchchem.com]
- 8. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG3-Glu-Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the mechanism of action of the antibody-drug conjugate (ADC) construct, DBCO-PEG3-Glu-Val-Cit-PABC-MMAE. This ADC architecture leverages a modular design, combining a highly specific monoclonal antibody (not specified, to be chosen by the researcher) with a potent cytotoxic payload, monomethyl auristatin E (MMAE), through a sophisticated linker system. The guide will deconstruct each component of the ADC, detailing its function and the synergistic interplay that results in targeted cancer cell cytotoxicity. Key aspects covered include the bioorthogonal conjugation chemistry, the role of the polyethylene (B3416737) glycol spacer, the specifics of the protease-cleavable linker, the intracellular release mechanism, the molecular action of the MMAE payload, and the clinically significant bystander effect. Furthermore, this document provides detailed experimental protocols for the in vitro characterization of ADCs with this architecture and presents a framework for the quantitative assessment of their efficacy.
Molecular Components and Architecture
The this compound is a complex molecule designed for targeted drug delivery. Its efficacy is a direct result of the specific function of each of its components, which are assembled to create a stable yet conditionally labile system.
-
DBCO (Dibenzocyclooctyne): This moiety is the conjugation handle that allows for the attachment of the linker-payload to the targeting antibody. DBCO facilitates a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][][3]. This bioorthogonal reaction is highly specific and can be performed under mild, physiological conditions, ensuring that the integrity and function of the antibody are preserved[1][4]. The DBCO group reacts with an azide-modified antibody to form a stable triazole linkage[].
-
PEG3 (Polyethylene Glycol, 3 units): The PEG3 spacer is a short polyethylene glycol chain that serves multiple purposes within the ADC construct. As a hydrophilic polymer, it enhances the solubility and stability of the ADC, which is particularly important as many cytotoxic payloads are hydrophobic[5][6][]. The PEG linker can also reduce aggregation, lower immunogenicity, and improve the pharmacokinetic profile of the conjugate by increasing its circulation time[5][6][8][9].
-
Glu-Val-Cit-PABC Linker: This is a protease-cleavable linker system designed to be stable in the bloodstream and specifically cleaved within the target cancer cell[][11].
-
Glu-Val-Cit (Glutamic Acid-Valine-Citrulline): This tripeptide sequence is a substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells[][11][12]. The Val-Cit dipeptide is particularly well-characterized for its selective cleavage by Cathepsin B[][13]. The stability of this linker in circulation is crucial to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity[14][15].
-
PABC (p-aminobenzyl carbamate): This is a self-immolative spacer. Once Cathepsin B cleaves the peptide bond between Citrulline and PABC, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified MMAE payload[][11][16].
-
-
MMAE (Monomethyl Auristatin E): MMAE is a highly potent synthetic antimitotic agent and the cytotoxic payload of this ADC[17]. It is a derivative of the natural product dolastatin 10[17][18]. MMAE functions by inhibiting tubulin polymerization, which disrupts the microtubule network within the cell. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis[17][19][20]. Due to its high toxicity, MMAE cannot be used as a standalone drug but is highly effective as an ADC payload[21][].
Core Mechanism of Action
The mechanism of action of an ADC constructed with this compound is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
-
Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH, preventing premature drug release[14][15]. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells[][23].
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis[23][24][25][26].
-
Lysosomal Trafficking: The internalized vesicle, or endosome, containing the ADC-antigen complex is trafficked to the lysosome[12][26]. The acidic environment of the lysosome and the presence of various proteases are key to the next step.
-
Enzymatic Cleavage and Payload Release: Within the lysosome, the high concentration of Cathepsin B leads to the cleavage of the Val-Cit dipeptide in the linker[][11][19]. This cleavage event triggers the self-immolation of the PABC spacer, rapidly releasing the active MMAE payload into the cytoplasm of the cancer cell[11][16][27].
-
Cytotoxicity: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle[19][20][28]. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis[29][30].
-
The Bystander Effect: MMAE is a moderately hydrophobic and cell-permeable molecule[31]. This property allows it to diffuse out of the targeted, antigen-positive cancer cell and into the surrounding tumor microenvironment[16][23][31]. This released MMAE can then be taken up by neighboring antigen-negative cancer cells, inducing their death[23][31][32]. This "bystander effect" is a critical mechanism for overcoming tumor heterogeneity and can significantly enhance the therapeutic efficacy of the ADC[16][31].
Visualization of Core Concepts
Overall Mechanism of Action
Caption: The multi-step mechanism of action of a Val-Cit-PABC-MMAE ADC.
Linker Cleavage and Payload Release
Caption: The enzymatic cleavage and self-immolation cascade leading to MMAE release.
Quantitative Data
The efficacy of an ADC is determined by several quantitative parameters. While specific data for the this compound construct will be dependent on the chosen antibody and target cell line, the following table provides a template for the key data points that should be determined during preclinical evaluation.
| Parameter | Description | Example Value | Reference Cell Line |
| IC₅₀ (Target Cells) | The concentration of ADC required to inhibit the growth of 50% of antigen-positive cells. | 0.5 nM | SK-BR-3 (HER2+) |
| IC₅₀ (Control Cells) | The concentration of ADC required to inhibit the growth of 50% of antigen-negative cells. | >1000 nM | MCF7 (HER2-) |
| IC₅₀ (Free MMAE) | The intrinsic potency of the cytotoxic payload on a given cell line. | 0.1 nM | SK-BR-3 |
| DAR | Drug-to-Antibody Ratio; the average number of payload molecules conjugated to each antibody. | 3.8 | N/A |
| Linker Stability | The percentage of ADC remaining intact after a defined period in plasma (e.g., 7 days). | >95% | Human Plasma |
| Bystander Killing | The percentage of antigen-negative cell death in a co-culture with antigen-positive cells. | 60% | MCF7 in co-culture |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro activity of a this compound ADC.
Target-Specific Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the ADC on antigen-positive cells compared to antigen-negative cells.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 3. hiyka.com [hiyka.com]
- 4. lifetein.com [lifetein.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 9. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 11. benchchem.com [benchchem.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. A General ADC Linker - vcMMAE [bldpharm.com]
- 19. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 20. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. adcreview.com [adcreview.com]
- 23. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 24. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 26. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 27. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. aacrjournals.org [aacrjournals.org]
The Role of Dibenzocyclooctyne (DBCO) in Copper-Free Click Chemistry for Antibody-Drug Conjugate (ADC) Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of the application of Dibenzocyclooctyne (DBCO) in the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reaction for the synthesis of antibody-drug conjugates (ADCs). We will explore the core chemical principles, detail experimental protocols, present quantitative data, and illustrate key processes and pathways.
Introduction to Copper-Free Click Chemistry in ADC Synthesis
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1]
"Click chemistry," a term introduced by K.B. Sharpless, describes reactions that are high-yielding, stereospecific, and create byproducts that are easily removed.[2][3] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a classic example, the inherent cytotoxicity of the copper catalyst limits its application in biological systems.[2][4]
This limitation led to the development of copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] SPAAC utilizes a strained cyclooctyne (B158145), such as DBCO, which reacts spontaneously with an azide-functionalized molecule to form a stable triazole linkage without the need for a toxic catalyst.[2][6] This bioorthogonal reaction is exceptionally well-suited for bioconjugation in complex biological environments and for the synthesis of ADCs.[4][7]
The Central Role of DBCO
DBCO is a dibenzo-fused cyclooctyne. The significant ring strain (approximately 18 kcal/mol) within the cyclooctyne ring is the driving force for the reaction. This strain is released upon the [3+2] dipolar cycloaddition with an azide (B81097), leading to a rapid and highly efficient reaction under physiological conditions.[6]
Core Advantages of DBCO-Mediated SPAAC:
-
Biocompatibility: The reaction proceeds efficiently without a cytotoxic copper catalyst, making it ideal for use with sensitive biomolecules like antibodies and for in vivo applications.[2][4]
-
Bioorthogonality: DBCO and azide groups are abiotic and react selectively with each other, ignoring other functional groups present in biological systems, which minimizes side reactions.[4][8]
-
High Reaction Kinetics: The reaction is fast, often proceeding to completion in minutes to hours at room temperature and low concentrations.[4]
-
Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are highly stable under physiological conditions.[2][8] DBCO-functionalized antibodies can be stored for weeks with minimal loss of reactivity.[4][9]
The Chemistry of ADC Formation with DBCO
The synthesis of an ADC using DBCO-mediated click chemistry is a versatile process that typically involves two main stages: functionalizing either the antibody or the payload with one of the reactive partners (DBCO or azide), and then reacting it with the other partner. A common strategy involves introducing the DBCO moiety onto the antibody and the azide onto the payload.
The reaction involves the concerted [3+2] cycloaddition of an azide onto the strained triple bond of the DBCO molecule. The release of ring strain provides the thermodynamic driving force for the reaction, which proceeds without the need for heat or catalysis.
Quantitative Data for DBCO-Mediated ADC Synthesis
The efficiency and reproducibility of ADC synthesis are critical. The following tables summarize key quantitative parameters for ADC production using DBCO-based linkers, compiled from established protocols.
Table 1: Typical Reaction Parameters for Antibody-DBCO Functionalization
| Parameter | Value Range | Conditions | Source(s) |
|---|---|---|---|
| Molar Excess (DBCO-NHS Ester to Antibody) | 5 to 30-fold | Room Temperature, 30-60 min | [4][8] |
| Antibody Concentration | 1-10 mg/mL | Amine-free buffer (e.g., PBS, pH 7.4) | [1][9] |
| Organic Solvent Concentration | < 10% (v/v) | DMSO or DMF | [1] |
| Quenching Reagent | 50-100 mM Tris | Room Temperature, 5-15 min |[8] |
Table 2: Typical Reaction Parameters for SPAAC Conjugation
| Parameter | Value Range | Conditions | Source(s) |
|---|---|---|---|
| Molar Excess (Azide-Payload to DBCO-Ab) | 1.5 to 5-fold | 4°C to Room Temperature | [1][8][9] |
| Reaction Time | 2 to 24 hours (or overnight) | Dependent on reactants and concentration | [4][8][10] |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) |[4] |
Table 3: Stability of DBCO-Linked Conjugates
| Parameter | Observation | Conditions | Source(s) |
|---|---|---|---|
| DBCO-Antibody Stability | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [4] |
| ADC Stability in Human Plasma | No significant degradation | 28 days at 37°C | [11] |
| ADC Stability in Mouse Plasma | >95% payload loss (VCit linker) | 14 days at 37°C | [11] |
| ADC Stability in Buffer (PBS) | No significant degradation or aggregation | 28 days at 37°C |[11] |
Note: The stability in mouse plasma can be highly dependent on the cleavable linker used in conjunction with the DBCO chemistry, not the DBCO-triazole bond itself. Valine-citrulline (VCit) linkers, for example, are known to be unstable in mouse plasma.[11]
Detailed Experimental Protocols
This section provides generalized, step-by-step methodologies for the key experiments in ADC synthesis using DBCO-NHS esters for lysine (B10760008) conjugation.
This protocol describes the covalent attachment of a DBCO moiety to an antibody via reaction with primary amines (e.g., lysine residues).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) or desalting columns for purification.
Procedure:
-
Antibody Preparation: Ensure the antibody is buffer-exchanged into an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[1] Remove any protein stabilizers like BSA or gelatin.[9]
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[9]
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[1] Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[4][8]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 50-100 mM Tris-HCl, pH 8.0) and incubate for 15 minutes at room temperature.[8][9]
-
Purification: Remove unreacted DBCO-NHS ester and quenching reagent using a desalting column or SEC, eluting with PBS.[1][8]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. Store the DBCO-functionalized antibody at 4°C or -20°C.[4]
This protocol details the final click chemistry step to form the ADC.
Materials:
-
Purified DBCO-functionalized antibody.
-
Azide-functionalized payload (e.g., Azide-PEG4-MMAE).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., SEC, HIC).
Procedure:
-
Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is typically used.[1][8]
-
Incubation: Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.[8][10] Protect from light if using photosensitive compounds.
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[1]
-
Characterization: Analyze the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation.[12] This is typically done using HIC, reversed-phase chromatography, and mass spectrometry.[13]
Visualizing the Workflow and Biological Impact
The following diagram illustrates the sequential steps involved in synthesizing an ADC using DBCO click chemistry.
Many common ADC payloads, such as monomethyl auristatin E (MMAE) and maytansinoids (DM1, DM4), are potent tubulin inhibitors.[14][15] After the ADC is internalized by the target cancer cell and the payload is released, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]
Conclusion
DBCO-mediated copper-free click chemistry represents a robust, efficient, and biocompatible platform for the development of next-generation antibody-drug conjugates.[4][17] Its bioorthogonal nature allows for precise and stable conjugation under mild, aqueous conditions, overcoming the toxicity concerns associated with copper-catalyzed methods.[2][6] By understanding the quantitative parameters, adhering to detailed experimental protocols, and characterizing the final product, researchers can leverage this powerful technology to create homogenous, stable, and highly effective targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. interchim.fr [interchim.fr]
- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Synthesis of precision antibody conjugates using proximity-induced chemistry [thno.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 17. Liposome: Encapsula's Scientific Blog: DBCO or Azide reactive liposomes (Click chemistry) [liposomes.org]
The Pivotal Role of the PEG3 Spacer in Antibody-Drug Conjugate Drug-Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy. This technical guide provides an in-depth examination of the function of a short-chain polyethylene (B3416737) glycol spacer, specifically one with three ethylene (B1197577) glycol units (PEG3), within the ADC drug-linker. Through a comprehensive review of its impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy, this guide will demonstrate the strategic advantages of incorporating a PEG3 spacer in ADC design. Detailed experimental protocols for the synthesis and characterization of PEGylated ADCs are provided, alongside quantitative data and visual workflows to support researchers in this field.
Introduction: The Challenge of Hydrophobicity in ADC Development
A significant hurdle in the development of effective and safe ADCs is the inherent hydrophobicity of many potent cytotoxic payloads. When conjugated to an antibody, these hydrophobic drugs can induce aggregation, leading to manufacturing challenges, reduced stability, and accelerated clearance from circulation.[1][2] Furthermore, a high drug-to-antibody ratio (DAR), while desirable for potency, often exacerbates these issues. The incorporation of hydrophilic spacers within the linker is a key strategy to mitigate these challenges. Polyethylene glycol (PEG) is a particularly attractive choice due to its hydrophilicity, biocompatibility, and ability to improve the overall pharmacological properties of the conjugate.[3][] Short-chain PEG spacers, such as PEG3, offer a balance between enhancing these properties and maintaining a streamlined linker design.[5]
Core Functions of the PEG3 Spacer
The inclusion of a PEG3 spacer in an ADC's linker architecture confers several critical advantages that address the challenges posed by hydrophobic payloads.
Enhanced Solubility and Reduced Aggregation
The primary function of the PEG3 spacer is to increase the hydrophilicity of the drug-linker, thereby improving the solubility of the entire ADC construct.[] This is especially crucial when working with highly hydrophobic payloads. By acting as a hydrophilic shield, the PEG3 spacer helps to prevent the aggregation of ADC molecules, which is a major concern during manufacturing, storage, and systemic circulation.[6] Reduced aggregation leads to a more homogenous and stable drug product with a better safety profile.[6]
Improved Pharmacokinetics
The hydrophilic nature of the PEG3 spacer creates a hydration shell around the payload, which can significantly alter the pharmacokinetic (PK) profile of the ADC.[5] This hydration layer can:
-
Increase Circulation Half-Life: By shielding the hydrophobic payload from clearance mechanisms, the PEG spacer can prolong the ADC's time in circulation.[1]
-
Reduce Clearance: ADCs with PEG spacers consistently demonstrate slower plasma clearance compared to their non-PEGylated counterparts.[1]
-
Increase Overall Exposure (AUC): The extended circulation time and reduced clearance lead to a greater overall exposure of the tumor to the therapeutic agent.[1]
These improvements in pharmacokinetics can translate to a wider therapeutic window, allowing for more effective tumor cell killing with reduced off-target toxicity.
Enabling Higher Drug-to-Antibody Ratios (DAR)
Achieving an optimal DAR is a balancing act between potency and developability. While a higher DAR can lead to greater efficacy, it often increases the hydrophobicity and aggregation propensity of the ADC. The solubilizing effect of PEG3 spacers allows for the successful conjugation of a higher number of drug molecules per antibody without compromising the physicochemical properties of the conjugate.[2] This enables the development of more potent ADCs.
Data Presentation: Quantitative Impact of PEG Spacers
The following tables summarize quantitative data from studies comparing ADCs with and without PEG spacers, illustrating the impact on key performance metrics.
Table 1: Comparative Pharmacokinetic Profiles of ADCs with Varying PEG Spacer Lengths
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with no PEG linker | 0 units | - | - | - |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG3 Linker | 3 units | (Interpolated) | (Interpolated) | (Interpolated) |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
Data synthesized from a study on PEGylated glucuronide-MMAE linkers.[1] Data for PEG3 is interpolated to show the expected trend.
Table 2: Impact of PEGylation on In Vitro Cytotoxicity
| Conjugate | PEG Moiety | Target Cell IC50 (NCI-N87) | In Vivo Half-Life |
| Affibody-MMAE (No PEG) | N/A | ~5 nM (estimated) | Short |
| HP4KM | 4 kDa PEG | ~22.5 nM | 2.5-fold increase |
| HP10KM | 10 kDa PEG | ~112.5 nM | 11.2-fold increase |
Data adapted from a study on affibody-based drug conjugates, illustrating the trade-off between in vitro potency and in vivo half-life with increasing PEG length.[7]
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of ADCs incorporating PEG3 spacers.
Synthesis of a PEG3-Containing Drug-Linker
This protocol describes a representative synthesis of a drug-linker construct incorporating a PEG3 spacer, specifically focusing on the conjugation of a cytotoxic drug with a carboxylic acid group to an Amino-PEG3-acid linker.[5]
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
Amino-PEG3-acid linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add DCC (or EDC) (1.1 equivalents) and NHS (1.1 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.
-
-
Conjugation to the Amino-PEG3-acid Linker:
-
Dissolve the Amino-PEG3-acid linker (1.5 equivalents) in anhydrous DMF.
-
Add the Amino-PEG3-acid solution to the activated drug solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Conjugation of the PEG3-Drug-Linker to an Antibody
This protocol details the conjugation of the purified drug-linker to the lysine (B10760008) residues of a monoclonal antibody.[5]
Materials:
-
Monoclonal antibody
-
Purified PEG3-drug-linker conjugate
-
EDC and Sulfo-NHS
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., Tris buffer)
-
Desalting columns
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC)-HPLC system
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the PEG3-drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer.
-
-
Characterization of the ADC:
-
Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.
-
Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric ADC from aggregates.
Methodology:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWXL).
-
Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the monomer and any higher molecular weight species (aggregates).
-
Calculate the percentage of aggregation.[6]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Lines: Antigen-positive and antigen-negative cancer cell lines.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell culture medium, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC for 72-96 hours.
-
Add MTT solution and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[8]
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the development of ADCs with PEG3 spacers.
Caption: Experimental workflow for the synthesis of an ADC with a PEG3 linker.
Caption: Logical relationships of the PEG3 spacer's impact on ADC properties.
Conclusion
The incorporation of a PEG3 spacer into the drug-linker of an Antibody-Drug Conjugate is a highly effective strategy for overcoming the challenges associated with hydrophobic payloads. By enhancing solubility, reducing aggregation, and improving the pharmacokinetic profile, the PEG3 spacer contributes to the development of more stable, safe, and efficacious ADCs. The ability to achieve higher drug-to-antibody ratios without compromising the physicochemical properties of the conjugate further underscores the value of this approach. The experimental protocols and data presented in this guide provide a framework for researchers to rationally design and evaluate next-generation ADCs with optimized therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Enzymatic Cleavage of the Glu-Val-Cit Linker in Lysosomes
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Valine-Citrulline (Val-Cit) dipeptide linker, particularly with an N-terminal Glutamic acid (Glu) modification (Glu-Val-Cit), represents a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). Its design leverages the unique enzymatic environment of the lysosome to facilitate controlled, intracellular release of cytotoxic payloads. This technical guide provides a comprehensive overview of the core mechanisms, quantitative kinetics, and critical experimental protocols associated with the lysosomal cleavage of the Glu-Val-Cit linker. We will delve into the role of cathepsin proteases, the function of the self-immolative PABC spacer, and the critical impact of the Glu modification on plasma stability and therapeutic efficacy.
Introduction: The Role of Cleavable Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells. An ADC consists of three components: a monoclonal antibody that targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects them. The linker is a critical component, as it must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload upon internalization into the target cell.[1]
The Glu-Val-Cit-PABC linker is a premier example of a protease-cleavable linker system. It is engineered to be a substrate for lysosomal enzymes, which are highly active in the acidic, degradative environment of the lysosome where ADCs are trafficked after receptor-mediated endocytosis.[2]
The Lysosomal Environment and Cleavage Mechanism
Following internalization, the ADC-antigen complex is transported through the endo-lysosomal pathway. The lysosome maintains an acidic pH (4.5-5.0) and contains a high concentration of proteases, making it an ideal environment for linker cleavage.
Primary Enzymatic Drivers: Cathepsins The primary enzyme responsible for cleaving the Val-Cit motif is Cathepsin B , a lysosomal cysteine protease that is often overexpressed in various tumor types.[][4] Its carboxydipeptidase activity enables it to efficiently recognize the dipeptide sequence.[1] While Cathepsin B is the principal catalyst, studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to Val-Cit linker cleavage, providing a degree of redundancy that may prevent resistance through the loss of a single enzyme.[5]
The Cleavage and Self-Immolation Cascade The cleavage process is a sophisticated, multi-step reaction:
-
Enzymatic Recognition and Cleavage : Cathepsin B recognizes the Val-Cit dipeptide. The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.[5] It then catalyzes the hydrolysis of the amide bond between the C-terminus of citrulline and the para-aminobenzyl carbamate (B1207046) (PABC) spacer.[5]
-
Self-Immolation : The cleavage of the Cit-PABC bond is the trigger for the payload release. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[1]
-
Payload Release : This self-immolation cascade fragments the spacer, releasing the unmodified, fully active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[1][5] The use of a self-immolative spacer is critical for ensuring that the released drug is not sterically hindered by linker fragments.[1]
Caption: ADC internalization and lysosomal payload release pathway.
The Role of the Glutamic Acid (Glu) Modification
While the Val-Cit linker is generally stable in human plasma, it shows significant instability in mouse plasma.[1][2] This poses a major challenge for preclinical evaluation in widely-used murine models. Research identified the mouse-specific enzyme Carboxylesterase 1C (Ces1C) as being responsible for this premature, off-target cleavage.[1][6]
To overcome this, the linker was modified by adding a hydrophilic amino acid at the P3 position (N-terminus). The addition of a negatively charged Glutamic acid (Glu) residue to create the Glu-Val-Cit (EVCit) tripeptide proved highly effective.[1][7]
-
Mechanism of Protection : The acidic Glu residue effectively repels the Ces1C enzyme, dramatically increasing the linker's stability in mouse plasma.[1]
-
Preservation of On-Target Activity : Crucially, this modification does not negatively impact—and has even been shown to increase—the rate of hydrolysis by the intended target, Cathepsin B.[1] This is likely due to Cathepsin B's more promiscuous and shallow active site, which can accommodate modifications at the P3 position.[1]
Quantitative Data Presentation
The efficiency of linker cleavage and its stability in circulation are critical parameters for ADC development. The following tables summarize key quantitative data comparing the Glu-Val-Cit linker to the traditional Val-Cit linker and other dipeptide sequences.
Table 1: Comparative Stability of Peptide Linkers in Plasma
| Linker Sequence | Species | Key Hydrolyzing Enzyme | Half-Life (t½) | Reference(s) |
| Val-Cit | Human | (Minimal) | ~230 days | [1] |
| Val-Cit | Mouse | Carboxylesterase 1C (Ces1C) | ~2 days | [2] |
| Glu-Val-Cit | Mouse | (Resistant to Ces1C) | ~12 days | [2] |
| Phe-Lys | Human | (Minimal) | ~30 days | [1] |
| Phe-Lys | Mouse | Carboxylesterase 1C (Ces1C) | ~12.5 hours | [1] |
Table 2: Relative Enzymatic Cleavage Rates by Cathepsin B
Direct Michaelis-Menten constants (Km, kcat) for full ADCs are not widely published and can be context-dependent. However, studies on model substrates and related ADCs provide valuable comparative data.
| Linker Sequence | Relative Cleavage Rate by Cathepsin B | Key Findings | Reference(s) |
| Val-Cit | Baseline | Efficiently cleaved. | [1][4] |
| Glu-Val-Cit | Increased vs. Val-Cit | The Glu modification enhances susceptibility to Cathepsin B. | [1] |
| Phe-Lys | ~30-fold faster than Val-Cit (model substrate) | One of the most rapidly cleaved motifs by purified Cathepsin B. | [8] |
| Val-Ala | ~Half the rate of Val-Cit | A viable but less efficient alternative to Val-Cit. | [8] |
Note: In rat liver lysosomal extracts, the cleavage rates of Phe-Lys and Val-Cit were found to be equal, suggesting the contribution of multiple lysosomal enzymes in a complex biological matrix.[1] Studies also show that for vcMMAE-based ADCs, the specific antibody carrier and conjugation site do not significantly impact the Km or kcat values for Cathepsin B cleavage.[9]
Experimental Protocols
Accurate assessment of linker stability and cleavage kinetics is paramount. Below are detailed methodologies for key in vitro experiments.
Protocol 1: In Vitro Cleavage Assay with Purified Cathepsin B
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
Objective: To determine the cleavage kinetics of a Glu-Val-Cit-PABC-ADC construct.
Materials:
-
ADC construct (e.g., 10 µM stock in DMSO or PBS)
-
Recombinant Human Cathepsin B (stored at -80°C)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT). Prepare fresh.
-
Quenching Solution: Acetonitrile with a suitable internal standard (for LC-MS analysis).
-
Thermomixer or incubator set to 37°C.
-
LC-MS/MS system.
Methodology:
-
Enzyme Activation: Prepare an activated Cathepsin B solution by diluting the enzyme stock to a 2X working concentration (e.g., 40 nM) in Activation Buffer. Incubate for 15 minutes at 37°C.
-
Substrate Preparation: Prepare a 2X solution of the ADC construct (e.g., 2 µM) in pre-warmed Assay Buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine 50 µL of the 2X ADC solution with 50 µL of the 2X activated Cathepsin B solution to initiate the reaction. The final concentrations will be 1 µM ADC and 20 nM Cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding the aliquot to 4 volumes (80 µL) of cold Quenching Solution.
-
Sample Preparation for Analysis: Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate the enzyme and antibody.
-
LC-MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial reaction velocity and cleavage rate.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Protocol 2: Cell-Based Assay with Lysosomal Extracts
This assay assesses linker cleavage in a more biologically complex environment using isolated lysosomal fractions.
Objective: To measure the rate of payload release from an ADC in the presence of cellular lysosomal enzymes.
Materials:
-
ADC construct.
-
Cultured cells (e.g., tumor cell line of interest) or fresh liver tissue.
-
Lysosome Isolation/Enrichment Kit (commercial kits are recommended).
-
Lysosomal Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, pH 5.0.
-
Bradford or BCA Protein Assay Kit.
-
LC-MS/MS system and Quenching Solution as in Protocol 1.
Methodology:
-
Lysosome Isolation: Isolate lysosomal fractions from cultured cells or tissue following the manufacturer's protocol for the chosen kit. This typically involves cell lysis via Dounce homogenization followed by differential and/or density gradient centrifugation.
-
Protein Quantification: Determine the total protein concentration of the lysosomal extract using a Bradford or BCA assay.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing the ADC (final concentration ~10 µM) and a defined amount of lysosomal extract (e.g., 50 µg total protein) in the Lysosomal Assay Buffer.
-
Incubation and Analysis: Incubate the reaction at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots, quench the reaction, and process the samples for LC-MS/MS analysis as described in Protocol 1 (Steps 5-9).
-
Data Analysis: Plot the concentration of released payload over time to determine the cleavage kinetics within the lysosomal extract.
Caption: Factors influencing Glu-Val-Cit linker stability and cleavage.
Conclusion
The Glu-Val-Cit-PABC linker system is a highly refined and successful platform for ADC development. Its efficacy is rooted in a deep understanding of the distinct biochemical environments of blood plasma and the cellular lysosome. The addition of a glutamic acid residue is a key innovation that resolves the challenge of linker instability in preclinical mouse models, thereby improving the translatability of early efficacy and toxicology studies. The detailed protocols and quantitative data provided in this guide offer a robust framework for researchers to evaluate and optimize ADCs that employ this sophisticated, enzyme-triggered drug release mechanism. Future advancements may focus on further tuning cleavage specificity to exploit other unique aspects of the tumor microenvironment.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The PABC Self-Immolative Spacer: A Linchpin in Controlled Drug Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its primary role is to act as a stable bridge between a targeting moiety (like an antibody) and a potent cytotoxic payload, ensuring the drug remains inactive and tethered until it reaches the target cell. Upon a specific triggering event within the cancer cell, the PABC spacer undergoes a rapid and irreversible self-elimination process, releasing the drug in its fully active, unmodified form. This controlled "demolition" is fundamental to enhancing the therapeutic window of targeted therapies by maximizing on-target efficacy while minimizing systemic toxicity.
The Mechanism of Action: A Triggered Cascade
The ingenuity of the PABC spacer lies in its two-stage release mechanism. It is typically employed in conjunction with a "trigger" moiety, often a dipeptide sequence like valine-citrulline (Val-Cit), which is susceptible to cleavage by specific enzymes that are abundant in the lysosomal compartment of tumor cells, such as Cathepsin B.
-
Enzymatic Cleavage: After the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the dipeptide trigger from the PABC spacer by proteases like Cathepsin B.
-
Self-Immolation: The enzymatic cleavage unmasks an aniline (B41778) nitrogen on the PABC moiety. This initiates a spontaneous, rapid 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the spacer. This process releases the unmodified cytotoxic drug, carbon dioxide, and an aza-quinone methide remnant. The traceless release of the payload is a key advantage, ensuring that no part of the linker remains attached to the drug, which could otherwise impede its therapeutic activity.
Quantitative Analysis of Linker Performance
The stability of the linker in systemic circulation and the efficiency of its cleavage at the target site are critical parameters for a successful ADC. Below are tables summarizing key quantitative data related to the performance of PABC-containing linkers.
Table 1: In Vitro Plasma Stability of ADCs with Val-Cit-PABC Linkers
| ADC Construct | Plasma Source | Stability Metric | Value |
| Trastuzumab-vc-MMAE | Human | % Intact ADC after 7 days | ~60-70% |
| Trastuzumab-vc-MMAE | Mouse | % Intact ADC after 7 days | ~30-50%[1] |
| Generic ADC-Val-Cit-PABC-MMAE | Rat | % Payload Loss after 7 days | 20% |
| Phe-Lys-PABC-MMAE ADC | Human | Half-life (t1/2) | 30 days[2] |
| Val-Cit-PABC-MMAE ADC | Human | Half-life (t1/2) | 230 days[2] |
| Phe-Lys-PABC-MMAE ADC | Mouse | Half-life (t1/2) | 12.5 hours[2] |
| Val-Cit-PABC-MMAE ADC | Mouse | Half-life (t1/2) | 80 hours[2] |
Note: The stability of Val-Cit linkers can be lower in rodent plasma due to the activity of the carboxylesterase Ces1C, an enzyme not present in human plasma.
Table 2: Illustrative Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers Attached to PABC
| Peptide Linker Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ |
Disclaimer: The values in Table 2 are presented for illustrative purposes to demonstrate the relative cleavage efficiencies of different peptide triggers commonly used with the PABC spacer. Actual kinetic parameters can vary based on the specific payload, conjugation site, and experimental conditions.[3]
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of ADCs containing PABC self-immolative spacers.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B, simulating the lysosomal environment.
Materials:
-
ADC construct (e.g., Antibody-Val-Cit-PABC-Payload)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution: Acetonitrile (B52724) with a suitable internal standard (for LC-MS/MS analysis)
-
Microcentrifuge tubes or 96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Dilute the recombinant Cathepsin B in Activation Buffer to the desired concentration (a starting concentration of 10-50 nM is recommended). Activate the enzyme by incubating at 37°C for 15 minutes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).
-
-
Incubation and Time Points:
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately terminate the reaction by adding an excess of cold Quenching Solution to the aliquot.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the enzyme and antibody.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the concentration of the released payload.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.4-0.5 mL/min.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of the payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma from different species to predict its in vivo behavior.
Materials:
-
ADC construct
-
Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)
-
PBS (phosphate-buffered saline)
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
LC-MS/MS system and/or Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Incubation:
-
Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots and immediately freeze them at -80°C to stop any degradation.
-
-
Sample Analysis (Quantification of Released Payload):
-
Thaw the plasma samples.
-
Precipitate plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS as described in the Cathepsin B assay to quantify the free payload.
-
-
Sample Analysis (Drug-to-Antibody Ratio - DAR):
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by HIC-HPLC or LC-MS to determine the average DAR. A decrease in DAR over time indicates payload loss.
-
HIC-HPLC Method:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from high to low concentration of Mobile Phase A.
-
Detection: UV at 280 nm.
Visualizations of Key Processes
Conclusion
The p-aminobenzyloxycarbonyl (PABC) self-immolative spacer is a sophisticated and indispensable tool in the rational design of targeted drug delivery systems. Its ability to remain stable in the systemic circulation and then undergo rapid, triggered decomposition to release an unmodified payload within the target cell is a cornerstone of modern ADC technology. A thorough understanding of its mechanism, coupled with robust quantitative analysis of its stability and cleavage kinetics, is paramount for the development of safer and more effective cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the critical evaluation of ADCs incorporating this elegant and powerful linker technology.
References
MMAE payload mechanism of microtubule inhibition
An In-depth Technical Guide on the Core Payload Mechanism of Monomethyl Auristatin E (MMAE)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1] Due to its extreme cytotoxicity, MMAE is not suitable as a standalone chemotherapeutic agent but has emerged as one of the most critical payloads for antibody-drug conjugates (ADCs).[1][2] ADCs utilize the specificity of a monoclonal antibody to deliver MMAE directly to antigen-expressing tumor cells, thereby increasing the therapeutic window and minimizing systemic toxicity.[2][3] The core mechanism of action of MMAE is the inhibition of tubulin polymerization, a critical process for cell division.[2] Upon release within the target cell, MMAE binds to tubulin dimers, disrupting the microtubule network, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][4] This guide provides a detailed examination of MMAE's mechanism, quantitative data on its activity, comprehensive experimental protocols for its evaluation, and diagrams of the relevant cellular pathways.
The ADC-MMAE Therapeutic Strategy
ADCs are a tripartite therapeutic modality consisting of a monoclonal antibody, a chemical linker, and a cytotoxic payload.[3] In MMAE-based ADCs, the antibody targets a specific tumor-associated antigen on the cancer cell surface. Following this binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.[1] Within the acidic environment of the lysosome, the linker—often a protease-cleavable design such as one containing a valine-citrulline (vc) motif—is cleaved by enzymes like Cathepsin B.[][6] This cleavage releases the free, active MMAE payload into the cytoplasm, where it can exert its cytotoxic effect.[1][7]
The high potency of MMAE, with IC50 values often in the low nanomolar to picomolar range, is essential for its role as a payload, as only a small fraction of the administered ADC dose (estimated around 2%) reaches the tumor site.[3][] Furthermore, the membrane permeability of MMAE allows it to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells in the tumor microenvironment, a phenomenon known as the "bystander effect".[1][7]
Core Mechanism of Microtubule Inhibition
Binding to the Tubulin Heterodimer
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for cellular structure and function, particularly the formation of the mitotic spindle during cell division.[8][9] MMAE exerts its antimitotic effect by directly interacting with these building blocks.
The binding site for MMAE is located at the vinca (B1221190) domain, at the interface between two longitudinally aligned tubulin dimers (specifically, between a β₁-tubulin subunit and the adjacent α₂-tubulin subunit).[8] The N-terminus of the MMAE molecule projects into the vinblastine (B1199706) binding site, while its C-terminal end extends further, positioning it directly above the guanosine (B1672433) diphosphate (B83284) (GDP) binding site.[8][10] High-resolution crystal structures reveal that the nitrogen of MMAE's methylated valine N-terminus forms a hydrogen bond with the side chain of Asp179 on the T5 loop of the β₁-tubulin subunit.[8] This high-affinity binding occurs with a stoichiometry of approximately one MMAE molecule per tubulin heterodimer.[4]
Disruption of Microtubule Dynamics
By binding to tubulin, MMAE physically obstructs the assembly of tubulin dimers into protofilaments and, subsequently, into microtubules.[2][11] This action inhibits tubulin polymerization and disrupts the delicate equilibrium of microtubule dynamics.[4] Instead of forming stable microtubules, MMAE promotes the formation of non-functional tubulin ring aggregates.[4] The overall effect is a suppression of microtubule growth and a net depolymerization of the microtubule network.[4][12]
Downstream Cellular Consequences
The disruption of the microtubule cytoskeleton has profound consequences for the cell, primarily impacting cell division. The inability to form a functional mitotic spindle prevents proper chromosome segregation, activating the spindle assembly checkpoint.[13] This results in a prolonged arrest of the cell cycle in the G2/M phase.[1][12][14] If the cell is unable to resolve this mitotic arrest, it triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13] This potent antimitotic mechanism is the basis for the powerful anti-cancer activity of MMAE-based ADCs.
Quantitative Analysis of MMAE Activity
The potency of MMAE has been quantified across numerous studies. The following tables summarize key metrics for its cytotoxic and tubulin-binding activities.
Table 1: In Vitro Cytotoxicity of MMAE in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| BxPC-3 | Pancreatic | 0.97 ± 0.10 | [15] |
| PSN-1 | Pancreatic | 0.99 ± 0.09 | [15] |
| Capan-1 | Pancreatic | 1.10 ± 0.44 | [15] |
| Panc-1 | Pancreatic | 1.16 ± 0.49 | [15] |
| SKBR3 | Breast | 3.27 ± 0.42 | [16] |
| HEK293 | Kidney | 4.24 ± 0.37 | [16] |
| RAMOS | B-cell Lymphoma | 0.12 |[7] |
Table 2: Tubulin Binding Affinity and Polymerization Inhibition of MMAE
| Parameter | Description | Value | System/Method | Reference(s) |
|---|---|---|---|---|
| KD | Dissociation Constant | 291 nM | Fluorescence Polarization (FI-MMAE) | [8] |
| EC₅₀ | Half Maximal Effective Concentration | 1.426 µM | Tubulin Polymerization Inhibition Assay |[14] |
Key Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering or fluorescence.
Materials:
-
Lyophilized, >99% pure tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP) solution (10 mM)
-
MMAE stock solution in DMSO
-
Control compounds (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)
-
Temperature-controlled 96-well microplate spectrophotometer or fluorometer
-
Low-volume 96-well plates (half-area plates recommended)
Procedure:
-
Preparation: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice and use within one hour.[17] Prepare serial dilutions of MMAE and control compounds in ice-cold General Tubulin Buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compounds. A typical reaction might contain 10 µL of the compound dilution.[17]
-
Initiation: Prepare a master mix of tubulin, GTP (1 mM final concentration), and glycerol (10% final concentration) in General Tubulin Buffer.[9][17] Add the tubulin master mix to each well to initiate the reaction (final volume typically 100 µL).[17]
-
Measurement: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.[17] Measure the change in absorbance (turbidity) at 340-350 nm every 30-60 seconds for 60-90 minutes.[17][18]
-
Data Analysis: Plot the absorbance over time. The rate of polymerization (Vmax) can be calculated from the slope of the growth phase. Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the EC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of MMAE required to reduce the viability of a cancer cell population by 50% (IC₅₀). The MTT or XTT assay is a common colorimetric method.
Materials:
-
Cancer cell line of interest (e.g., SKBR3, BxPC-3)
-
Complete cell culture medium
-
MMAE stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium.[19][20] Incubate overnight (or for 6-24 hours) at 37°C with 5% CO₂ to allow for cell attachment.[20]
-
Drug Treatment: Prepare serial dilutions of MMAE in complete culture medium. Remove the old medium from the cells and add 100 µL of the MMAE dilutions to the respective wells. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism. For tubulin inhibitors like MMAE, a 72-96 hour incubation is often appropriate.[19]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[19]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[21]
Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of the disruptive effects of MMAE on the cellular microtubule network.
Materials:
-
Cells grown on sterile glass coverslips in multi-well plates
-
MMAE stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde (PFA) in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBST [PBS + 0.1% Tween-20])
-
Primary antibody: Mouse anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to reach 50-70% confluency.[22] Treat cells with various concentrations of MMAE (and controls) for a desired time period (e.g., 16-24 hours).[22]
-
Fixation: Gently wash cells three times with pre-warmed PBS. Fix the cells, for example, with 4% PFA for 10-15 minutes at room temperature.[22] Alternatively, fixation with ice-cold methanol (B129727) for 5-10 minutes can enhance microtubule visualization.[22] Wash three times with PBS.
-
Permeabilization: If using PFA fixation, incubate cells with permeabilization buffer for 10-20 minutes to allow antibody access to intracellular structures. Wash three times with PBS.
-
Blocking: Incubate coverslips in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBST.[22]
-
Secondary Antibody and Counterstaining: Dilute the fluorescent secondary antibody in blocking buffer and protect from light. Incubate the coverslips for 1 hour at room temperature in the dark.[22] Wash three times with PBST. Incubate with DAPI solution for 5 minutes to stain nuclei.[22]
-
Mounting and Imaging: Briefly rinse the coverslips in distilled water and mount them onto glass slides using mounting medium.[22] Image the cells using a fluorescence microscope, capturing images of the tubulin network (e.g., green channel) and nuclei (blue channel). Effective MMAE treatment will show a clear disruption and depolymerization of the microtubule filaments compared to the well-defined network in control cells.[22]
Signaling and Resistance Pathways
Visualizing the cellular journey of MMAE and its consequences provides a clearer understanding of its function and limitations.
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 11. Mechanistic Insights into the Regulation of Microtubule Assembly and Dynamic Instability by Tau and MMAE - ProQuest [proquest.com]
- 12. inis.iaea.org [inis.iaea.org]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. interchim.fr [interchim.fr]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
The Core Components of Advanced ADC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC.[1][2] Its design dictates the stability of the conjugate in circulation, the mechanism and efficiency of payload release at the target site, and ultimately, the therapeutic window. This guide provides a detailed exploration of the core components of advanced ADC linkers, focusing on their chemical diversity, mechanisms of action, and the experimental evaluation of their performance.
The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable
ADC linkers are broadly classified into two categories: cleavable and non-cleavable. The choice between these two strategies is a critical design consideration, influencing the ADC's mechanism of action, potency, and potential for bystander killing.[3][4]
Cleavable linkers are designed to be stable in the systemic circulation and undergo cleavage to release the payload upon exposure to specific triggers within the tumor microenvironment or inside the target cancer cell.[1][4] This controlled release mechanism can lead to the liberation of an unmodified, potent payload, which can then exert its cytotoxic effect.[1]
Non-cleavable linkers , in contrast, remain intact, and the payload is released through the complete proteolytic degradation of the antibody backbone within the lysosome.[5][6] This results in the release of a payload-linker-amino acid adduct. Non-cleavable linkers generally exhibit higher plasma stability, which can translate to an improved therapeutic index.[5]
Quantitative Comparison of Linker Properties
The selection of an appropriate linker is guided by a range of quantitative parameters that define its stability, cleavage kinetics, and overall performance. The following tables summarize key quantitative data for different linker types.
| Linker Type | Cleavage Mechanism | Plasma Half-life (t½) | Conditions for Cleavage | Key Advantages | Key Disadvantages |
| Hydrazone | Acid Hydrolysis | ~36 hours (for some carbonate linkers) to >7 days (for novel silyl (B83357) ether linkers) | Acidic pH (endosomes/lysosomes, pH 4.5-6.5) | Rapid payload release in acidic environments. | Potential for premature release in plasma due to instability. |
| Dipeptide (e.g., Val-Cit, Val-Ala) | Proteolytic Cleavage | 80 to 230 days (in human plasma) | Presence of lysosomal proteases (e.g., Cathepsin B) | High plasma stability and specific release in target cells. | Efficacy is dependent on the expression levels of specific proteases. |
| Disulfide | Reduction | Variable, can be improved with steric hindrance | High concentrations of reducing agents (e.g., glutathione) in the intracellular environment. | Specific release in the reducing intracellular environment. | Potential for premature cleavage in the bloodstream. |
| Non-cleavable (e.g., Thioether) | Proteolytic Degradation of Antibody | Generally high, contributes to overall ADC stability. | Lysosomal degradation of the antibody. | High plasma stability, reduced off-target toxicity. | No bystander effect, efficacy relies on target cell internalization and degradation. |
| Linker Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit | Cathepsin B | - | - | - |
| Val-Ala | Cathepsin B | - | - | Cleaved at ~half the rate of Val-Cit[7] |
| Phe-Lys | Cathepsin B | - | - | Cleaved ~30-fold faster than Val-Cit[7] |
Note: Specific quantitative values for kcat and Km are often proprietary or highly dependent on the specific ADC construct and experimental conditions, hence the limited availability of directly comparable data in public literature.
Experimental Protocols for Linker Evaluation
A rigorous experimental evaluation of linker properties is crucial for the selection and optimization of ADC candidates. The following sections provide detailed methodologies for key experiments.
In Vitro Plasma Stability Assay (LC-MS/MS Method)
This assay assesses the stability of the ADC in plasma by quantifying the amount of prematurely released payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma (frozen)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (e.g., a stable isotope-labeled version of the payload)
-
LC-MS/MS system (e.g., a quadrupole time-of-flight mass spectrometer)
Procedure:
-
ADC Incubation:
-
Thaw plasma at 37°C.
-
Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).
-
-
Sample Preparation:
-
To each plasma aliquot, add 4 volumes of cold ACN containing the internal standard to precipitate plasma proteins.
-
Vortex the samples and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and ACN with 0.1% formic acid.
-
Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) of the free payload and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of the payload into control plasma and processing as described above.
-
Quantify the concentration of the released payload in the experimental samples by interpolating from the standard curve.
-
Calculate the percentage of payload release at each time point relative to the initial total payload concentration.
-
Determine the in vitro half-life (t½) of the ADC linker in plasma by fitting the data to a first-order decay model.
-
Cathepsin B-Mediated Linker Cleavage Assay
This assay evaluates the susceptibility of enzyme-cleavable linkers to cleavage by the lysosomal protease Cathepsin B.
Materials:
-
ADC with a protease-cleavable linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Enzyme Activation:
-
Pre-incubate the required amount of Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.
-
-
Cleavage Reaction:
-
Add the ADC to the activated Cathepsin B solution to initiate the reaction. The final ADC concentration is typically in the low micromolar range.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding 4 volumes of cold quenching solution to each aliquot.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples using LC-MS/MS to quantify the released payload.
-
Plot the concentration of the released payload over time to determine the initial rate of cleavage.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying substrate (ADC) concentrations and measure the initial reaction velocities. Fit the data to the Michaelis-Menten equation.[7][8]
-
Lysosomal Degradation Assay for Non-Cleavable Linkers
This assay assesses the release of the payload-linker-amino acid adduct from ADCs with non-cleavable linkers following lysosomal proteolysis.
Materials:
-
ADC with a non-cleavable linker
-
Isolated lysosomes from a relevant cell line or tissue
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Quenching solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Lysosomal Incubation:
-
Incubate the ADC with isolated lysosomes in the lysosomal assay buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Preparation:
-
Stop the degradation by adding cold quenching solution.
-
Process the samples to precipitate proteins and extract the released payload adduct as described in the plasma stability assay.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the concentration of the payload-linker-amino acid adduct.
-
-
Data Analysis:
-
Plot the concentration of the released adduct over time to determine the rate of lysosomal degradation and payload release.
-
In Vitro Bystander Killing Assay
This assay evaluates the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[9]
Materials:
-
Antigen-positive target cancer cell line
-
Antigen-negative bystander cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)
-
Co-culture medium
-
ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Setup:
-
Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10).
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with a serial dilution of the ADC.
-
Include control wells with untreated cells and cells treated with a non-binding control ADC.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy: At the end of the incubation, visualize the cells using a fluorescence microscope to qualitatively assess the reduction in the number of GFP-positive bystander cells in the presence of the ADC.
-
Cell Viability Assay: Measure the overall cell viability in each well using a cell viability reagent.
-
High-Content Imaging: For a more quantitative analysis, use a high-content imaging system to count the number of viable antigen-positive and GFP-positive antigen-negative cells in each well.
-
Calculate the percentage of bystander cell killing by comparing the number of viable GFP-positive cells in ADC-treated wells to that in untreated control wells.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the critical pathways and workflows involved in ADC linker function.
General ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Cleavable Linker Release Mechanisms
Caption: Major cleavage mechanisms for different types of cleavable ADC linkers.
Non-Cleavable Linker Release Mechanism
Caption: Mechanism of payload release for ADCs with non-cleavable linkers.
The Bystander Effect
Caption: The bystander effect of ADCs with cleavable linkers and membrane-permeable payloads.
Conclusion
The linker is a sophisticated and critical component in the design of effective and safe Antibody-Drug Conjugates. The choice between cleavable and non-cleavable strategies, and the specific chemistry employed, profoundly impacts the pharmacokinetic and pharmacodynamic properties of the ADC. A thorough understanding of the molecular mechanisms of linker cleavage and the application of rigorous in vitro and in vivo characterization assays are essential for the development of the next generation of highly targeted and potent cancer therapies. The continued innovation in linker technology, focusing on enhancing stability, specificity of cleavage, and enabling novel payload combinations, will undoubtedly expand the therapeutic potential of ADCs in oncology and beyond.
References
- 1. youtube.com [youtube.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to DBCO-PEG3-Glu-Val-Cit-PABC-MMAE for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the drug-linker conjugate DBCO-PEG3-Glu-Val-Cit-PABC-MMAE, a sophisticated component utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details its core components, mechanism of action, relevant quantitative data from closely related analogs, detailed experimental protocols, and key molecular pathways.
Core Components and Mechanism of Action
This compound is a multi-component system designed for stability in circulation and potent, selective cytotoxicity upon internalization into target cells.[1][2] Each component plays a critical role in its function:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for the highly efficient and site-specific conjugation of the drug-linker to an azide-modified monoclonal antibody (mAb).[3][4]
-
Polyethylene (B3416737) Glycol (PEG3): A three-unit polyethylene glycol spacer. The PEG moiety increases the hydrophilicity of the drug-linker, which can improve solubility and pharmacokinetic properties of the resulting ADC.[5]
-
Glu-Val-Cit (Glutamic acid-Valine-Citrulline): This tripeptide sequence serves as the enzymatically cleavable linker. The Val-Cit dipeptide is specifically designed to be cleaved by lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment.[6] The addition of a glutamic acid (Glu) residue has been shown to enhance plasma stability, reducing premature drug release and potentially widening the therapeutic window.[6]
-
p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer. Once the Val-Cit bond is cleaved by Cathepsin B, the PABC linker undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolation" ensures the efficient and traceless release of the unmodified cytotoxic payload.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent derived from dolastatin 10.[6] MMAE functions as a microtubule inhibitor. By binding to tubulin, it disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[6][7] Due to its high potency, MMAE is unsuitable for systemic administration alone but is highly effective as an ADC payload.[6]
The overall mechanism of action for an ADC utilizing this drug-linker is a sequential process:
-
Circulation and Targeting: The ADC circulates systemically, where the stable linker prevents premature MMAE release. The mAb component directs the ADC to bind specifically to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.[8][9]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in degradative enzymes.[8][9]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide bond.[10][11]
-
Self-Immolation and Payload Release: This cleavage event triggers the self-immolation of the PABC spacer, leading to the release of free, fully active MMAE into the cytoplasm.
-
Cytotoxic Effect: The released MMAE binds to tubulin, disrupting the microtubule network, inducing cell cycle arrest, and ultimately triggering apoptotic cell death.[12][13]
Data Presentation
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| Cell Line | Target Antigen | ADC Linker | Payload | IC50 (nM) | Reference(s) |
| SKBR3 | HER2 | MC-vc-PAB | MMAE | 3.27 ± 0.42 | [13] |
| HEK293 | N/A | MC-vc-PAB | MMAE | 4.24 ± 0.37 | [13] |
| BT-474 | HER2 | Cys-linker | MMAE | 0.041 ± 0.005 | [14] |
| HCC1954 | HER2 | Cys-linker | MMAE | 0.052 ± 0.007 | [14] |
| NCI-N87 | HER2 | Cys-linker | MMAE | 0.061 ± 0.003 | [14] |
| PC-3 | PSCA | IgG1-vc | MMAE | ~0.23 | [15] |
Note: MC-vc-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl) is a commonly used linker for cysteine-based conjugation. The data presented are for different antibodies and linker attachment chemistries but demonstrate the typical nanomolar to sub-nanomolar potency of MMAE-ADCs.
Table 2: In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models
| Cancer Model | Xenograft Site | Treatment Regimen | Outcome | Reference(s) |
| Human prostate cancer (PC-3-PSCA) | Subcutaneous | Dose-dependent | Specific efficacy and tumor growth inhibition | [16] |
| HER2 low breast cancer (Jimt-1) | Subcutaneous | 5 mg/kg, IV | Not specified | [17] |
| LNCaP | Subcutaneous | 0.1, 0.5, 1.0 mg/kg | Dose-dependent tumor growth inhibition | [15] |
Table 3: Pharmacokinetic Parameters of MMAE-Based ADCs
| ADC Analyte | Species | Key Parameter | Value | Reference(s) |
| vc-MMAE ADCs (Platform model) | Human | Clearance (ICV) | 15% | [18] |
| vc-MMAE ADCs (Platform model) | Human | Central Volume (ICV) | 5% | [18] |
| MMAE-ADC | Mouse | Deconjugation | DAR-dependent | [18] |
Note: ICV stands for Inter-Compound Variability. Pharmacokinetic properties are highly dependent on the specific antibody, target antigen, and tumor type.
Experimental Protocols
The following protocols provide a general framework for the synthesis, conjugation, and evaluation of an ADC using this compound.
Synthesis of this compound
The synthesis of this complex drug-linker is a multi-step process typically involving both solid-phase peptide synthesis (SPPS) and solution-phase chemistry. A generalized workflow is presented below, adapted from literature on similar constructs.[19][20]
Objective: To synthesize the complete drug-linker construct ready for conjugation.
Materials:
-
Fmoc-protected amino acids: Fmoc-Cit-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF
-
PABC-MMAE
-
DBCO-PEG3-NHS ester
-
Solvents: DMF, DCM, TFA
-
HPLC system for purification
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS) of Glu-Val-Cit:
-
Swell Rink Amide resin in DMF.
-
Sequentially couple Fmoc-Cit-OH, Fmoc-Val-OH, and Fmoc-Glu(OtBu)-OH to the resin using standard Fmoc-SPPS chemistry. Each cycle involves Fmoc deprotection with 20% piperidine in DMF followed by amino acid coupling using HBTU/HOBt/DIPEA in DMF.
-
-
Cleavage from Resin:
-
After the final coupling, cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O), which also removes the t-butyl protecting group from the glutamic acid.
-
Precipitate the crude peptide in cold ether and purify by reverse-phase HPLC.
-
-
Coupling to PABC-MMAE:
-
Activate the C-terminal carboxylic acid of the purified H2N-Glu-Val-Cit-OH peptide.
-
React the activated peptide with the amine group of PABC-MMAE in a suitable organic solvent (e.g., DMF with DIPEA).
-
Purify the product, H2N-Glu-Val-Cit-PABC-MMAE, by HPLC.
-
-
DBCO-PEG3 Moiety Installation:
-
Dissolve the purified peptide-drug conjugate in a suitable buffer (e.g., PBS pH 7.4).
-
Add DBCO-PEG3-NHS ester (dissolved in DMSO) to the solution at a slight molar excess.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Final Purification:
-
Purify the final product, this compound, by reverse-phase HPLC and confirm its identity and purity via LC-MS and NMR. Lyophilize to obtain a solid powder.
-
Safety Precaution: MMAE is a highly potent cytotoxin and must be handled with extreme care in a laboratory equipped for handling such materials, including the use of appropriate personal protective equipment (PPE).[19]
Conjugation to Azide-Modified Antibody (SPAAC)
This protocol describes the conjugation of the DBCO-linker to an antibody that has been engineered to contain azide (B81097) functionalities.
Objective: To covalently attach the drug-linker to the antibody via copper-free click chemistry.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution in DMSO.
-
Spin desalting columns or tangential flow filtration (TFF) system for purification.
-
Analytical instruments: UV-Vis spectrophotometer, HIC-HPLC, SEC-HPLC.
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is buffer-exchanged into a reaction-compatible buffer (e.g., PBS pH 7.4).
-
Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Add the DBCO-drug-linker stock solution to the antibody solution. A typical molar excess of the drug-linker is 5-20 fold over the antibody, but this should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Gently mix the reaction and incubate overnight at 4°C.[4]
-
-
Purification:
-
Remove unreacted drug-linker and solvent by purifying the ADC using a spin desalting column (for small scale) or a TFF system (for larger scale) equilibrated with a formulation buffer (e.g., PBS).
-
-
Characterization:
-
DAR Determination: Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC. The increased hydrophobicity from the conjugated drug-linker results in a longer retention time, allowing separation of species with different DARs.[21]
-
Aggregation Analysis: Assess the level of aggregation using Size Exclusion Chromatography (SEC)-HPLC.
-
Concentration Measurement: Determine the final ADC concentration using UV-Vis spectroscopy.
-
In Vitro Cytotoxicity Assay
This protocol uses a standard MTT or CellTiter-Glo assay to determine the IC50 value of the ADC.
Objective: To measure the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive cancer cell line (e.g., HER2-positive BT-474) and an antigen-negative control cell line (e.g., MCF-7).[14]
-
Complete cell culture medium.
-
The purified ADC, a non-targeting control ADC, and free MMAE.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Microplate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[22]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control ADC, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubate for 72-96 hours.[22]
-
-
Viability Measurement (MTT example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[22]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated negative control.
-
Plot the viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., four-parameter logistic curve).
-
Cathepsin B Cleavage Assay
This protocol assesses the susceptibility of the linker to enzymatic cleavage.
Objective: To confirm that the Val-Cit linker is cleaved by Cathepsin B, leading to drug release.
Materials:
-
Purified ADC.
-
Recombinant human Cathepsin B.[17]
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM Dithiothreitol (DTT).[10]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS system.
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer if required by the supplier.
-
Reaction Setup:
-
In a microcentrifuge tube, incubate the ADC (e.g., 1 µM final concentration) with Cathepsin B (e.g., 20 nM final concentration) in the assay buffer.[10]
-
Set up control reactions: ADC without enzyme, and enzyme only.
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[11]
-
-
Sample Analysis:
-
Immediately quench the reaction by adding the aliquot to a quenching solution.
-
Analyze the samples by LC-MS to quantify the amount of released MMAE and remaining intact ADC.
-
-
Data Analysis:
-
Plot the concentration of released MMAE over time to determine the cleavage rate.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall mechanism of action of a this compound ADC.
Caption: A generalized experimental workflow for ADC production and initial evaluation.
Caption: Logical relationship between the components of the drug-linker and their functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. debiopharm.com [debiopharm.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. cellmosaic.com [cellmosaic.com]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for DBCO-PEG3-Glu-Val-Cit-PABC-MMAE ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2][3] The DBCO-PEG3-Glu-Val-Cit-PABC-MMAE is a sophisticated drug-linker system designed for the development of ADCs.[4][5] This system employs a copper-free click chemistry approach for conjugation, a hydrophilic spacer for improved biopharmaceutical properties, a protease-cleavable linker for controlled payload release, and a potent cytotoxic agent for effective tumor cell killing.[2][6][7]
This document provides detailed protocols and application notes for the conjugation of an azide-modified antibody with the this compound drug-linker, followed by purification and characterization of the resulting ADC, and subsequent in vitro and in vivo evaluation.
Components of the this compound Drug-Linker
The drug-linker is comprised of several key functional units, each with a specific role in the overall mechanism of action of the ADC:
| Component | Function |
| DBCO (Dibenzocyclooctyne) | Enables covalent conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and bioorthogonal, proceeding efficiently under mild, aqueous conditions.[6][][9] |
| PEG3 (Polyethylene Glycol) | A three-unit polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the drug-linker. This can improve the solubility and stability of the ADC, reduce aggregation, and potentially prolong its circulation half-life.[2][][11][12][13] |
| Glu-Val-Cit (Glutamic Acid-Valine-Citrulline) | A tripeptide sequence that includes the Val-Cit dipeptide, which is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B.[][15][16] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, ensuring targeted payload release.[] |
| PABC (p-aminobenzyl carbamate) | A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, spontaneously releases the active cytotoxic drug, MMAE.[17] |
| MMAE (Monomethyl Auristatin E) | A highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[18][19][20][21] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[20][21] |
Experimental Protocols
Protocol 1: ADC Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-modified monoclonal antibody (mAb-N3) with the this compound drug-linker.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amicon Ultra Centrifugal Filter Units (or similar for buffer exchange)
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is free of any azide-reactive impurities.
-
Perform a buffer exchange into PBS (pH 7.4) using an appropriate centrifugal filter unit to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the antibody using a spectrophotometer (A280 nm).
-
-
Drug-Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh before use.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the DBCO-drug-linker solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.
-
Gently mix the reaction solution by pipetting or slow inversion.
-
Incubate the reaction at 4°C overnight or at room temperature for 4-6 hours with gentle agitation.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding an excess of an azide-containing small molecule to react with any remaining DBCO groups, although this is often unnecessary due to the high efficiency of the reaction and subsequent purification steps.
-
Protocol 2: ADC Purification
This protocol details the purification of the newly synthesized ADC to remove unconjugated drug-linker, residual solvents, and potential aggregates.
Materials:
-
Crude ADC conjugation mixture
-
Purification buffer (e.g., PBS, pH 7.4)
-
Tangential Flow Filtration (TFF) system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa) or Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).
Procedure (using TFF):
-
System Setup:
-
Equilibrate the TFF system with the purification buffer according to the manufacturer's instructions.
-
-
Diafiltration:
-
Concentration:
-
After diafiltration, concentrate the ADC solution to the desired final concentration.
-
-
Sterile Filtration:
-
Filter the purified ADC solution through a 0.22 µm sterile filter into a sterile container for storage.
-
Protocol 3: ADC Characterization
This section outlines key analytical techniques to characterize the purified ADC, focusing on determining the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linkers, as the drug-linker is typically hydrophobic.[25][26]
-
System: An HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Inject the purified ADC onto the equilibrated HIC column.
-
Elute with a descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADCs with different DAR values (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas and determining the weighted average.[25][27]
-
2. Purity and Aggregation Analysis by SEC-HPLC:
-
Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, allowing for the detection of high molecular weight species (aggregates) and low molecular weight species (fragments).[26][28]
-
System: An HPLC system with a SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Procedure:
-
Inject the purified ADC onto the equilibrated SEC column.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later eluting peaks indicate fragments.
-
Calculate the percentage of monomer, aggregates, and fragments by integrating the respective peak areas.
-
3. Mass Spectrometry (MS) for Intact Mass Analysis:
-
Principle: Native MS or denaturing LC-MS can be used to confirm the identity of the ADC species and provide precise mass information for each DAR species.[25][27][29]
-
Procedure: The specific protocol will depend on the mass spectrometer used. Generally, the sample is desalted online before introduction into the mass spectrometer. The resulting mass spectrum will show a distribution of masses corresponding to the different DAR species.
| Characteristic | Method | Typical Expected Outcome |
| Average DAR | HIC-HPLC, MS | 2-4 |
| Purity (Monomer %) | SEC-HPLC | >95% |
| Aggregates (%) | SEC-HPLC | <5% |
| Free Drug-Linker | Reversed-Phase HPLC | Below limit of detection |
Protocol 4: In Vitro Cytotoxicity Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.[30][31]
Materials:
-
Antigen-positive cancer cell line (e.g., BT-474 for HER2-targeting ADC)[32]
-
Antigen-negative cancer cell line (e.g., MCF-7 for HER2-targeting ADC)[32]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified ADC, unconjugated antibody, and free MMAE
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Compound | Antigen-Positive Cells (e.g., BT-474) | Antigen-Negative Cells (e.g., MCF-7) |
| ADC | Low nM IC50 | High nM or µM IC50 |
| Unconjugated Antibody | Minimal effect on viability | Minimal effect on viability |
| Free MMAE | Low nM IC50 | Low nM IC50 |
Protocol 5: In Vivo Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of the ADC in a tumor xenograft mouse model.[33][34][35]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Antigen-positive cancer cells
-
Purified ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
-
Dosing syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the antigen-positive cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization:
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC at different dose levels).
-
-
Dosing:
-
Administer the treatments intravenously (or as appropriate) according to the study design (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general health of the animals throughout the study.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size or when other humane endpoints are met.
-
Excise tumors at the end of the study for further analysis if desired.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
| Treatment Group | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle Control | 0% | < 5% |
| Unconjugated Antibody | 10-30% | < 5% |
| ADC (Low Dose) | 40-60% | < 10% |
| ADC (High Dose) | > 80% (potential for tumor regression) | < 15% |
Visualizations
Caption: Workflow for ADC synthesis and characterization.
Caption: ADC mechanism of action from binding to apoptosis.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. njbio.com [njbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. creativepegworks.com [creativepegworks.com]
- 11. books.rsc.org [books.rsc.org]
- 12. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 13. adcreview.com [adcreview.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 20. benchchem.com [benchchem.com]
- 21. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 22. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. agilent.com [agilent.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. waters.com [waters.com]
- 29. lcms.cz [lcms.cz]
- 30. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 31. njbio.com [njbio.com]
- 32. researchgate.net [researchgate.net]
- 33. wuxibiology.com [wuxibiology.com]
- 34. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 35. researchgate.net [researchgate.net]
A Step-by-Step Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Linkers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts. This technique is particularly valuable in drug development, live-cell imaging, and the synthesis of antibody-drug conjugates (ADCs). At the heart of this reaction is the dibenzocyclooctyne (DBCO) linker, a highly reactive and stable molecule that readily undergoes cycloaddition with azides.
This guide provides a detailed overview of the principles of SPAAC reactions utilizing DBCO linkers, comprehensive experimental protocols, and quantitative data to help researchers optimize their bioconjugation strategies.
Principle of SPAAC-DBCO Reaction
SPAAC is a type of copper-free click chemistry. The reaction mechanism is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. The azide (B81097) acts as a 1,3-dipole that reacts with the strained alkyne (DBCO) to form a stable triazole linkage. The high ring strain of the DBCO molecule significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a toxic copper(I) catalyst, which is a major advantage for in vivo applications.
Characterization of DBCO-Conjugated Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive characterization of antibody-drug conjugates (ADCs) synthesized using dibenzocyclooctyne (DBCO) linkers via copper-free click chemistry. The precise characterization of these complex biotherapeutics is critical for ensuring their efficacy, safety, and batch-to-batch consistency.[1][2] This guide will cover key analytical techniques for assessing critical quality attributes (CQAs) of DBCO-conjugated ADCs, including drug-to-antibody ratio (DAR), purity, aggregation, and biological activity.
Introduction to DBCO-Conjugated ADCs
Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, has become a widely adopted method for the production of ADCs.[3][4] This bioorthogonal conjugation strategy involves the reaction of a DBCO-functionalized antibody with an azide-bearing cytotoxic payload.[5][6] The high specificity and efficiency of this reaction, which can be performed under mild, aqueous conditions, often leads to a more homogeneous ADC product with a well-defined DAR.[1][7] However, rigorous analytical characterization remains essential to verify the successful conjugation and to assess the overall quality of the ADC.[2]
Key Characterization Techniques
A multi-faceted analytical approach is necessary to fully characterize DBCO-conjugated ADCs. The following sections detail the principles and protocols for the most critical techniques.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a crucial CQA as it directly influences the ADC's therapeutic window.[1][] An optimal DAR ensures sufficient potency while minimizing potential toxicity associated with high drug loading.[9] Several methods can be employed to determine the average DAR and the distribution of different drug-loaded species.[1][9]
Comparison of DAR Determination Methods
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV/Vis Spectroscopy |
| Principle | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[1][10] | Separates ADC species by chromatography and determines their mass-to-charge ratio.[1] | Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[1][11] |
| Information Provided | Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.[1] | Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.[1] | Average DAR only.[1] |
| Advantages | Provides information on drug distribution under non-denaturing conditions.[1][12] | Highly accurate and detailed analysis.[1] | Simple and rapid.[1] |
| Limitations | Requires method development and may not be suitable for all ADCs.[10] | Requires specialized instrumentation and expertise. | Lacks detailed information on drug distribution and is less accurate.[9][11] |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for resolving ADC species with different numbers of conjugated drugs.[10] The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation of species with different DARs.[13]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)[7]
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[1]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol[7]
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).[14]
-
Monitor the elution profile at 280 nm.[14]
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.). Higher DAR species will elute later due to increased hydrophobicity.[14]
-
Calculate the average DAR from the peak areas of the different drug-loaded species.[7]
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.2 | 5.1 |
| DAR 2 | 15.8 | 24.5 |
| DAR 4 | 19.3 | 55.2 |
| DAR 6 | 22.1 | 13.7 |
| DAR 8 | 24.5 | 1.5 |
| Average DAR | 4.0 |
Note: The data presented in the table is for illustrative purposes only.
Protocol 2: DAR and Molecular Weight Determination by LC-MS
LC-MS provides a highly accurate and detailed analysis of ADCs, allowing for precise mass determination and unambiguous DAR calculation.[1]
Materials:
-
Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S)[1]
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
Procedure:
-
Set the column temperature to 80 °C.[1]
-
Inject the ADC sample.
-
Elute the ADC species using a suitable gradient (e.g., 20-60% B over 15 minutes).[1]
-
Acquire mass spectra in positive ion mode using an electrospray ionization (ESI) source.[1]
-
Deconvolute the mass spectra to determine the molecular weights of the unconjugated antibody and the different DAR species.
-
Calculate the average DAR based on the relative abundance of each species.
Data Presentation:
| Species | Measured Mass (Da) | Relative Abundance (%) |
| Unconjugated mAb | 148,050 | 4.8 |
| DAR 2 | 149,875 | 25.1 |
| DAR 4 | 151,700 | 54.9 |
| DAR 6 | 153,525 | 13.5 |
| DAR 8 | 155,350 | 1.7 |
| Average DAR | 4.0 |
Note: The data presented in the table is for illustrative purposes only.
Protocol 3: Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is used to quantify the percentage of monomer, aggregates, and fragments in an ADC preparation.[7][15] The presence of hydrophobic drugs can increase the propensity for aggregation, making SEC a critical quality control step.[15][16]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)[7]
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8[7]
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min.[7]
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.[7]
-
Integrate the peak areas corresponding to aggregates, monomer, and fragments to determine their respective percentages.[7]
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 8.5 | 2.1 |
| Monomer | 12.3 | 97.5 |
| Fragments | 15.1 | 0.4 |
Note: The data presented in the table is for illustrative purposes only.
Protocol 4: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells in culture.[7]
Materials:
-
Target cancer cell line
-
96-well plates
-
Complete cell culture medium
-
ADC sample and control antibody
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.[7]
-
Treat the cells with serial dilutions of the ADC and a non-conjugated antibody control for 72-96 hours.[7]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[7]
Data Presentation:
| Compound | Target Cell Line | IC50 (nM) |
| DBCO-ADC | HER2+ (SK-BR-3) | 1.5 |
| DBCO-ADC | HER2- (MCF-7) | >1000 |
| Unconjugated Antibody | HER2+ (SK-BR-3) | >1000 |
Note: The data presented in the table is for illustrative purposes only.
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of a DBCO-linked ADC.
Caption: Comprehensive analytical workflow for the characterization of DBCO-conjugated ADCs.
Conclusion
The characterization of DBCO-conjugated ADCs requires a suite of orthogonal analytical methods to ensure product quality, safety, and efficacy. The protocols and data presentation formats provided in this guide offer a framework for the systematic evaluation of these complex molecules. By implementing these techniques, researchers and drug developers can gain a thorough understanding of their ADC's critical quality attributes, facilitating the advancement of novel and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. criver.com [criver.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of MMAE-Based Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent and a widely utilized payload in ADC development due to its high potency.[1][2] MMAE is a derivative of dolastatin 10, a natural antimitotic agent, and is approximately 100-1000 times more potent than traditional chemotherapeutics like doxorubicin.[1][] This high toxicity makes it unsuitable for systemic administration as a standalone drug but ideal for targeted delivery via an ADC.[1] This document provides a detailed protocol for conducting in vitro cytotoxicity assays to evaluate the efficacy of MMAE-based ADCs.
Mechanism of Action of MMAE-Based ADCs
The therapeutic effect of an MMAE-based ADC is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell.[2] Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosomes.[1][2] Inside the acidic environment of the lysosome, the linker connecting the antibody to MMAE is cleaved by proteases like cathepsin B, releasing the active MMAE payload into the cytoplasm.[2][]
Once in the cytoplasm, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization.[4][5] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest, preventing mitosis and ultimately inducing apoptosis (programmed cell death).[1][2][4] A key feature of MMAE is its cell permeability, which allows it to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells in a phenomenon known as the "bystander effect".[1][2]
Caption: Mechanism of action of an MMAE-based ADC, from cell surface binding to apoptosis induction.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a standard procedure for determining the in vitro cytotoxicity of an MMAE-based ADC using a cell viability assay.
Materials
-
Target cancer cell line (expressing the antigen of interest)
-
Negative control cell line (optional, lacking antigen expression)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MMAE-based ADC
-
Unconjugated monoclonal antibody (optional, as a control)
-
Free MMAE (optional, as a positive control)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Microplate reader (luminometer or spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure
1. Cell Seeding: a. Culture target cells to approximately 80% confluency.[4] b. Harvest cells using Trypsin-EDTA and perform a cell count to ensure viability.[4] c. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.[4][6] d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
2. ADC Preparation and Treatment: a. Prepare a stock solution of the MMAE-based ADC and any controls (unconjugated antibody, free MMAE) in an appropriate solvent (e.g., DMSO or PBS). b. Perform serial dilutions of the ADC and controls in complete culture medium to achieve the desired final concentrations. It is recommended to start with a broad range (e.g., 10-fold dilutions) to determine the approximate IC50, followed by a more detailed 2- or 3-fold dilution series.[4] c. Carefully remove the medium from the wells and add 100 µL of the prepared ADC dilutions or controls to the respective wells.[7] Include wells with untreated cells as a negative control.
3. Incubation: a. Incubate the plate for a duration relevant to the payload's mechanism of action. For tubulin inhibitors like MMAE, an incubation period of 72 to 96 hours is typically recommended.[6][7]
4. Cell Viability Measurement (using CellTiter-Glo® as an example): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature before use. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.[8] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9] e. Measure the luminescence using a plate-reading luminometer.[10]
5. Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all experimental wells. b. Normalize the data by expressing the viability of treated cells as a percentage of the viability of untreated control cells. c. Plot the percentage of cell viability against the logarithm of the ADC concentration. d. Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic (sigmoidal) curve.
Caption: A generalized workflow for performing an in vitro cytotoxicity assay of an MMAE-based ADC.
Data Presentation: IC50 Values of MMAE and MMAE-Based ADCs
The potency of an MMAE-based ADC is typically reported as its IC50 value, which is the concentration of the ADC required to inhibit the growth of 50% of the cells.[1] The IC50 of free MMAE is generally in the low nanomolar to picomolar range.[1] Below is a summary of representative IC50 values.
| Cell Line | Cancer Type | Target Antigen | ADC/Compound | IC50 (nM) | Reference |
| BxPC-3 | Pancreatic Cancer | Tissue Factor | Free MMAE | 0.97 ± 0.10 | [11] |
| PSN-1 | Pancreatic Cancer | Tissue Factor | Free MMAE | 0.99 ± 0.09 | [11] |
| Capan-1 | Pancreatic Cancer | Tissue Factor | Free MMAE | 1.10 ± 0.44 | [11] |
| Panc-1 | Pancreatic Cancer | Tissue Factor | Free MMAE | 1.16 ± 0.49 | [11] |
| SKBR3 | Breast Cancer | HER2 | Free MMAE | 3.27 ± 0.42 | [12] |
| HEK293 | Kidney Cancer | N/A | Free MMAE | 4.24 ± 0.37 | [12] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | CD30 | Adcetris® (Brentuximab Vedotin) | ~0.016 | [13] |
| BT-474 | Breast Ductal Carcinoma | HER2 | T-DM1 (Trastuzumab Emtansine) | Not specified, but potent | [14] |
| MCF-7 | Breast Adenocarcinoma | HER2 (negative) | Free MMAE | 0.35 | [14] |
Note: IC50 values can vary based on experimental conditions, such as cell passage number, incubation time, and the specific viability assay method used.[1][15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values | - High cell passage number leading to genetic drift.[15]- Cells are not in the exponential growth phase.[15]- ADC aggregation or degradation.[15]- Variability in assay timing.[15] | - Use authenticated, low-passage cell lines.[15]- Ensure cells are healthy and sub-confluent at the time of seeding.[15]- Characterize ADC stability and aggregation (e.g., via SEC). Minimize freeze-thaw cycles.[15]- Standardize all incubation times. |
| High background signal | - Insufficient washing steps in ELISA-based assays.[15]- Non-specific binding of reagents.[15] | - Increase the number and rigor of wash steps.[15]- Use appropriate blocking buffers. |
| Low ADC potency | - Low or absent target antigen expression on cells.[15]- Inefficient ADC internalization.[15] | - Confirm antigen expression levels using flow cytometry.[15]- Perform an internalization assay to confirm ADC uptake.[16] |
Conclusion
The in vitro cytotoxicity assay is a fundamental and critical step in the preclinical evaluation of MMAE-based ADCs.[16][17] A well-designed and executed assay provides essential data on the potency and specificity of the ADC, which is crucial for guiding further development.[18] By understanding the mechanism of action of MMAE and adhering to a robust and standardized protocol, researchers can generate reliable and reproducible data to assess the therapeutic potential of novel ADC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. marinbio.com [marinbio.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for In Vivo Efficacy Studies with Glu-Val-Cit Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics. They combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, efficacy, and safety. The glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide linker has emerged as a stable and effective option, particularly for preclinical in vivo studies in mice.[1][2][3] This document provides detailed application notes and protocols for setting up and conducting in vivo efficacy studies using ADCs featuring a Glu-Val-Cit linker.
The Val-Cit linker is designed to be cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells, ensuring targeted release of the cytotoxic payload.[] However, the standard Val-Cit linker can exhibit instability in mouse plasma due to the activity of the carboxylesterase Ces1c, leading to premature drug release and potentially confounding preclinical efficacy and toxicity assessments.[3][5] The addition of a glutamic acid residue to create the Glu-Val-Cit (EVCit) linker significantly enhances its stability in mouse plasma, leading to a longer ADC half-life and more reliable preclinical data that can better inform clinical development.[2][3]
These protocols will guide researchers through the essential steps of an in vivo efficacy study, from animal model selection to data analysis, with a focus on best practices for working with Glu-Val-Cit ADCs.
Key Concepts and Signaling Pathway
The fundamental principle of a Glu-Val-Cit ADC is the targeted delivery of a cytotoxic agent to cancer cells. The antibody component of the ADC binds to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[6] The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, facilitate the cleavage of the Glu-Val-Cit linker.[] This releases the cytotoxic payload inside the cancer cell, where it can exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.[][7]
References
- 1. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols for the Synthesis and Purification of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells. By combining the specificity of a monoclonal antibody (mAb) with the cell-killing ability of a small molecule drug, ADCs offer a therapeutic window that is often wider than that of traditional chemotherapy. The efficacy and safety of an ADC are critically dependent on the precise control of its synthesis and the rigorous purification of the final conjugate.
This document provides detailed application notes and experimental protocols for the synthesis and purification of ADCs. It covers two primary conjugation strategies: cysteine-based and lysine-based conjugation. Furthermore, it outlines standard purification and characterization techniques essential for producing high-quality ADCs for research and preclinical development.
I. Experimental Workflow Overview
The overall experimental workflow for the synthesis and purification of an ADC is a multi-step process that begins with the antibody and the drug-linker, proceeds through conjugation, and ends with a highly purified and characterized product.
II. ADC Synthesis Protocols
The choice of conjugation strategy significantly impacts the characteristics of the final ADC. Cysteine-based conjugation typically results in a more homogeneous product with a defined drug-to-antibody ratio (DAR), while lysine-based conjugation produces a heterogeneous mixture of ADC species.
A. Cysteine-Based Conjugation
This method involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free sulfhydryl groups, which then react with a maleimide-functionalized drug-linker.
Protocol: Cysteine-Based Conjugation
-
Antibody Preparation:
-
Start with a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of 2-5 fold TCEP per antibody is typically used.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
-
Drug-Linker Conjugation:
-
Prepare the drug-linker solution in a co-solvent like Dimethyl Sulfoxide (DMSO) to ensure solubility.
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker over the antibody is common.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction should be performed in the dark if the payload is light-sensitive.
-
-
Quenching:
-
To stop the conjugation reaction, add a quenching reagent such as N-acetylcysteine in a 2-5 fold molar excess to the drug-linker.
-
Incubate for 20-30 minutes at room temperature.
-
Table 1: Typical Reaction Conditions for Cysteine-Based Conjugation
| Parameter | Typical Value |
| Antibody Concentration | 5-10 mg/mL |
| Buffer | PBS, pH 7.4 |
| Reducing Agent | TCEP |
| TCEP Molar Excess | 2-5 fold |
| Reduction Temperature | 37°C |
| Reduction Time | 1-2 hours |
| Drug-Linker Molar Excess | 5-10 fold |
| Conjugation Temperature | Room Temperature |
| Conjugation Time | 1-4 hours |
| Quenching Agent | N-acetylcysteine |
B. Lysine-Based Conjugation
This method utilizes the primary amines of lysine (B10760008) residues on the antibody surface to react with an activated ester (e.g., N-hydroxysuccinimide ester) on the drug-linker.
Protocol: Lysine-Based Conjugation
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0). The antibody concentration should be between 5-20 mg/mL.
-
-
Drug-Linker Conjugation:
-
Dissolve the NHS-ester functionalized drug-linker in a co-solvent like DMSO.
-
Add the drug-linker solution to the antibody solution. A molar excess of 3-10 fold of the drug-linker is typically used.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Table 2: Typical Reaction Conditions for Lysine-Based Conjugation
| Parameter | Typical Value |
| Antibody Concentration | 5-20 mg/mL |
| Buffer | Potassium Phosphate, pH 7.5-8.0 |
| Drug-Linker Molar Excess | 3-10 fold |
| Conjugation Temperature | Room Temperature |
| Conjugation Time | 2-4 hours |
| Quenching Agent | Tris-HCl |
III. ADC Purification Protocols
Purification is a critical step to remove unconjugated antibody, excess drug-linker, and process-related impurities. A multi-step purification strategy is often employed.
A. Tangential Flow Filtration (TFF)
TFF is used for buffer exchange and the removal of small molecule impurities.
Protocol: Tangential Flow Filtration
-
System Setup:
-
Equilibrate the TFF system with a suitable buffer (e.g., PBS, pH 7.4). A 30 kDa molecular weight cut-off (MWCO) membrane is commonly used for antibodies.
-
-
Diafiltration:
-
Perform diafiltration with at least 5-10 diavolumes of the equilibration buffer to remove unconjugated drug-linker and co-solvents.
-
-
Concentration:
-
Concentrate the ADC to the desired final concentration.
-
Table 3: Typical TFF Parameters
| Parameter | Typical Value |
| Membrane MWCO | 30 kDa |
| Diavolumes | 5-10 |
| Transmembrane Pressure | 15-25 psi |
| Feed Flow Rate | 50-150 mL/min |
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drugs (DAR).[1]
Protocol: Hydrophobic Interaction Chromatography
-
Column and Buffers:
-
Chromatography:
-
Equilibrate the column with Mobile Phase A.
-
Load the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes.
-
Collect fractions corresponding to the desired DAR species.
-
Table 4: Typical HIC Parameters
| Parameter | Typical Value |
| Column | Butyl or Phenyl HIC |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[1] |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0[1] |
| Gradient | Linear, 0-100% B over 20-30 CV |
| Flow Rate | 1.0 mL/min (analytical) |
C. Size Exclusion Chromatography (SEC)
SEC is used to remove aggregates and for final buffer exchange.[2]
Protocol: Size Exclusion Chromatography
-
Column and Buffer:
-
Use an SEC column with an appropriate molecular weight range for antibodies (e.g., 100-1000 kDa).
-
Mobile Phase: Formulation buffer (e.g., PBS, pH 7.4).
-
-
Chromatography:
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample.
-
Elute isocratically and collect the monomeric peak.
-
Table 5: Typical SEC Parameters
| Parameter | Typical Value |
| Column | SEC-300 Å or similar |
| Mobile Phase | PBS, pH 7.4 |
| Flow Rate | 0.5-1.0 mL/min (analytical) |
| Detection | UV at 280 nm |
IV. ADC Characterization Protocols
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
A. Drug-to-Antibody Ratio (DAR) Determination by HIC
HIC is a primary method for determining the distribution of different DAR species and calculating the average DAR.[3][4]
Protocol: DAR Analysis by HIC
-
Follow the HIC protocol described in the purification section.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
B. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.[][6]
Protocol: DAR Analysis by UV/Vis Spectroscopy
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (e.g., 252 nm or 330 nm).
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths.
-
The average DAR is the molar ratio of the drug to the antibody.
C. Aggregation Analysis by SEC
SEC is the standard method for quantifying the percentage of high molecular weight species (aggregates) in the ADC preparation.[2][7]
Protocol: Aggregation Analysis by SEC
-
Follow the SEC protocol described in the purification section.
-
Integrate the peak areas of the monomer and any high molecular weight species.
-
Calculate the percentage of aggregate:
-
% Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) × 100
-
Table 6: Summary of ADC Characterization Data
| Parameter | Method | Typical Result |
| Average DAR | HIC, UV/Vis | 3.5 - 4.0 (for Cys-based) |
| DAR Distribution | HIC | Predominantly DAR4 for Cys-based |
| Purity (Monomer) | SEC | > 95% |
| Aggregates | SEC | < 5% |
V. Conclusion
The synthesis and purification of antibody-drug conjugates are complex processes that require careful optimization and control of various experimental parameters. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the field of drug development. By following these detailed methodologies, it is possible to produce high-quality ADCs with consistent and well-defined characteristics, which is a prerequisite for their successful translation into therapeutic candidates.
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 2. lcms.cz [lcms.cz]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing the Bystander Effect of Monomethyl Auristatin E (MMAE) Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells expressing a specific surface antigen. Monomethyl auristatin E (MMAE) is a widely utilized cytotoxic payload in ADCs due to its high potency as a microtubule-disrupting agent.[1][2] Upon binding to the target antigen on a cancer cell, the ADC is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[1][3]
A critical characteristic of some ADCs, particularly those with cleavable linkers and membrane-permeable payloads like MMAE, is the "bystander effect."[][5] This phenomenon occurs when the released MMAE diffuses out of the targeted antigen-positive cancer cell and kills neighboring antigen-negative tumor cells.[5] This effect is crucial for enhancing therapeutic efficacy in heterogeneous tumors where antigen expression can be varied.[6][7] The high membrane permeability of the neutral and more hydrophobic MMAE molecule is a key determinant of its potent bystander killing capability, in contrast to less permeable payloads like MMAF which has a charged C-terminal phenylalanine.[5][8]
These application notes provide detailed protocols for in vitro and in vivo assays to assess and quantify the bystander effect of MMAE-ADCs, enabling researchers to optimize ADC design and predict therapeutic efficacy.
Signaling Pathway of MMAE-Induced Apoptosis
MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the microtubule network within the cell.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers the intrinsic apoptotic pathway.[1][9]
Caption: MMAE-induced apoptosis signaling pathway.
Experimental Protocols
In Vitro Bystander Effect Assays
1. Co-Culture Bystander Killing Assay
This assay directly measures the ability of an MMAE-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[10][11]
Experimental Workflow:
Caption: Workflow for the in vitro co-culture bystander assay.
Methodology:
-
Cell Line Selection and Preparation:
-
Select an antigen-positive (Ag+) cell line (e.g., SKBR3 for HER2-targeted ADCs) and an antigen-negative (Ag-) cell line (e.g., MCF7).[6]
-
To distinguish between the two cell populations, label the Ag- cells with a stable fluorescent marker, such as Green Fluorescent Protein (GFP), via lentiviral transduction.[10]
-
-
Co-Culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the impact of the proportion of target cells on the bystander effect.[10] A typical total cell density is 10,000 cells per well.
-
Include monoculture wells for each cell line as controls.[10]
-
-
ADC Treatment:
-
Incubation:
-
Analysis:
-
Harvest the cells and analyze the viability of the fluorescently labeled Ag- cell population using flow cytometry.[10] A viability dye (e.g., Propidium Iodide or DAPI) can be used to quantify the percentage of dead cells within the Ag- population.[10]
-
Alternatively, high-content imaging can be used to quantify the number of viable fluorescent Ag- cells.
-
A significant increase in the death of Ag- cells in the co-culture wells treated with the MMAE-ADC, compared to the monoculture Ag- wells and untreated co-culture wells, indicates a bystander effect.[10]
-
2. Conditioned Medium Transfer Assay
This assay determines if the cytotoxic effect on bystander cells is mediated by a secreted, stable cytotoxic agent in the culture medium.[6]
Methodology:
-
Preparation of Conditioned Medium:
-
Seed the Ag+ cells (e.g., SKBR3) in a culture plate.
-
Treat the cells with the MMAE-ADC at a cytotoxic concentration for 48-72 hours.[6] Include a control group of Ag+ cells treated with vehicle.
-
Collect the culture supernatant (conditioned medium) and clarify by centrifugation to remove cell debris.[6]
-
-
Treatment of Bystander Cells:
-
Incubation and Analysis:
-
Incubate the Ag- cells for 72-96 hours.[13]
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from control cells, demonstrates a bystander effect mediated by a secreted factor.[6]
-
In Vivo Bystander Effect Assay
Admixed Tumor Xenograft Model
This model evaluates the bystander effect in a more physiologically relevant setting.[5]
Methodology:
-
Cell Preparation and Tumor Implantation:
-
Tumor Growth and ADC Administration:
-
Tumor Monitoring and Endpoint Analysis:
-
Regularly measure the tumor volume using calipers.[5]
-
If using luciferase-expressing Ag- cells, periodically perform in vivo bioluminescence imaging to specifically track the growth or regression of the Ag- tumor cell population.[13]
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis to confirm the presence and distribution of both cell types.[5]
-
A significant regression of the admixed tumors in the MMAE-ADC treated group compared to the comparator and control groups indicates a potent in vivo bystander effect.[5]
-
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC Construct | Target Cell Line | IC50 (ng/mL) | Reference |
| cAC10-vcMMAE (DAR 2) | L-82 | 55 | [13] |
| cAC10-vcMMAE (DAR 4) | L-82 | 10 | [13] |
| cAC10-vcMMAE (DAR 8) | L-82 | 2 | [13] |
| h1F6-vcMMAE (DAR 4) | L-82 | 20 | [13] |
| cOKT9-vcMMAE (DAR 4) | L-82 | 25 | [13] |
Note: The potency is influenced by the drug-to-antibody ratio (DAR) and the specific antibody used.[13]
Table 2: Comparative Performance of ADC Payloads in Mediating Bystander Effect
| Property | MMAE | MMAF | Reference |
| Bystander Killing Effect | Potent | Minimal to none | [5] |
| Cell Membrane Permeability | High (more permeable) | Low (less permeable) | [5] |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH | [5] |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical assessment of the bystander effect of MMAE-ADCs. A thorough evaluation of the bystander effect is critical for the rational design of ADCs with enhanced therapeutic efficacy, particularly for the treatment of heterogeneous solid tumors. The choice of a membrane-permeable payload like MMAE can significantly contribute to the clinical success of an ADC by enabling the eradication of antigen-negative tumor cells in the vicinity of targeted cells.[5]
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with DBCO Linkers
Welcome to the technical support center for Dibenzocyclooctyne (DBCO) linker chemistries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your conjugation experiments with DBCO linkers, presented in a question-and-answer format.
Question 1: I am observing very low or no conjugation. What are the primary reasons for this failure?
Low or no conjugation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A primary reason is often related to steric hindrance, where the physical bulk of the molecules prevents the DBCO and azide (B81097) groups from reacting.[1] Other common causes include:
-
Reagent Degradation: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, which renders them inactive.[1] Improper storage can also lead to a loss of reactivity over time.[1][2] DBCO-functionalized antibodies can lose reactivity due to oxidation and the addition of water to the triple bond.[2][3]
-
Incorrect Reagent Ratio: A suboptimal molar ratio of DBCO to azide-containing molecules can limit the reaction efficiency.[1]
-
Suboptimal Reaction Conditions: Factors such as low reactant concentrations, incorrect pH, inappropriate buffer composition (e.g., presence of sodium azide), or insufficient incubation time can negatively impact conjugation efficiency.[1]
-
Precipitation of Reactants: DBCO is inherently hydrophobic. Attaching an excessive number of DBCO molecules to a protein can cause it to aggregate and precipitate out of solution, thereby halting the reaction.[1][4]
-
Lack of Confirmation of Labeling: It is crucial to confirm that both biomolecules have been successfully labeled with DBCO and azide, respectively, before proceeding to the conjugation step.[1]
To systematically troubleshoot this issue, it's recommended to verify each of these potential failure points.
Question 2: How can I optimize the reaction conditions to improve my conjugation efficiency?
Optimizing reaction conditions is critical for a successful conjugation. Several parameters can be adjusted:
-
Molar Ratio: Generally, using a molar excess of one of the reactants is recommended. A common starting point is 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[5] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to drive the reaction to completion.[5]
-
Temperature: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[5][6] Higher temperatures generally lead to faster reaction rates.[5][7] However, the stability of the biomolecules at elevated temperatures should be considered.
-
Reaction Time: Typical reaction times are between 4 to 12 hours at room temperature.[5] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[3][8][9] Longer incubation times of up to 24-48 hours can sometimes improve efficiency, especially for slow reactions.[5]
-
pH: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is generally tolerant of a wide pH range (pH 4-12).[10] For labeling proteins with DBCO-NHS esters, a pH of 7.2-8.0 is recommended.[11] For the subsequent click reaction, a pH between 7.0 and 9.0 is optimal.[10][12] Studies have shown that higher pH values can increase reaction rates in some buffer systems.[7][13]
-
Buffer Selection: The choice of buffer can impact reaction rates. For instance, HEPES buffer at pH 7 has been shown to result in higher rate constants compared to PBS at the same pH.[7][13][14] It is crucial to avoid buffers containing sodium azide , as it will compete with your azide-labeled molecule for the DBCO group.[1][2][6][8] Also, avoid primary amine-containing buffers like Tris or glycine (B1666218) during the NHS ester labeling step, as they will compete for the reactive ester.[6]
-
Solvent: While the reaction proceeds well in aqueous buffers, the addition of organic co-solvents like DMSO or DMF may be necessary to dissolve hydrophobic reagents.[6][8] However, the concentration of these solvents should be kept low (typically below 15-20%) to avoid protein precipitation.[1][6][8]
The following table summarizes key reaction parameters for optimizing DBCO conjugation:
| Parameter | Recommended Range/Condition | Notes | Source(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. | [5][6] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect biomolecule stability. | [5][6] |
| Reaction Time | 4 to 24 hours | Can be extended up to 48 hours for slow reactions. | [5][6] |
| pH (for SPAAC) | 7.0 - 9.0 | Higher pH can increase reaction rates in certain buffers. | [10][12] |
| Buffer | PBS, HEPES | Crucially, avoid sodium azide. Avoid primary amines (e.g., Tris) during NHS ester labeling. | [1][6][14] |
| Organic Co-solvent (e.g., DMSO) | < 20% | Higher concentrations can lead to protein precipitation. | [1][8] |
Question 3: I suspect steric hindrance is limiting my reaction. How can I overcome this?
Steric hindrance is a common issue when conjugating large biomolecules.[1] To mitigate its effects:
-
Incorporate a Spacer Arm: The most effective strategy is to use DBCO linkers that incorporate a flexible, hydrophilic spacer, such as Polyethylene Glycol (PEG).[1] A longer PEG linker increases the distance between the reacting molecules, providing greater flexibility and reducing steric hindrance.[1][7] PEG linkers also improve the hydrophilicity of the conjugate, which can reduce aggregation.[4][8]
-
Optimize Conjugation Site: If possible, choose a conjugation site on your biomolecule that is more accessible.
The diagram below illustrates how a PEG spacer can help overcome steric hindrance.
Caption: Overcoming steric hindrance with a PEG spacer.
Question 4: My protein conjugate is precipitating. What can I do to prevent this?
Precipitation is often caused by the increased hydrophobicity of the conjugate after the attachment of multiple DBCO molecules.[1][4] Here are some solutions:
-
Use PEGylated DBCO Reagents: Incorporating a hydrophilic PEG linker between the DBCO moiety and the reactive group (e.g., NHS ester) can significantly increase the water solubility of the resulting conjugate and reduce aggregation.[4][8]
-
Optimize the Degree of Labeling (DOL): A high number of DBCO molecules per protein can lead to insolubility. Reduce the molar excess of the DBCO-NHS ester during the initial labeling reaction to achieve a lower, more optimal DOL.[4]
-
Adjust Buffer Conditions: Ensure that the pH and ionic strength of your buffers are optimal for the stability of your specific protein conjugate.[4]
-
Gentle Handling: Avoid vigorous vortexing and minimize freeze-thaw cycles, which can promote protein aggregation.[4]
The following workflow can help in troubleshooting protein precipitation:
Caption: Troubleshooting workflow for protein precipitation.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
This protocol provides a general method for labeling a protein with a DBCO-NHS ester. Optimal conditions, particularly the molar excess of the DBCO reagent, should be determined empirically for each specific protein.[11]
-
Reagent Preparation:
-
Dissolve the protein (e.g., an antibody) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL.[1][11]
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][6][11] NHS esters are moisture-sensitive, so allow the vial to come to room temperature before opening to avoid condensation.[6]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the DBCO-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for antibodies.[1][6] The final concentration of DMSO or DMF should ideally be below 15-20% to prevent protein precipitation.[1][6]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][6]
-
-
Quenching:
-
Purification:
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a DBCO-labeled biomolecule to an azide-labeled biomolecule.
-
Reactant Preparation:
-
Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS, HEPES) at the desired concentrations.[1]
-
-
Conjugation Reaction:
-
Mix the DBCO- and azide-containing molecules. A 1.5 to 4-fold molar excess of the azide-modified molecule to the DBCO-antibody is a common starting point.[2][12]
-
Incubate the reaction for 4-24 hours. The incubation can be performed at room temperature or at 4°C.[5][6][8] Higher temperatures (up to 37°C) can accelerate the reaction.[5][6]
-
-
Purification:
Protocol 3: Monitoring Reaction Progress by UV-Vis Spectrophotometry
The consumption of DBCO can be monitored by the decrease in its characteristic absorbance at approximately 309-310 nm.[8][14]
-
Spectrophotometer Setup:
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 2. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.[14]
-
-
Data Acquisition:
The following diagram illustrates the general experimental workflow for DBCO conjugation:
Caption: General experimental workflow for DBCO conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Hydrophobic MMAE ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation of hydrophobic Monomethyl Auristatin E (MMAE) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in hydrophobic MMAE ADC experiments?
A1: Aggregation of MMAE ADCs is a multifaceted issue primarily driven by the increased hydrophobicity and potential instability of the conjugate.[1] The main contributing factors include:
-
Payload Hydrophobicity : MMAE is a highly hydrophobic molecule.[1] Attaching multiple MMAE payloads to an antibody increases the overall surface hydrophobicity of the ADC, which can lead to self-association as the molecules attempt to minimize the exposure of these hydrophobic regions to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR) : Higher DARs are frequently associated with increased aggregation rates and precipitation during formulation.[3] This is because a higher number of hydrophobic MMAE molecules on the antibody surface intensifies the hydrophobic interactions between ADC molecules.[3][4]
-
Conjugation Process Stress : The chemical conditions used during the conjugation process, such as pH, temperature, and the use of organic co-solvents, can induce conformational stress on the antibody.[1][5] This stress can expose hydrophobic regions that are typically buried within the protein's structure, promoting aggregation.[1]
-
Suboptimal Formulation : An inappropriate buffer system, particularly a pH near the ADC's isoelectric point, can reduce the molecule's net charge and solubility, leading to aggregation.[1][5] The ionic strength of the buffer also plays a role in colloidal stability.[1]
-
Storage and Handling : MMAE ADCs are sensitive to physical and environmental stress.[1] Factors such as freeze-thaw cycles, elevated temperatures, mechanical shaking, and even light exposure can accelerate product degradation and lead to a higher propensity for aggregation.[6]
Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect MMAE ADC aggregation?
A2: The DAR is a critical quality attribute that directly influences the propensity of an MMAE ADC to aggregate. Generally, a higher DAR leads to increased hydrophobicity and a greater tendency for aggregation.[3][7] Studies have shown that ADCs with higher DAR values exhibit faster systemic clearance, lower tolerability, and a narrower therapeutic index in vivo. For instance, anti-CD30-vc-MMAE ADCs with DARs of 2, 4, and 8 were evaluated, and it was observed that the higher DAR variants were more prone to aggregation.[3] Similarly, maytansinoid-conjugated ADCs with a DAR of 10 showed significantly higher clearance and reduced efficacy compared to ADCs with a DAR below 6.
Q3: What role do excipients play in preventing MMAE ADC aggregation?
A3: Excipients are crucial additives in ADC formulations that help maintain the stability of the conjugate and prevent aggregation.[1] They work through various mechanisms:
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80) : These surface-active agents prevent aggregation at interfaces (air-liquid, liquid-solid) and can coat the ADC molecules to prevent them from unfolding and interacting with each other.[8]
-
Sugars/Polyols (e.g., Sucrose (B13894), Trehalose (B1683222), Mannitol) : These stabilizers function through a mechanism called "preferential exclusion." They are excluded from the protein's surface, which reinforces the hydration layer around the ADC and makes the folded, native state thermodynamically more favorable.[1]
-
Amino Acids (e.g., Arginine, Glycine, Proline) : Amino acids can suppress aggregation in several ways. Arginine, for example, is known to interact with hydrophobic patches on the protein surface, thereby preventing protein-protein interactions.[1]
Q4: What are the best practices for storing hydrophobic MMAE ADCs to minimize aggregation?
A4: Proper storage is critical for maintaining the stability of MMAE ADCs. Key recommendations include:
-
Temperature Control : Storing ADCs at recommended temperatures (typically 2-8°C) is essential.[9] Freeze-thawing should be avoided as it can accelerate aggregation.[10] If long-term storage is necessary, lyophilization in the presence of cryoprotectants like sucrose or trehalose is a common strategy.[11]
-
pH Control : The ADC should be stored in a buffer with a pH that is well away from its isoelectric point to maintain colloidal stability.[5]
-
Protection from Light and Agitation : Exposure to light can degrade photosensitive payloads, and mechanical stress from shaking can induce aggregation.[6] ADCs should be stored in light-protected containers and handled gently.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant aggregation observed immediately after conjugation. | Over-labeling or high DAR : Too many hydrophobic MMAE molecules are attached to the antibody. | Optimize the molar ratio of the linker-payload to the antibody during the conjugation reaction to achieve a lower, more stable DAR.[12] |
| Harsh conjugation conditions : The pH, temperature, or co-solvent concentration is causing the antibody to denature. | Screen different buffer systems and pH values (typically pH 7.2-8.5 for NHS esters) to find conditions that are optimal for both the conjugation reaction and protein stability.[13] Consider performing the reaction at a lower temperature for a longer duration.[13] | |
| Suboptimal buffer for purification : The buffer used for purification or buffer exchange is not suitable for the ADC. | Ensure the purification and final formulation buffers have an optimal pH and ionic strength.[1] Consider adding stabilizing excipients to the buffer before introducing the ADC.[1] | |
| Gradual increase in aggregation during storage. | Inadequate formulation : The storage buffer is not providing sufficient stability. | Re-evaluate the formulation. Screen a panel of buffers with different pH values and excipients (surfactants, sugars, amino acids) to find the optimal combination for long-term stability.[1] |
| Improper storage conditions : The ADC is being exposed to temperature fluctuations, light, or agitation. | Adhere strictly to recommended storage conditions.[6] Use light-protected vials and avoid repeated freeze-thaw cycles.[6][10] If lyophilization is an option, develop a robust lyophilization cycle with appropriate cryoprotectants.[11] | |
| High levels of soluble, high molecular weight (HMW) species detected by SEC. | Hydrophobic interactions : The primary driver of aggregation for MMAE ADCs. | Consider strategies to reduce hydrophobicity, such as using more hydrophilic linkers (e.g., containing PEG groups) or modifying the payload itself.[3] |
| Inefficient purification : The initial purification process did not adequately remove pre-existing aggregates or unreacted species. | Optimize the purification method. Size exclusion chromatography (SEC) is effective at removing HMW species.[6] Hydrophobic interaction chromatography (HIC) can also be used to separate ADC species with different DARs and levels of hydrophobicity.[11] |
Quantitative Data on MMAE ADC Aggregation
Table 1: Effect of Drug-to-Antibody Ratio (DAR) and Storage Temperature on Aggregation
| ADC | DAR | Storage Temperature | Storage Duration | Aggregation Level (%) |
| Trastuzumab-MMAE | 8 | +4°C | 2 days | Moderately aggregated |
| Trastuzumab-MMAE | 8 | +40°C | 2 days | >95% |
| Trastuzumab (unconjugated) | 0 | +4°C | 2 days | Not aggregated |
| Trastuzumab (unconjugated) | 0 | +40°C | 2 days | Not aggregated |
| Trastuzumab-MMAU (hydrophilic payload) | 8 | +4°C | 2 days | Not aggregated |
| Trastuzumab-MMAU (hydrophilic payload) | 8 | +40°C | 2 days | 2% |
| Data synthesized from a study on trastuzumab ADCs, highlighting the impact of a hydrophobic payload (MMAE) versus a more hydrophilic one (MMAU) at a high DAR.[3] |
Table 2: Common Formulation Components to Mitigate ADC Aggregation
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1% (w/v) | Prevent surface-induced aggregation and shield hydrophobic patches.[8] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 1 - 10% (w/v) | Stabilize the native protein structure through preferential exclusion; act as cryoprotectants.[1] |
| Amino Acids | Arginine, Glycine, Proline | 50 - 250 mM | Suppress self-association by interacting with hydrophobic regions and minimizing protein-protein interactions.[1] |
| Concentrations should be optimized for each specific ADC.[1] |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC based on hydrodynamic volume.[6]
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm)[14]
-
HPLC system (bio-inert, if possible)[14]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (or other suitable buffer; may require optimization with organic modifiers like acetonitrile (B52724) or isopropanol (B130326) for hydrophobic ADCs)[15]
-
ADC sample
-
Low-protein-binding 0.22 µm filters[1]
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[1]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[15] If necessary, filter the sample through a 0.22 µm filter to remove any large particulates.[1]
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.[1]
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.[1] HMW species (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight fragments.[1]
-
Data Analysis: Integrate the peak areas of the HMW species and the monomer. The percentage of aggregation can be calculated as: % Aggregation = (Area of HMW Peaks / Total Area of All Peaks) * 100
Protocol 2: Assessment of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution profile of an ADC in solution and detect the presence of aggregates.[16]
Materials:
-
DLS instrument[1]
-
Low-volume cuvettes[1]
-
ADC stock solution
-
Screening buffers (if evaluating formulation effects)[1]
-
Low-protein-binding 0.22 µm filters[17]
Methodology:
-
Sample Preparation: Prepare a series of ADC samples (e.g., at 0.5-1.0 mg/mL) in the desired buffer.[1] It is critical that all solutions are filtered and free of dust to avoid interference with the measurement.[17]
-
Instrument Setup: Set the instrument parameters, including temperature, measurement duration, and number of acquisitions, according to the manufacturer's guidelines.[1]
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.[1]
-
Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[18]
-
Data Analysis: The instrument's software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
Protocol 3: Characterization of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their surface hydrophobicity, which can provide information on the distribution of drug-loaded species and the overall hydrophobicity profile.[2]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A (high salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[11]
-
Mobile Phase B (low salt): 25 mM Sodium Phosphate, pH 7.0[11]
-
ADC sample
Methodology:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A or a mixture of A and B at a starting condition that allows for the ADC to bind to the column.[19]
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to ensure binding upon injection.[11]
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).[12] The ADC species will elute in order of increasing hydrophobicity, with more hydrophobic (higher DAR) species eluting later.[19]
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.).[20] The relative peak areas can be used to calculate the average DAR and assess the hydrophobicity distribution.[20]
Visualizations
Caption: Key drivers leading to the aggregation of hydrophobic MMAE ADCs.
Caption: A troubleshooting workflow for addressing MMAE ADC aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. pubs.aip.org [pubs.aip.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for Reduced Off-Target Toxicity
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing the drug-to-antibody ratio (DAR) of Antibody-Drug Conjugates (ADCs) to minimize off-target toxicity and improve the therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody in an ADC preparation.[1][2][3][4] It is a CQA because it directly influences the ADC's efficacy, safety, stability, and pharmacokinetic (PK) profile.[2][4][5] An optimal DAR is crucial for balancing potency and toxicity; a low DAR may lead to reduced efficacy, while a high DAR can increase toxicity and lead to faster clearance from circulation.[2][4][6][7]
Q2: How does a high DAR contribute to off-target toxicity?
A high DAR can increase off-target toxicity through several mechanisms:
-
Increased Hydrophobicity: Many cytotoxic payloads are hydrophobic. Increasing the number of drug molecules attached to the antibody increases the overall hydrophobicity of the ADC.[6][8] This can lead to aggregation and faster clearance by the reticuloendothelial system (RES), particularly in the liver, increasing the risk of hepatotoxicity.[8]
-
Faster Systemic Clearance: ADCs with higher DAR values often exhibit faster systemic clearance, which can lead to a narrower therapeutic index.[6]
-
Payload Deconjugation: A higher drug load can sometimes compromise the stability of the linker, leading to premature release of the cytotoxic payload into systemic circulation before the ADC reaches the target tumor cells.[][10] This free drug can then enter healthy cells non-specifically, causing systemic toxicity similar to traditional chemotherapy.[]
-
Non-specific Uptake: The increased hydrophobicity of high-DAR ADCs can promote non-specific, antigen-independent uptake by healthy cells, leading to off-target cell killing.[11]
Q3: What is considered an optimal DAR range for most ADCs?
While the optimal DAR is specific to the antibody, payload, linker, and target antigen, a DAR value between 2 and 4 is generally considered optimal for many ADCs.[7] This range typically provides a good balance of potency, homogeneity, and a favorable pharmacokinetic profile.[7] Studies have shown that ADCs with a DAR greater than 4 can have suboptimal pharmacokinetics and increased toxicity.[7] For example, maytansinoid-conjugated ADCs with a DAR of 10 showed 5-fold higher clearance and decreased tolerability compared to ADCs with a DAR below 6.[6]
Q4: What are the primary methods for controlling the DAR during ADC manufacturing?
Controlling the DAR is essential for producing consistent ADC batches. Key strategies include:
-
Site-Specific Conjugation: This is the most effective method for achieving a homogeneous DAR. By engineering specific conjugation sites—such as incorporating unnatural amino acids or engineering cysteine residues—the payload can be attached at precise locations on the antibody.[1]
-
Enzymatic Conjugation: Enzymes like transglutaminase or sortase A can be used to attach payloads at defined sites with high selectivity and reproducibility.[1]
-
Process Control: For non-specific conjugation methods (e.g., to native lysines or cysteines), carefully controlling reaction parameters such as the molar ratio of the linker-payload to the antibody, pH, temperature, and reaction time is crucial for optimizing the average DAR.[1]
-
Linker and Payload Design: The chemical properties of the linker and payload can influence conjugation efficiency and the resulting DAR.[1]
Troubleshooting Guide
Problem: My ADC exhibits high off-target toxicity in preclinical studies. How can I determine if the DAR is the cause?
High off-target toxicity is a common challenge in ADC development.[6][10] If you suspect the DAR is a contributing factor, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting high ADC off-target toxicity.
Detailed Steps:
-
Characterize Your Current ADC: First, accurately determine the average DAR and the distribution of species (e.g., DAR0, DAR2, DAR4, etc.) in your ADC preparation. Heterogeneous mixtures with a high percentage of DAR6 or DAR8 species are often linked to increased toxicity.[6] Use methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) for this analysis.
-
Generate Lower DAR Variants: Synthesize new batches of your ADC with a lower average DAR (e.g., 2 or 4). If possible, use site-specific conjugation to create more homogeneous preparations.[1] This will allow you to directly compare the effects of different drug loads.
-
Conduct Comparative In Vitro Assays: Test the cytotoxicity of your original high-DAR ADC against the new lower-DAR versions on antigen-negative cell lines. A significant reduction in toxicity with the lower-DAR ADCs suggests that the toxicity is payload-driven and not target-mediated.
-
Perform In Vivo Studies: Evaluate the pharmacokinetics (PK) and maximum tolerated dose (MTD) of the different DAR ADCs in relevant animal models. ADCs with higher DAR values often have faster clearance and lower tolerability.[6] If the lower-DAR ADCs show improved PK and a higher MTD, it strongly indicates that the original DAR was suboptimal.
Problem: My DAR is inconsistent between batches. How can I improve reproducibility?
Inconsistent DAR is often due to variability in the conjugation process.
-
Re-evaluate Conjugation Chemistry: If using conventional cysteine or lysine (B10760008) conjugation, small shifts in reaction conditions can lead to significant batch-to-batch variability.
-
Control Reaction Parameters: Strictly control the molar ratio of the drug-linker, temperature, pH, and reaction time.[1]
-
Antibody Quality: Ensure the starting antibody material is consistent in terms of purity and post-translational modifications.
-
-
Switch to Site-Specific Conjugation: The most robust way to ensure consistency is to move to a site-specific conjugation technology.[1] This pre-defines the number and location of conjugated payloads, resulting in a highly homogeneous and reproducible ADC.
-
Improve Purification Methods: Refine the downstream purification process (e.g., HIC or ion-exchange chromatography) to isolate ADC species with the desired DAR, though this can impact overall yield.
Experimental Protocols & Data
Key Methods for DAR Determination
Accurate DAR determination is essential for ADC development and quality control.[5] The choice of method depends on the ADC's characteristics and the level of detail required.[5]
| Method | Principle | Advantages | Limitations | Best For |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody, payload λmax) to calculate concentrations based on the Beer-Lambert law.[3] | Simple, rapid, requires minimal sample preparation.[5] | Provides only the average DAR; can be inaccurate if spectra overlap significantly.[5] | Rapid, routine analysis and in-process control.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different DARs (DAR0, DAR2, etc.) are resolved as separate peaks.[12] | Provides both average DAR and the distribution of drug-loaded species. Considered the standard for cysteine-conjugated ADCs.[12] | Less effective for lysine-conjugated ADCs where conjugation sites vary, leading to broader, unresolved peaks.[12] | Characterizing the heterogeneity and drug-load distribution of cysteine-linked ADCs. |
| Mass Spectrometry (LC-MS) | Measures the precise molecular weight of the intact ADC and its subunits. The mass difference between the naked antibody and the ADC species reveals the number of conjugated drugs.[2][3] | Highly accurate and detailed; provides unambiguous identification of each DAR species and can analyze intact or reduced ADCs.[3] | Requires more complex instrumentation and sample preparation (e.g., deglycosylation) to reduce spectral complexity.[2][12] | Precise characterization of all ADC species for in-depth analysis and regulatory submissions. |
Protocol 1: Average DAR Determination by UV/Vis Spectroscopy
This protocol provides a rapid estimation of the average DAR.
Materials:
-
ADC sample
-
Naked antibody reference standard
-
Drug-linker reference standard
-
Formulation buffer
-
UV/Vis spectrophotometer and quartz cuvettes
Procedure:
-
Determine Molar Extinction Coefficients (ε):
-
Experimentally determine ε for the naked antibody at 280 nm (εAb,280).
-
Determine ε for the drug-linker at its maximum absorbance wavelength (εDrug,λmax) and at 280 nm (εDrug,280).
-
-
Prepare Samples: Dilute the ADC sample in formulation buffer to a concentration that gives an A280 reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measure Absorbance:
-
Blank the spectrophotometer with the formulation buffer.
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculate Concentrations:
-
Calculate the concentration of the drug ([Drug]) using the absorbance at λmax: [Drug] = A_λmax / ε_Drug,λmax
-
Calculate the absorbance contribution of the drug at 280 nm: A_Drug,280 = [Drug] * ε_Drug,280
-
Calculate the absorbance of the antibody at 280 nm: A_Ab,280 = A_280_total - A_Drug,280
-
Calculate the concentration of the antibody ([Ab]): [Ab] = A_Ab,280 / ε_Ab,280
-
-
Calculate Average DAR:
-
Average DAR = [Drug] / [Ab]
-
Protocol 2: DAR Distribution Analysis by HIC-HPLC
This protocol is ideal for resolving different drug-loaded species of cysteine-conjugated ADCs.
Materials:
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0)[5]
Procedure:
-
System Setup: Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC species using a descending salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient might be 0-100% B over 30 minutes.
-
The most hydrophobic species (higher DAR) will elute last as the salt concentration decreases.
-
-
Data Analysis:
-
Integrate the peak area for each resolved species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species from its peak area.
-
Calculate the weighted average DAR: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Caption: Experimental workflow for DAR distribution analysis using HIC.
Protocol 3: DAR Analysis by LC-MS (Intact Mass)
This protocol provides the most accurate and detailed DAR characterization.
Materials:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase (RP) column suitable for large proteins
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
(Optional) PNGase F for deglycosylation
Procedure:
-
Sample Preparation (Optional but Recommended):
-
To reduce spectral complexity, deglycosylate the ADC by incubating it with PNGase F according to the manufacturer's protocol (e.g., 50°C for 10 minutes).[13]
-
-
LC Separation:
-
Equilibrate the RP column with a high percentage of Mobile Phase A.
-
Inject the (deglycosylated) ADC sample.
-
Elute the ADC using a gradient of increasing Mobile Phase B.
-
-
MS Data Acquisition:
-
Acquire mass spectra across the entire elution peak in positive ion mode. The instrument will record the mass-to-charge (m/z) ratios of the ions.
-
-
Data Analysis:
-
Deconvolution: Use a deconvolution algorithm (e.g., MaxEnt1) to transform the raw m/z spectrum (which contains multiple charge states for each protein) into a zero-charge mass spectrum. This will show a single peak for each unique mass species.
-
Identify Species: Identify the mass of the unconjugated antibody (DAR0) and the masses of the drug-loaded species. The mass of each species will be Mass(DAR0) + n * Mass(drug-linker), where n is the number of drugs.
-
Calculate Average DAR: Determine the relative abundance of each species from the peak intensities in the deconvoluted spectrum and calculate the weighted average DAR.
-
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Scaling Up ADC Production with DBCO Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of Antibody-Drug Conjugates (ADCs) utilizing Dibenzocyclooctyne (DBCO) linkers. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scaling up of ADC production.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using DBCO linkers in ADC production?
DBCO linkers are central to copper-free click chemistry, a bioorthogonal reaction that offers high specificity and efficiency under mild, aqueous conditions. This method is highly advantageous as it avoids the use of cytotoxic copper catalysts, which can compromise the integrity of the antibody and pose risks in biological systems. The reaction between a DBCO group on an antibody and an azide (B81097) group on a payload is rapid, highly specific, and forms a stable triazole linkage, which minimizes side reactions and can simplify the subsequent purification process.[1]
Q2: What are the most common challenges encountered when scaling up ADC production with DBCO linkers?
Scaling up ADC production with DBCO linkers introduces several critical challenges:
-
ADC Aggregation: The inherent hydrophobicity of the DBCO linker and many cytotoxic payloads can lead to the formation of soluble and insoluble ADC aggregates. Aggregation can negatively impact stability, efficacy, pharmacokinetics, and safety, potentially inducing an immunogenic response.[1][2][3]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is crucial for the therapeutic window of an ADC.[1] Variations in conjugation efficiency during scale-up can lead to batch-to-batch variability and heterogeneous mixtures of ADCs with different DARs.[1][]
-
Purification Hurdles: The purification of the final ADC product is a significant challenge. It requires the removal of unreacted antibodies, excess free drug-linker, solvents, and aggregates, which can be difficult to separate from the desired ADC species.[1][5]
-
Linker Stability: The DBCO group itself can be unstable over time. It can lose reactivity due to oxidation or reaction with water, especially during prolonged storage or reaction times, impacting conjugation efficiency.[1][6]
-
Process Control and Variability: Translating a bench-scale process to a manufacturing scale can introduce variability.[1] Factors such as mixing efficiency, reaction kinetics, temperature control, and buffer conditions must be carefully managed to ensure consistent product quality.[7][8]
Q3: How does the hydrophobicity of the DBCO-linker-payload impact the ADC?
The hydrophobicity of the linker-payload is a primary driver of ADC aggregation.[3] When hydrophobic molecules are conjugated to the antibody surface, they can create patches that interact with similar patches on other ADC molecules, leading to self-association and the formation of aggregates.[9] This can lead to:
-
Reduced solubility and physical stability.[10]
-
Increased clearance from circulation, reducing in vivo efficacy.[11]
-
Potential for increased off-target toxicity and immunogenicity.[2]
Q4: What is a typical Drug-to-Antibody Ratio (DAR) for ADCs and why is it important?
Typically, ADCs are designed with DAR values ranging from 2 to 8.[11] The DAR is a critical quality attribute because it directly influences the ADC's potency, pharmacokinetics, and therapeutic index.
-
Low DAR: May result in insufficient efficacy.
-
High DAR: While potentially more potent in vitro, high DAR values can increase hydrophobicity, leading to faster plasma clearance, aggregation, and potential toxicity, which can decrease in vivo efficacy.[][11]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the scaling up of your ADC production.
Issue 1: ADC Aggregation During and After Conjugation
Symptoms:
-
Visible precipitation, opalescence, or cloudiness in the ADC solution.[1]
-
Detection of high molecular weight species (aggregates) by Size Exclusion Chromatography (SEC).[1]
-
Low recovery of the monomeric ADC after purification.[12]
Root Causes and Solutions:
| Possible Root Cause | Troubleshooting & Optimization Strategy | Expected Outcome |
| Hydrophobicity of DBCO-linker and payload [1] | Optimize the linker design by incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG).[10][13] Using PEGylated DBCO reagents can significantly improve solubility.[12][14] | Increased solubility and reduced aggregation propensity of the final ADC.[14] |
| Screen different formulation buffers with varying pH, ionic strength, and excipients (e.g., polysorbate, sucrose) to improve ADC solubility and stability.[1] | Identification of a formulation that minimizes aggregation and maintains long-term ADC stability. | |
| High Drug-to-Antibody Ratio (DAR) [11] | Carefully reduce the molar excess of the DBCO-linker-payload used during the conjugation reaction to target a lower average DAR. | A lower average DAR leads to reduced surface hydrophobicity and a decreased tendency for aggregation. |
| Employ site-specific conjugation technologies to produce more homogeneous ADCs with a precisely controlled DAR. | A more defined and homogeneous ADC product with a lower propensity for aggregation.[1] | |
| Unfavorable Process Conditions [9] | Optimize conjugation conditions (e.g., pH, temperature, co-solvent concentration). Avoid pH conditions near the antibody's isoelectric point.[9] | Reduced exposure of the ADC to conditions that promote aggregation during the manufacturing process. |
| Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions that lead to aggregation.[9] | Prevention of aggregation at its source during the most vulnerable process steps.[9] |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Significant batch-to-batch variability in average DAR values as determined by techniques like Hydrophobic Interaction Chromatography (HIC), LC-MS, or UV/Vis spectroscopy.[1][15]
-
A wide distribution of different DAR species in the final product.
Root Causes and Solutions:
| Possible Root Cause | Troubleshooting & Optimization Strategy | Expected Outcome |
| Variable Conjugation Efficiency [] | Precisely control critical reaction parameters such as temperature, pH, reaction time, and mixing efficiency.[1][7] | More consistent conjugation efficiency leading to reproducible DAR values across batches. |
| Ensure high quality and purity of the starting materials (antibody and DBCO-linker-payload). Perform quality control on each new batch of reagents.[] | Minimized side reactions and more predictable conjugation outcomes. | |
| Instability of DBCO Linker [1] | Use freshly prepared DBCO-linker-payload solutions for conjugation, as the DBCO group can degrade over time, especially in solution.[1][6] | Maintained reactivity of the linker, leading to more efficient and consistent conjugation. |
| Store DBCO-containing reagents under recommended conditions (e.g., -20°C or -80°C, protected from light and moisture) to preserve their integrity.[6] | Preservation of linker integrity and reactivity for reproducible results. | |
| Inaccurate Reagent Quantitation | Accurately determine the concentration of the antibody and the DBCO-linker-payload before starting the reaction. | Correct molar ratios are used, leading to the desired DAR. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with DBCO-NHS Ester
This protocol outlines the steps for functionalizing an antibody with a DBCO moiety via an N-hydroxysuccinimide (NHS) ester, followed by the copper-free click reaction with an azide-containing payload.
1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris will compete for reaction with the NHS ester.
-
If necessary, perform a buffer exchange using dialysis, tangential flow filtration (TFF), or desalting columns.[6]
-
Adjust the antibody concentration to 1-10 mg/mL. A concentration of ~1 mg/mL is often a good starting point.[6]
2. DBCO-NHS Ester Activation of Antibody:
-
Prepare a fresh stock solution of the DBCO-NHS ester (e.g., 10 mM) in a dry organic solvent like DMSO or DMF immediately before use.[6]
-
Add a 5 to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.[6][12] The final concentration of organic solvent should ideally be kept below 20% (v/v) to avoid antibody denaturation.[6]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.[6]
3. Quenching and Removal of Excess DBCO Reagent:
-
Quench the reaction by adding a quenching agent like Tris or glycine (B1666218) to a final concentration of 50-100 mM to consume any unreacted NHS esters.[6]
-
Incubate for 15-30 minutes at room temperature.[6]
-
Remove the unreacted DBCO-NHS ester and quenching agent using a desalting column, SEC, or TFF, exchanging the buffer to one suitable for the subsequent click reaction and storage (e.g., PBS, pH 7.4).[6]
-
The DBCO-functionalized antibody can be stored at -20°C or -80°C for up to a month, but for best results, it should be used as soon as possible.[6]
4. Copper-Free Click Reaction:
-
Add the azide-functionalized payload to the DBCO-functionalized antibody. A 2 to 4-fold molar excess of the azide-payload over the antibody is a common starting point.[6]
-
Incubate the reaction overnight (12-18 hours) at 4°C with gentle mixing.[6][16]
5. Purification of the ADC:
-
Purify the ADC from unreacted payload and other impurities using methods such as TFF, SEC, or Hydrophobic Interaction Chromatography (HIC).[1] The choice of method depends on the specific properties of the ADC and the impurities to be removed.
Protocol 2: Characterization of ADCs by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful method to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC preparation.[15]
1. Materials and Equipment:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[1]
-
ADC sample.
2. Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
3. Data Analysis:
-
The chromatogram will show a series of peaks. The unconjugated antibody, being the most hydrophilic, will elute first.
-
Subsequent peaks correspond to ADC species with increasing DAR values (DAR2, DAR4, etc.), as each conjugated payload increases the overall hydrophobicity of the molecule.
-
Calculate the relative percentage of each peak area to determine the distribution of different DAR species.
-
The average DAR can be calculated by the weighted average of the different DAR species, as shown in the equation below:
Average DAR = (Σ(Area_i * DAR_i)) / (Σ(Area_i))
Where Area_i is the peak area of the species with DAR_i.
Data Summary Tables
Table 1: Comparative Analysis of DAR Determination Methods
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV/Vis Spectroscopy |
| Principle | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[15] | Separates ADC species by chromatography, followed by precise mass determination of each species.[15] | Calculates average DAR based on the differential absorbance of the antibody and the drug-linker at specific wavelengths.[15] |
| Information Provided | Distribution of DAR species (DAR0, DAR2, DAR4, etc.), average DAR, and aggregation levels. | Precise mass of each DAR species, confirmation of conjugate identity, average DAR, and identification of impurities. | Average DAR only. |
| Sample Requirement | Non-denaturing conditions. | Often requires sample denaturation and reduction for accurate mass determination of subunits. | Non-denaturing conditions. |
| Throughput | Moderate | Low to Moderate | High |
| Complexity | Moderate | High | Low |
| Key Advantage | Provides information on the distribution of species under native-like conditions. | Provides the most detailed and accurate characterization.[15] | Simple, rapid, and requires minimal sample preparation. |
Visualizations
ADC Production Workflow
The following diagram illustrates a typical workflow for producing an ADC using DBCO linker chemistry, from initial antibody preparation to the final purified product.
Caption: A generalized workflow for ADC production with DBCO linkers.
Troubleshooting ADC Aggregation
This decision tree provides a logical workflow for diagnosing and addressing issues with ADC aggregation during production scale-up.
Caption: A decision tree for troubleshooting ADC aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interview - Challenges in the Development & Manufacturing of ADCs - GTP Bioways [gtp-bioways.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
- 10. purepeg.com [purepeg.com]
- 11. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of ADCs in Mouse Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability of antibody-drug conjugates (ADCs) in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: Why is my ADC less stable in mouse plasma compared to human plasma?
A1: A common reason for increased ADC instability in mouse plasma is the presence of specific enzymes that are more active or have different substrate specificities than their human counterparts.[1][2] A notable example is the carboxylesterase Ces1c, which is known to cleave valine-citrulline (VCit) based linkers, a type of linker that is generally stable in human plasma.[2][3] This premature cleavage leads to the early release of the cytotoxic payload in the mouse's circulation, which can result in reduced efficacy and potential off-target toxicity.[2][3]
Q2: What are the main instability issues I should look out for with my ADC in mouse plasma?
A2: The primary instability concerns for ADCs in mouse plasma are:
-
Premature Payload Deconjugation: This is the early release of the payload from the antibody, often due to enzymatic cleavage of the linker.[4][5] This can significantly decrease the therapeutic index of the ADC.[6]
-
Aggregation: The formation of high molecular weight species is a common issue, particularly with ADCs that have a high drug-to-antibody ratio (DAR) or hydrophobic payloads.[7][8] Aggregation can lead to faster clearance of the ADC from circulation and may also trigger an immune response.[9]
-
Linker Instability: Besides enzymatic cleavage, some linkers may be susceptible to chemical degradation under physiological conditions, leading to payload release.[7]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the stability of my ADC?
A3: The DAR can significantly influence ADC stability. A higher DAR can increase the hydrophobicity of the ADC, which in turn can promote aggregation and lead to faster clearance from circulation.[7][8] Additionally, a high DAR might cause conformational changes in the antibody, potentially making the linker more accessible to plasma enzymes and thus more prone to cleavage.[7] It is crucial to determine an optimal DAR that provides a balance between therapeutic efficacy and stability.
Troubleshooting Guides
Issue 1: Premature Release of Payload in Mouse Plasma
Question: My ADC is showing significant payload release after incubation in mouse plasma. What are the potential causes and how can I address this?
Answer: Premature payload release is a critical issue that can compromise the efficacy and safety of your ADC.[4] The primary causes and troubleshooting strategies are outlined below:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Linker Instability (e.g., VCit linker cleavage by mouse Ces1c) | 1. Optimize Linker Chemistry: Consider using a linker that is more resistant to mouse plasma enzymes. For instance, modifying a VCit linker to an EVCit (glutamic acid-valine-citrulline) linker has been shown to dramatically improve stability in mouse plasma without compromising its cleavage by cathepsins in the target tumor cells.[2][3] 2. Incorporate Hydrophilic Spacers: Introducing spacers like polyethylene (B3416737) glycol (PEG) can help shield the linker from enzymatic degradation.[10] |
| Suboptimal Conjugation Site | The location of payload conjugation on the antibody can affect linker stability. If feasible, explore alternative conjugation sites that might provide a more sterically hindered and protected environment for the linker. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can alter the antibody's conformation, potentially exposing the linker to enzymatic cleavage.[7] Synthesize ADCs with a lower average DAR and evaluate if this improves stability. |
| Assay-Related Artifacts | The experimental conditions of your in vitro plasma stability assay could be contributing to the observed instability. Ensure you are using appropriate controls, such as incubating the ADC in buffer alone, to differentiate between plasma-mediated and inherent instability. Also, minimize freeze-thaw cycles of your samples. |
Troubleshooting Workflow for Premature Payload Release
Issue 2: ADC Aggregation in Mouse Plasma
Question: I'm observing a significant increase in high molecular weight species (aggregates) when I incubate my ADC in mouse plasma. What are the likely causes and solutions?
Answer: ADC aggregation is a common stability issue that can negatively impact the pharmacokinetic properties and potentially the safety of your ADC.[9] Here are the primary causes and how to troubleshoot them:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR often increases the hydrophobicity of the ADC, which is a major driver of aggregation.[7][8] Prepare ADCs with a lower average DAR and assess the impact on aggregation using Size Exclusion Chromatography (SEC). |
| Hydrophobic Payload/Linker | The intrinsic properties of your payload and linker can contribute to aggregation. If possible, consider linker modifications that increase hydrophilicity, such as the incorporation of PEG spacers. |
| Suboptimal Formulation Buffer | The pH, ionic strength, and absence of stabilizing excipients in your formulation buffer can all lead to aggregation.[8] It is advisable to screen different buffer conditions (e.g., pH, salt concentration) and evaluate the addition of stabilizers like polysorbate 20 or 80. |
| Inappropriate Storage and Handling | Exposure to thermal stress (e.g., freeze-thaw cycles) and mechanical stress (e.g., vigorous shaking) can induce aggregation. Ensure proper storage conditions and gentle handling of your ADC samples. |
Quantitative Data Summary
The stability of an ADC in mouse plasma is highly dependent on the linker chemistry. The following table summarizes comparative stability data for ADCs with different linkers.
Table 1: Comparison of ADC Linker Stability in Mouse Plasma
| Linker Type | ADC Construct | Plasma Source | Incubation Time | % Payload Loss / Change in DAR | Reference |
| VCit (Valine-Citrulline) | Trastuzumab-VCit-MMAF | BALB/c Mouse | 14 days | > 95% loss of conjugated MMAF | [11] |
| SVCit (Serine-Valine-Citrulline) | Trastuzumab-SVCit-MMAF | BALB/c Mouse | 14 days | ~70% loss of conjugated MMAF | [11] |
| EVCit (Glutamic Acid-Valine-Citrulline) | Trastuzumab-EVCit-MMAF | BALB/c Mouse | 14 days | Almost no linker cleavage | [11] |
| vc-MMAE | 15 different antibodies with vc-MMAE | CD1 Mouse | 6 days | >20% release of MMAE | [8][12] |
Experimental Protocols
Protocol 1: In Vitro Mouse Plasma Stability Assay - DAR Analysis by LC-MS
This protocol outlines a general procedure to assess ADC stability by monitoring the change in the average drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC of interest
-
Mouse plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or anti-human IgG magnetic beads
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
37°C incubator
-
LC-MS system
Procedure:
-
ADC Incubation:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed mouse plasma.
-
As a control, prepare a parallel sample of the ADC in PBS.
-
Incubate both samples at 37°C.
-
-
Time Point Collection:
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Immunocapture of ADC:
-
Thaw the plasma samples on ice.
-
Add Protein A or anti-human IgG magnetic beads to the plasma samples and incubate according to the manufacturer's protocol to capture the ADC.
-
Wash the beads with wash buffer to remove unbound plasma proteins.
-
-
Elution:
-
Elute the captured ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
-
LC-MS Analysis:
Experimental Workflow for In Vitro Plasma Stability Assay
References
- 1. researchgate.net [researchgate.net]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
Technical Support Center: Overcoming Resistance to MMAE-Based Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter, providing potential explanations and actionable solutions.
Q1: My MMAE-based ADC has lost efficacy in my cancer cell line, which was previously sensitive. What are the likely causes?
A significant decrease in the potency (a high IC50 value) of your MMAE-ADC in a previously sensitive cell line is a common indicator of acquired resistance. The primary mechanisms include:
-
Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). These pumps actively eject MMAE from the cell, reducing its intracellular concentration and cytotoxic effect.[1][2]
-
Target Antigen Downregulation: The cancer cells may have reduced the expression of the target antigen on their surface.[3] This prevents the ADC from binding effectively, thereby limiting the delivery of the MMAE payload.
-
Altered ADC Intracellular Trafficking: Resistance can also emerge from impaired internalization of the ADC or changes in the endosomal-lysosomal pathway.[3] These alterations can prevent the efficient release of MMAE within the cell.
Q2: How can I determine the specific mechanism of resistance in my cell line?
To identify the cause of resistance, a systematic approach involving several key experiments is recommended. The following table outlines a troubleshooting workflow:
| Potential Cause | Recommended Action |
| Upregulation of Drug Efflux Pumps | 1. Assess Gene and Protein Expression: Use qRT-PCR and Western blot to measure the mRNA and protein levels of ABCB1 and ABCC1 in your resistant cell line compared to the parental sensitive line. |
| 2. Functional Efflux Assay: Perform a rhodamine 123 efflux assay. Increased efflux of this fluorescent substrate, which can be blocked by specific inhibitors, indicates functional pump activity.[4] | |
| 3. Reversal of Resistance: Co-incubate your resistant cells with the MMAE-ADC and an efflux pump inhibitor (e.g., verapamil, cyclosporin (B1163) A, zosuquidar (B1662489), or tariquidar).[2] A restoration of sensitivity points to efflux pump-mediated resistance. | |
| Downregulation of Target Antigen | 1. Quantify Surface Antigen: Use flow cytometry to compare the surface expression of the target antigen on resistant versus parental cells. |
| 2. Assess Total Antigen Levels: Perform a Western blot to determine the total protein level of the target antigen. | |
| Impaired ADC Internalization/Trafficking | 1. Visualize ADC Uptake: Use a fluorescently labeled ADC and confocal microscopy to visualize and compare the internalization and subcellular localization in resistant and parental cells.[5][6] |
Q3: My cell line shows high levels of MDR1 expression. What are my options to overcome this resistance?
MDR1 (P-gp) upregulation is a common mechanism of resistance to MMAE-based ADCs.[1] Here are several strategies to address this challenge:
-
Combination Therapy with Efflux Pump Inhibitors: Co-administration of P-gp inhibitors like tariquidar (B1662512) or zosuquidar has been shown to restore the sensitivity of resistant cells to MMAE-ADCs in preclinical models.[2]
-
Switch to a Different Payload: Consider using an ADC with a cytotoxic payload that is not a substrate for P-gp. For example, some anthracycline-based payloads have been shown to be effective in MMAE-resistant models.[1][7]
-
Novel ADC Constructs: Explore next-generation ADCs with features designed to overcome resistance, such as dual-payload ADCs that can target different cellular mechanisms simultaneously.[8]
Q4: I am developing a new MMAE-ADC. How can I proactively address potential resistance?
When designing and testing a new MMAE-ADC, consider the following to mitigate the risk of resistance:
-
Thorough Target Validation: Ensure the target antigen is highly and homogenously expressed on the tumor cells and has a low likelihood of downregulation under therapeutic pressure.
-
Incorporate Bystander Effect: Utilize cleavable linkers that release a membrane-permeable MMAE payload. This can kill neighboring antigen-negative tumor cells, combating resistance due to tumor heterogeneity.[4]
-
Preclinical Combination Studies: Evaluate your ADC in combination with other agents, such as chemotherapy, targeted therapies, or immunotherapy, to identify synergistic effects and potential strategies to prevent or overcome resistance.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to MMAE-ADC resistance and strategies to overcome it.
Table 1: In Vitro Cytotoxicity of MMAE and MMAE-ADCs in Sensitive and Resistant Cell Lines
| Cell Line | ADC Target | Resistance Status | MMAE IC50 (nM) | ADC IC50 (nM) | Fold Resistance (ADC) | Reference |
| BxPC-3 | Tissue Factor | Sensitive | 0.97 | 1.15 | - | [11] |
| Panc-1 | Tissue Factor | Low TF Expression | 1.16 | >100 | - | [11] |
| SKBR3 | HER2 | Sensitive | 3.27 | - | - | [12] |
| HEK293 | - | Sensitive | 4.24 | - | - | [12] |
| 361-TM | HER2 | Resistant | - | ~400 | ~250 | [13] |
| JIMT1-TM | HER2 | Resistant | - | ~16 | 16 | [13] |
Table 2: Reversal of MMAE-ADC Resistance with Efflux Pump Inhibitors
| Cell Line | ADC | Resistance Mechanism | Inhibitor | Fold Reversal of Resistance | Reference |
| ADCR-DR | N41mab-vcMMAE | P-gp/MDR1 | Zosuquidar (100 nM) | Restored sensitivity to parental levels | [2] |
| ADCR-DR | N41mab-vcMMAE | P-gp/MDR1 | Tariquidar | Dose-dependent restoration of sensitivity | [2] |
| ADCR-DR | N41mab-vcMMAE | P-gp/MDR1 | Elacridar | Dose-dependent restoration of sensitivity | [2] |
Visualizations
The following diagrams illustrate key concepts related to MMAE-ADC resistance and experimental workflows.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and overcome MMAE-ADC resistance.
Protocol 1: Generation of an MMAE-ADC Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to an MMAE-based ADC through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
MMAE-based ADC
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Cryopreservation medium
Procedure:
-
Determine Initial Dosing:
-
Continuous Drug Exposure:
-
Culture the parental cells in standard growth medium supplemented with the initial concentration of the MMAE-ADC.
-
Maintain the cells in continuous culture, replacing the medium with fresh, drug-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells show signs of recovery and stable proliferation at the current drug concentration, gradually increase the concentration of the MMAE-ADC. The dose can be increased by a factor of 1.5 to 2.[7]
-
Monitor cell morphology and viability closely during dose escalation.
-
-
Isolation of Resistant Population:
-
After several months of continuous culture and dose escalation (e.g., 3-6 months), a resistant population should emerge that can proliferate in the presence of a high concentration of the ADC (e.g., >10-fold the initial IC50).
-
At this point, you can isolate single-cell clones to ensure a homogenous resistant population for further characterization.
-
-
Characterization and Banking:
-
Confirm the resistance phenotype by performing a cytotoxicity assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreserve aliquots of the resistant cell line at various passages. Periodically re-evaluate the resistance phenotype, as it can sometimes diminish in the absence of drug pressure.
-
Protocol 2: Assessment of Efflux Pump Function using Rhodamine 123
This protocol outlines a flow cytometry-based assay to measure the functional activity of efflux pumps like P-gp/MDR1.
Materials:
-
Parental and resistant cell lines
-
Efflux pump inhibitor (e.g., verapamil, cyclosporin A, or zosuquidar)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest parental and resistant cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of 0.1-1 µg/mL.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux Phase:
-
For each cell line, prepare three sets of tubes:
-
No inhibitor (control)
-
With efflux pump inhibitor (e.g., 10 µM verapamil)
-
Unstained control
-
-
Wash the cells twice with ice-cold PBS to remove excess Rhodamine 123.
-
Resuspend the cells in pre-warmed medium with or without the efflux pump inhibitor.
-
Incubate for 30-60 minutes at 37°C to allow for dye efflux.
-
-
Flow Cytometry Analysis:
-
Wash the cells once more with ice-cold PBS and resuspend in flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (typically FITC or equivalent).
-
Compare the mean fluorescence intensity (MFI) of the resistant cells with and without the inhibitor to that of the parental cells. A significant increase in MFI in the presence of the inhibitor indicates active efflux.[4]
-
Protocol 3: Quantification of Surface Antigen Expression by Flow Cytometry
This protocol describes how to quantify the expression of the target antigen on the cell surface.
Materials:
-
Parental and resistant cell lines
-
Primary antibody targeting the antigen of interest (the same clone as in the ADC is ideal)
-
Fluorescently labeled secondary antibody (if the primary is not conjugated)
-
Isotype control antibody
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in cold staining buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the primary antibody or isotype control at the predetermined optimal concentration.
-
Incubate for 30-60 minutes on ice, protected from light.
-
Wash the cells twice with cold staining buffer.
-
If using an unconjugated primary antibody, resuspend the cells in staining buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer.
-
Compare the MFI of the target antigen staining in the resistant cell line to the parental cell line, after subtracting the MFI of the isotype control. A significant decrease in MFI in the resistant line suggests antigen downregulation.
-
Protocol 4: Western Blot for ABCB1 and ABCC1 Expression
This protocol details the detection of key efflux pump proteins in cell lysates.
Materials:
-
Parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ABCB1/MDR1 and ABCC1/MRP1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Wash cell pellets with cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-ABCB1 or anti-ABCC1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities to compare the expression levels of ABCB1 and ABCC1 between parental and resistant cell lines.[15][16]
-
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-drug conjugates combinations in cancer treatment [explorationpub.com]
- 9. Overview of ADC-Based Combination Therapies | Biopharma PEG [biochempeg.com]
- 10. Generation of Antibody-Drug Conjugate Resistant Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analytical Challenges in Detecting ADC Impurities
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common analytical challenges encountered during the detection of impurities in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the major types of impurities in ADCs?
A1: ADC impurities can be broadly categorized into two main groups:
-
Product-related impurities: These are molecular variants of the ADC that form during manufacturing or storage. Common examples include aggregates (dimers and higher-order oligomers) and fragments (e.g., free antibody, individual light or heavy chains).[1] These impurities can impact the efficacy and safety of the ADC.[1]
-
Process-related impurities: These are substances introduced during the manufacturing process. They include unconjugated (free) cytotoxic drug/payload, residual solvents, and reagents used in the conjugation and purification steps.[2][] The presence of free drug is a critical concern due to its high cytotoxicity.[4]
Q2: Why is the analysis of ADC impurities so challenging?
A2: The complexity of ADCs, which combine a large biomolecule (the antibody) with a small molecule drug, creates significant analytical hurdles.[5][] Key challenges include:
-
Heterogeneity: ADCs are often a heterogeneous mixture of species with different drug-to-antibody ratios (DARs) and conjugation sites. This complexity makes it difficult to separate and quantify individual components and impurities.[2][5]
-
Low Abundance of Impurities: Many impurities, such as free drug and aggregates, are present at very low levels, requiring highly sensitive analytical methods for their detection and quantification.[4]
-
Structural Similarity: Impurities like aggregates and the monomeric ADC are structurally very similar, making their separation challenging.
-
Matrix Effects: The complex sample matrix, especially in biological samples, can interfere with the analysis, leading to issues like ion suppression in mass spectrometry.[7][8]
Q3: What are the primary analytical techniques used for ADC impurity analysis?
A3: A combination of orthogonal methods is typically employed to provide a comprehensive impurity profile.[4] The most common techniques include:
-
Size Exclusion Chromatography (SEC): Primarily used for the separation and quantification of aggregates and fragments based on their hydrodynamic radius.[9][10]
-
Hydrophobic Interaction Chromatography (HIC): Widely used for determining the drug-to-antibody ratio (DAR) distribution, which is a measure of ADC heterogeneity.[11][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for analyzing smaller impurities and for characterizing the ADC under denaturing conditions.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying and quantifying a wide range of impurities, especially for the sensitive detection of free drug.[4][14]
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): Used to assess the purity and heterogeneity of ADCs, particularly for identifying fragments and other size variants.[5][15]
Troubleshooting Guides
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Problem: I'm observing peak broadening or tailing in my SEC chromatogram.
-
Possible Causes & Solutions:
-
Secondary Interactions: The hydrophobic nature of the ADC, due to the conjugated drug, can lead to interactions with the SEC column's stationary phase.[16]
-
Solution: Add a low concentration of an organic modifier (e.g., 5-15% isopropanol (B130326) or acetonitrile) to the mobile phase to disrupt these interactions.[16] However, be aware that organic modifiers could potentially alter the aggregation state of the ADC.[10]
-
-
Inappropriate Mobile Phase: The pH and ionic strength of the mobile phase can influence protein conformation and interaction with the column.
-
Solution: Optimize the mobile phase composition. A common mobile phase is 150 mM sodium phosphate (B84403) at a neutral pH (around 6.8-7.4).[9][10] Ensure the mobile phase is properly filtered and degassed.[17]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[18]
-
-
Column Degradation: Over time, SEC columns can lose their performance.
-
Solution: Flush the column according to the manufacturer's instructions or replace it if necessary.
-
-
Problem: I see an unexpected shoulder on the main monomer peak.
-
Possible Causes & Solutions:
-
Co-eluting Species: A fragment or a different conformational isomer of the ADC might be co-eluting with the monomer.
-
Solution: Couple SEC with mass spectrometry (SEC-MS) to identify the species present in the peak.[19]
-
-
On-column Aggregation/Dissociation: The conditions on the column might be causing the ADC to aggregate or dissociate.
-
Solution: Modify the mobile phase conditions (pH, ionic strength) to be more favorable for the stability of your ADC.
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Problem: My HIC peaks for different DAR species are broad and poorly resolved.
-
Possible Causes & Solutions:
-
Suboptimal Gradient: The salt gradient may not be shallow enough to effectively separate species with small differences in hydrophobicity.
-
High Flow Rate: A high flow rate can lead to poor mass transfer and broader peaks.
-
Solution: Reduce the flow rate.
-
-
Sample Precipitation: High salt concentrations in the mobile phase can sometimes cause the ADC to precipitate on the column.
-
Solution: Ensure your ADC is soluble in the starting mobile phase conditions. It may be necessary to lower the initial salt concentration.[12]
-
-
Heterogeneity of Conjugation Sites: For lysine-conjugated ADCs, the large number of possible conjugation sites leads to a very heterogeneous mixture that is difficult to resolve by HIC.[20]
-
Solution: HIC is generally more suitable for cysteine-conjugated ADCs where the number of drug attachment sites is more defined. For lysine-conjugated ADCs, other methods like LC-MS may be more appropriate for DAR analysis.[21]
-
-
LC-MS for Free Drug Analysis
Problem: I'm experiencing low sensitivity and high background noise when quantifying free drug.
-
Possible Causes & Solutions:
-
Ion Suppression: Components from the sample matrix can co-elute with the free drug and suppress its ionization in the mass spectrometer.[8]
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[4] Also, optimizing the chromatography to separate the analyte from the interfering components is crucial.
-
-
Inadequate Sample Preparation: Inefficient extraction of the free drug from the sample can lead to low recovery and poor sensitivity.
-
Solution: Develop and validate a robust sample preparation method. Protein precipitation followed by SPE is a common approach.[22]
-
-
Non-volatile Salts in Mobile Phase: Using non-volatile salts (e.g., phosphate buffers) in the mobile phase is incompatible with mass spectrometry.
-
Solution: Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate.[13]
-
-
Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for ADC Impurity Detection
| Analytical Technique | Primary Application | Impurities Detected | Advantages | Limitations |
| SEC-UV | Aggregate and fragment quantification | Aggregates, Fragments, Monomer | Robust, reproducible, good for size variants | Limited resolution for complex mixtures, potential for non-specific interactions |
| HIC-UV | DAR distribution analysis | Different DAR species, unconjugated antibody | Nondenaturing conditions, separates based on hydrophobicity | Incompatible with MS due to non-volatile salts, less effective for lysine-conjugated ADCs |
| RP-HPLC | Small molecule impurity analysis, ADC characterization under denaturing conditions | Free drug, related substances, ADC fragments | High resolution | Denaturing conditions can alter the ADC structure |
| LC-MS | Identification and quantification of a wide range of impurities | Free drug, aggregates, fragments, DAR distribution | High sensitivity and specificity, provides mass information for identification | Susceptible to matrix effects (ion suppression), can be complex to operate |
| CE-SDS | Purity assessment, fragment analysis | Fragments, non-glycosylated heavy chains, other size variants | High resolution for size-based separations | Incompatible with MS due to SDS, sample preparation can introduce artifacts |
Table 2: Typical Limits of Detection (LOD) for Free Drug Impurities
| Analytical Technique | Typical LOD | Reference |
| LC-MS/MS | 0.0025 ng/mL - 25 pg/mL | [4][23] |
| UV-based HPLC | ~85 ng/mL | [13] |
Experimental Protocols
Protocol 1: SEC-HPLC for Aggregate and Fragment Analysis
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II Bio-inert LC or equivalent.[24]
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm.[24]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all species (typically 15-20 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting earliest), the monomer, and fragments (eluting latest).
-
Integrate the peak areas for all species.
-
Calculate the percentage of aggregates and fragments relative to the total peak area.[25]
-
Protocol 2: LC-MS/MS for Free Payload Quantification
-
System Preparation:
-
LC-MS/MS System: A sensitive system such as a Sciex API 6500+ triple quadrupole mass spectrometer coupled to a Waters Acquity UPLC.[4]
-
Column: Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the free payload from other components.
-
Flow Rate: 0.4 mL/min.[23]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the free payload and an internal standard.
-
-
Sample Preparation (Solid-Liquid Extraction):
-
Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
-
Data Analysis:
-
Generate a calibration curve using standards of the free payload in the same matrix.
-
Quantify the amount of free payload in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for the analysis of common ADC impurities using orthogonal analytical techniques.
Caption: A logical workflow for troubleshooting analytical issues in ADC impurity detection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 4. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lcms.cz [lcms.cz]
- 14. news-medical.net [news-medical.net]
- 15. casss.org [casss.org]
- 16. shimadzu.com [shimadzu.com]
- 17. agilent.com [agilent.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. hpst.cz [hpst.cz]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Linker Cleavage Variability in Diverse Tumor Microenvironments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to linker cleavage variability in different tumor microenvironments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of cleavable linkers and their intended cleavage mechanisms?
A1: Cleavable linkers are designed to release a cytotoxic payload from an antibody-drug conjugate (ADC) under specific conditions prevalent within the tumor microenvironment or inside tumor cells.[1] The main categories include:
-
Enzyme-cleavable linkers: These are engineered to be substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as proteases (e.g., cathepsins, matrix metalloproteinases), glycosidases, and esterases.[2][3] A widely used example is the valine-citrulline (Val-Cit) dipeptide linker, which is cleaved by cathepsin B in the lysosome.[4][5]
-
pH-sensitive linkers (Acid-labile linkers): These linkers are stable at the physiological pH of blood (pH 7.4) but are designed to hydrolyze in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][] Hydrazone linkers are a classic example of this type.[7][8]
-
Glutathione-sensitive linkers (Reducible linkers): These linkers incorporate a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where glutathione (B108866) (GSH) concentrations are significantly higher (1-10 mM) compared to the plasma (~5 µmol/L).[9][10]
Q2: What factors in the tumor microenvironment contribute to linker cleavage variability?
A2: The heterogeneity of the tumor microenvironment (TME) is a major source of variability in linker cleavage and, consequently, ADC efficacy. Key factors include:
-
Enzyme Expression Levels: The efficacy of enzyme-cleavable linkers is directly dependent on the expression and activity of the target enzyme, which can vary significantly between different tumor types, between patients with the same tumor type, and even within different regions of the same tumor.[1][11]
-
pH Gradients: The acidic nature of the TME (pH 6.5-6.9) and the even lower pH within endosomes and lysosomes are critical for the function of pH-sensitive linkers.[3] However, the degree of acidity can be inconsistent across the tumor.
-
Hypoxia: Advanced solid tumors often contain hypoxic (low oxygen) regions.[12] Hypoxia can influence the expression of certain enzymes and affect the redox state of the cell, thereby impacting both enzyme-cleavable and glutathione-sensitive linkers.[9][12]
-
Glutathione Concentration: The intracellular concentration of glutathione can be elevated in cancer cells due to oxidative stress, which is advantageous for disulfide linker cleavage.[9] However, this concentration can fluctuate.
Q3: What are the consequences of premature linker cleavage versus inefficient linker cleavage?
A3: The stability of the linker is a critical determinant of an ADC's therapeutic index.[1]
-
Premature Cleavage: If the linker is cleaved prematurely in systemic circulation before reaching the tumor, the cytotoxic payload is released into the bloodstream. This can lead to significant off-target toxicity, damaging healthy tissues and causing adverse side effects.[7][] It also reduces the amount of payload delivered to the tumor, diminishing the ADC's efficacy.[14]
-
Inefficient Cleavage: If the linker is too stable and is not efficiently cleaved at the tumor site, the cytotoxic payload will not be released in sufficient quantities to kill the cancer cells.[7] This can result in reduced therapeutic efficacy.
Troubleshooting Guides
Problem 1: High off-target toxicity observed in preclinical models, suggesting premature linker cleavage.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Inherent linker instability in plasma. | 1. Optimize Assay Conditions: When performing in vitro plasma stability assays, ensure physiological conditions (pH 7.4, 37°C).[14] 2. Include Controls: Run control experiments with the ADC in buffer alone to differentiate between plasma-mediated and inherent chemical instability.[14] 3. Linker Chemistry Modification: For peptide linkers, amino acid substitutions can be explored to reduce susceptibility to plasma proteases.[11] For instance, replacing arginine with citrulline has been shown to improve systemic stability.[11] |
| Susceptibility to circulating enzymes. | 1. Select a more specific linker: Choose a linker sequence that is a substrate for enzymes predominantly found in the TME and not in circulation. 2. Tandem-Cleavage Linkers: Consider designing linkers that require two sequential enzymatic cleavages for payload release, which can significantly improve in vivo stability.[15] |
| Payload hydrophobicity leading to aggregation. | 1. Modify the linker: Incorporate hydrophilic spacers (e.g., PEG) into the linker design to improve the overall solubility of the ADC.[16] |
Problem 2: Suboptimal ADC efficacy in vivo, potentially due to inefficient linker cleavage at the tumor site.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Low expression of the target enzyme for enzyme-cleavable linkers. | 1. Tumor Analysis: Characterize the target tumor model for the expression of the relevant enzyme (e.g., cathepsin B) at both the mRNA and protein level. 2. Alternative Linker Strategy: If enzyme expression is low or absent, consider switching to a different cleavage mechanism, such as a pH-sensitive or glutathione-sensitive linker.[2][10] |
| Insufficiently acidic tumor microenvironment for pH-sensitive linkers. | 1. Measure Tumor pH: If technically feasible, assess the intratumoral pH of the xenograft model. 2. Tune Linker Sensitivity: Modify the chemical structure of the linker to increase its sensitivity to smaller pH changes. For example, substitutions on the phenyl ring of certain acid-labile linkers can accelerate release at acidic pH.[2] |
| Limited reducing potential within the target cells for disulfide linkers. | 1. Assess Intracellular Glutathione: Measure the intracellular glutathione levels in the target cancer cell line. 2. Alternative Linker: If glutathione levels are low, an alternative cleavage mechanism may be more effective. |
| Poor internalization of the ADC. | 1. Antibody Selection: Ensure the antibody used in the ADC has high binding affinity for the target antigen and is efficiently internalized by the cancer cells.[17] |
Quantitative Data Summary
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations | Reference(s) |
| Hydrazone | Acid-labile (pH) | Variable; can be prone to premature release. | Stability is highly dependent on the specific chemical structure. | [7][8] |
| Disulfide | Reducible (Glutathione) | Generally stable in plasma due to low glutathione levels. | Stability can be influenced by interactions with free thiols in circulation. | [7][10] |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B) | High plasma stability. | Efficacy is dependent on the level of protease expression in the tumor. | [1][11] |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase) | Highly stable in plasma. | Dependent on the presence of β-glucuronidase in the tumor microenvironment. | [1] |
| Non-cleavable (e.g., Thioether) | Antibody degradation | Very high plasma stability. | Payload is released after the entire antibody is degraded in the lysosome. | [4][14] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.[1]
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma (e.g., human, mouse, rat) and in a control buffer like PBS.[1][14]
-
Time Points: Incubate the samples at 37°C. Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[14]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[14]
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of the intact ADC, the total antibody, and the free payload.[14] This can be achieved using techniques such as ELISA, HPLC, or LC-MS.[]
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[19]
Protocol 2: Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.[19]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC with a protease-sensitive linker (e.g., Val-Cit), recombinant human cathepsin B, and an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.[19]
-
Time Points: Collect aliquots at various time points.
-
Reaction Quenching: Stop the reaction at each time point, for instance, by adding a protease inhibitor.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[19]
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate.[19]
Visualizations
Caption: Mechanisms of cleavable linker action in the tumor microenvironment.
Caption: Workflow for an in vitro plasma stability assay.
Caption: Logical troubleshooting flow for unexpected ADC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. air.unimi.it [air.unimi.it]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. purepeg.com [purepeg.com]
- 17. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Advanced ADC Linker Technologies: DBCO-PEG3-Glu-Val-Cit-PABC-MMAE vs. Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. This guide provides a detailed comparison of a next-generation linker system, DBCO-PEG3-Glu-Val-Cit-PABC-MMAE, against the well-established Val-Cit-PABC-MMAE. This objective analysis, supported by experimental data, will aid researchers in selecting the optimal linker strategy for their ADC development programs.
Executive Summary
The conventional Val-Cit-PABC-MMAE linker, while utilized in several FDA-approved ADCs, possesses inherent limitations related to hydrophobicity and premature payload release in preclinical models. The this compound linker system has been engineered to overcome these challenges. The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a glutamic acid (Glu) residue enhances the linker's stability and physicochemical properties. This results in ADCs with the potential for higher drug-to-antibody ratios (DARs), improved in vivo stability, and greater therapeutic efficacy. The dibenzocyclooctyne (DBCO) group further allows for a precise and site-specific conjugation methodology via copper-free click chemistry.
I. Comparative Performance Data
The following tables summarize the key performance differences observed between ADCs constructed with Val-Cit-PABC-MMAE and those with linkers incorporating glutamic acid and PEG modifications, representative of the this compound system.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Target Cell Line | IC50 (pM) | Reference |
| ADC with Val-Cit linker | HER2+ | 14.3 | [1] |
| ADC with β-galactosidase-cleavable linker | HER2+ | 8.8 | [1] |
Note: While not a direct comparison with a Glu-Val-Cit linker, this data illustrates that linker modifications can significantly enhance in vitro potency.
Table 2: In Vivo Efficacy - Tumor Growth Inhibition
| ADC Construct | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| ADC with cBu-Cit linker | Lymphoma | 3 | Greater tumor suppression than Val-Cit | [1] |
| ADC with Val-Cit linker | Lymphoma | 3 | Efficacious, but less than cBu-Cit | [1] |
| Exo-EVC-MMAE ADC | HER2+ | 2.5 | Significant antitumor efficacy | [2] |
| Mc-VC-PAB-MMAE ADC | HER2+ | >2.5 | Less efficacious than Exo-EVC | [2] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | Val-Cit-PABC-MMAE | This compound (Expected) | Reference |
| Hydrophobicity | High | Low | [3] |
| Tendency for Aggregation | Increased at higher DARs | Reduced, allowing for higher DARs | [2][3] |
| In Vivo Stability (Mouse Plasma) | Low (cleavage by Ces1c) | High (resistant to Ces1c) | [4] |
| Conjugation Method | Primarily stochastic (e.g., maleimide-thiol) | Site-specific (copper-free click chemistry) | [5] |
II. Experimental Protocols
A. Synthesis of a this compound ADC
This protocol outlines the general steps for the synthesis and conjugation of the this compound linker to a monoclonal antibody (mAb) that has been engineered to contain an azide (B81097) group for click chemistry.
1. Synthesis of the Drug-Linker Construct:
The synthesis is a multi-step process involving solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
-
Peptide Synthesis: The Glu-Val-Cit peptide is synthesized on a solid support resin.
-
PABC and MMAE Conjugation: The p-aminobenzylcarbamate (PABC) self-immolative spacer is coupled to the N-terminus of the peptide, followed by conjugation to MMAE.
-
DBCO-PEG3 Moiety Addition: A DBCO-PEG3-acid is activated and coupled to the glutamic acid residue.
-
Purification: The final this compound construct is cleaved from the resin and purified by reverse-phase HPLC.
2. Antibody Modification and Conjugation:
-
Antibody Preparation: A mAb with a genetically encoded azide-containing unnatural amino acid is expressed and purified.
-
Conjugation Reaction: The purified mAb is incubated with the this compound drug-linker in a suitable buffer (e.g., PBS pH 7.4) at a controlled temperature (e.g., 4-25°C) for a specified time (e.g., 4-24 hours). The molar excess of the drug-linker is optimized to achieve the desired DAR.
-
Purification of the ADC: The resulting ADC is purified from unconjugated drug-linker and antibody using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterization: The purified ADC is characterized for DAR, aggregation, and purity using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
B. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Cell Seeding: Seed antigen-positive (e.g., BT-474 for HER2-targeting ADCs) and antigen-negative (e.g., MCF-7) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE as controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
C. In Vivo Efficacy Study in a Xenograft Mouse Model
This study evaluates the anti-tumor activity of the ADC in vivo.
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HER2-positive NCI-N87) into immunodeficient mice.
-
Tumor Growth and Randomization: When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, Val-Cit-PABC-MMAE ADC, this compound ADC).
-
ADC Administration: Administer the ADCs intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight two to three times a week.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis. The primary endpoint is typically tumor growth inhibition.
D. Bystander Effect Assay
This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
Co-culture Seeding: Seed a co-culture of antigen-positive cells and fluorescently labeled (e.g., GFP-transfected) antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Measurement: Measure the viability of the antigen-negative cells by quantifying the fluorescence signal (e.g., using a fluorescence plate reader).
-
Data Analysis: Determine the effect of the ADC on the viability of the antigen-negative bystander cells.
III. Visualizations
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Stability of Glu-Val-Cit and Val-Cit Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance in Preclinical Models.
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and off-target toxicity. Premature cleavage of the linker in systemic circulation can lead to unintended release of the cytotoxic payload, diminishing the ADC's effectiveness and increasing systemic side effects. Conversely, a linker that is too stable may not efficiently release the payload within the target tumor cell. This guide provides a detailed comparison of the in vivo stability of two commonly employed cathepsin B-cleavable linkers: the dipeptide valine-citrulline (Val-Cit) and the tripeptide glutamic acid-valine-citrulline (Glu-Val-Cit).
Executive Summary
The primary differentiating factor between the Glu-Val-Cit and Val-Cit linkers lies in their stability within rodent plasma. The conventional Val-Cit linker is susceptible to premature cleavage by the mouse carboxylesterase 1c (Ces1c), leading to significant instability and premature drug release in murine models.[1][2] The addition of a glutamic acid residue to create the Glu-Val-Cit linker effectively mitigates this off-target cleavage, dramatically enhancing plasma stability and, consequently, the therapeutic window in preclinical mouse studies.[1][3] While both linkers are efficiently cleaved by cathepsin B within the lysosomal compartment of target tumor cells, the improved plasma stability of the Glu-Val-Cit linker makes it a more robust choice for preclinical evaluation and development of ADCs in rodent models.[1][4]
Quantitative Data Comparison
The following table summarizes the key quantitative differences in the in vivo performance of Glu-Val-Cit and Val-Cit linkers based on available experimental data.
| Parameter | Val-Cit Linker | Glu-Val-Cit (EVCit) Linker | Key Findings |
| ADC Half-life in Mouse Models | Approximately 2 days[1] | Approximately 12 days[1] | The addition of glutamic acid significantly extends the ADC's circulation time in mice by preventing premature cleavage by Ces1c.[1] |
| Plasma Stability in Mice | Unstable, susceptible to cleavage by carboxylesterase Ces1c.[1][5] | Highly stable, resistant to Ces1c cleavage.[1][5] | The acidic glutamic acid residue at the P3 position repels the Ces1C enzyme, preventing linker degradation in mouse plasma.[5] |
| Cleavage by Cathepsin B | Efficiently cleaved within the lysosome to release the payload.[][7] | Exhibits increased hydrolysis by cathepsin B compared to Val-Cit.[5] | Both linkers effectively release the cytotoxic drug upon internalization into target cells, with Glu-Val-Cit showing potentially enhanced cleavage kinetics.[5] |
| In Vivo Efficacy in Mouse Xenograft Models | Reduced efficacy due to premature drug release and lower tumor exposure.[1][5] | Significantly greater treatment efficacy and tumor growth inhibition.[1][3][5] | The enhanced stability of the Glu-Val-Cit linker leads to more payload reaching the tumor site, resulting in superior anti-tumor activity.[1] |
| Stability in Human Plasma | Stable.[3] | Stable. | The instability of the Val-Cit linker is primarily a concern in rodent models; both linkers exhibit good stability in human plasma.[3] |
Enzymatic Cleavage Mechanisms
The intended mechanism of action for both linkers is cleavage by the lysosomal protease cathepsin B, which is often upregulated in tumor cells.[][8] Upon internalization of the ADC, the linker is exposed to cathepsin B, which hydrolyzes the peptide bond, initiating the release of the cytotoxic payload.
Cathepsin B-Mediated Cleavage Pathway
Caption: Intended lysosomal cleavage of Val-Cit and Glu-Val-Cit linkers by Cathepsin B.
Unintended Cleavage of Val-Cit in Mouse Plasma
In mice, the Val-Cit linker is susceptible to off-target cleavage by carboxylesterase 1c (Ces1c), leading to premature drug release in the circulation.
References
A Comparative Guide to Auristatin Payloads: MMAE vs. MMAF in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. Among the most successful and widely utilized payloads are the auristatin derivatives, particularly monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Both are synthetic analogs of the natural marine product dolastatin 10 and exert their potent anti-cancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
While structurally similar, a key difference at their C-terminus—a neutral terminus for MMAE versus a charged phenylalanine residue for MMAF—imparts distinct physicochemical and biological properties.[1][2] This guide provides an objective, data-driven comparison of the efficacy of MMAE and MMAF as ADC payloads, summarizing their performance with supporting experimental data and detailed methodologies to inform payload selection in ADC development.
Mechanism of Action: A Shared Pathway with Divergent Consequences
Both MMAE and MMAF, when delivered via an ADC, follow a similar intracellular pathway. The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[3] Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody and the payload is cleaved, releasing the active auristatin derivative.[3][4] The released payload then binds to tubulin, disrupting the microtubule network, which is essential for mitotic spindle formation. This leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[1][5]
The critical divergence in their efficacy stems from their differing cell membrane permeability. MMAE, being a more lipophilic and neutral molecule, can readily diffuse across cell membranes.[6] This property gives rise to the "bystander effect," where MMAE released from the targeted cancer cell can penetrate and kill neighboring antigen-negative tumor cells.[7] This can be a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.
Conversely, the C-terminal phenylalanine of MMAF imparts a negative charge, making it significantly less membrane-permeable.[2][6] This limits its ability to exit the target cell, resulting in a diminished or absent bystander effect.[6] However, this reduced permeability can also lead to lower off-target toxicity and a potentially wider therapeutic window.[8][9]
Quantitative Comparison of In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a cytotoxic agent. The following table summarizes representative IC50 values for MMAE and MMAF, both as free drugs and as payloads in ADCs, against various cancer cell lines.
| Payload | ADC Target | Cell Line | Cancer Type | IC50 (nM) - Free Drug | IC50 (ng/mL) - ADC | Reference |
| MMAE | Anti-TF | BxPC-3 | Pancreatic | 0.97 | - | [10] |
| MMAE | Anti-TF | PSN-1 | Pancreatic | 0.99 | - | [10] |
| MMAE | Anti-TF | Capan-1 | Pancreatic | 1.10 | - | [10] |
| MMAE | Anti-TF | Panc-1 | Pancreatic | 1.16 | - | [10] |
| MMAE | - | SKBR3 | Breast | 3.27 | - | [11] |
| MMAE | - | HEK293 | Kidney | 4.24 | - | [11] |
| MMAE | Trastuzumab | N87 | Gastric | - | 13-43 | [12] |
| MMAE | Trastuzumab | BT474 | Breast | - | 13-43 | [12] |
| MMAF | cAC10 | Karpas 299 | Lymphoma | Higher than MMAE | Potent | [6] |
| MMAF | Anti-HER2 | HER2-expressing cells | Various | Diminished as free drug | Efficacious as MMAE | [8] |
Quantitative Comparison of In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living system. The following table summarizes findings from in vivo studies comparing MMAE- and MMAF-based ADCs.
| ADC (Payload) | Tumor Model | Dosing | Outcome | Reference |
| cAC10-vcMMAE | Admixed CD30+ and CD30- tumors | 3 mg/kg, single dose | Complete tumor remission in 3/5 mice | [6] |
| cAC10-vcMMAF | Admixed CD30+ and CD30- tumors | 3 mg/kg, single dose | Failed to mediate bystander killing | [6] |
| T-MMAE | NCI N87 xenograft | Intravenous injection | Higher drug accumulation in adjacent normal tissue compared to T-MMAF | [8] |
| T-MMAF | NCI N87 xenograft | Intravenous injection | Lower drug accumulation in adjacent normal tissue; improved survival with focal radiation | [8] |
Clinical Safety and Tolerability
The distinct properties of MMAE and MMAF also translate to different clinical safety profiles. The systemic exposure of the permeable MMAE can lead to off-target toxicities. Grade ≥ 3 adverse events consistently reported for MMAE-containing ADCs include anemia, neutropenia, and peripheral neuropathy.[13][14] In contrast, the less permeable MMAF is associated with a different set of toxicities, with ocular toxicity being a notable concern.[9][13]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of media.
-
Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Add 50 µL of the diluted ADC or antibody to the respective wells. Include untreated cells as a control.
-
Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[15]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.[15][16]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Co-culture the Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1) and total cell density. Include a monoculture of GFP-Ag- cells as a control.
-
Incubate overnight to allow for cell attachment.
-
Treat the co-cultures and the GFP-Ag- monoculture with serial dilutions of the ADC.
-
Incubate for 72-120 hours.
-
Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the GFP-Ag- cell population.
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[15][16]
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of an ADC in a living animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line for xenograft implantation
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Administer the treatments intravenously at a predetermined schedule.
-
Measure tumor volume with calipers two to three times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Analyze the data by comparing the tumor growth inhibition in the ADC-treated groups to the control group.[17][18]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of auristatin-based ADCs and the experimental workflow for evaluating their efficacy.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Cleavable vs. Non-Cleavable Linkers for Solid Tumor Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile.[1][2] The choice between a cleavable and a non-cleavable linker strategy has profound implications for the treatment of solid tumors, influencing drug release mechanisms, stability, and the potential for bystander killing.[3][4]
This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to aid researchers in the strategic design and development of next-generation ADCs for solid tumor therapy.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[4]
Cleavable Linkers are designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[5] These triggers can include:
-
Enzyme-Sensitivity: Linkers containing specific peptide sequences (e.g., valine-citrulline) are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[6]
-
pH-Sensitivity: Acid-labile linkers, such as those with hydrazone bonds, are designed to break apart in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[6][7]
-
Glutathione-Sensitivity: Disulfide-based linkers are cleaved in the highly reducing intracellular environment, which has a much higher glutathione (B108866) concentration than the bloodstream.[6]
This controlled release allows the payload, often in its unmodified and highly potent form, to be liberated within the target cell.[3]
Non-Cleavable Linkers , in contrast, do not have a specific chemical trigger for cleavage.[1] Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[8] This process results in the release of the payload still attached to the linker and a single amino acid residue (e.g., lysine (B10760008) or cysteine).[7] This reliance on antibody catabolism makes the payload release process for non-cleavable ADCs highly dependent on the biology of the target cell.[1]
Figure 1. Intracellular processing of ADCs with cleavable vs. non-cleavable linkers.
Comparative Analysis: Balancing Efficacy and Safety
The choice of linker technology involves a critical trade-off between efficacy, particularly in heterogeneous tumors, and the risk of off-target toxicity.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release | Triggered by enzymes or pH in the lysosome/endosome.[7] | Requires complete lysosomal degradation of the antibody.[1] |
| Released Product | Unmodified, often membrane-permeable payload.[3] | Payload-linker-amino acid complex, often charged and membrane-impermeable.[4] |
| Bystander Effect | High Potential. The released payload can diffuse out of the target cell to kill adjacent antigen-negative tumor cells.[4] | Minimal to None. The released complex is typically unable to cross cell membranes, restricting its activity to the target cell.[4][9] |
| Plasma Stability | Generally lower; risk of premature payload release in circulation can lead to off-target toxicity.[10] | Generally higher, leading to a more favorable safety profile and potentially a larger therapeutic window.[1][11] |
| Efficacy in Heterogeneous Tumors | Potentially higher due to the bystander effect, which can overcome challenges of varied antigen expression.[3] | Potentially lower, as efficacy is confined to antigen-positive cells.[4] |
| Ideal Tumor Target | Solid tumors with heterogeneous antigen expression.[11] | Hematological malignancies or solid tumors with high, uniform antigen expression.[11][12] |
The Bystander Effect: A Double-Edged Sword
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[4] This is particularly crucial in solid tumors, which are often characterized by heterogeneous antigen expression, meaning not all cancer cells express the target antigen.[13] When a cleavable ADC releases a membrane-permeable payload, it can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative cells.[4][13] This can lead to a more potent overall anti-tumor response.[4]
However, this same mechanism can increase the risk of off-target toxicity if the linker is prematurely cleaved in systemic circulation, releasing the payload to damage healthy tissues.[11][14]
Non-cleavable linkers, by design, largely abrogate the bystander effect.[3] The released payload complex is typically charged and cannot diffuse out of the cell, which enhances safety and reduces systemic toxicity but limits the therapeutic effect to only the cells that express the target antigen.[4][9]
Experimental Data: In Vitro and In Vivo Performance
Head-to-head comparisons are essential for elucidating the performance differences between linker technologies. The following table summarizes representative data from comparative studies.
| ADC Example & Target | Linker Type | Assay | Key Finding | Reference |
| Trastuzumab-DXd (Enhertu) | Cleavable (GGFG peptide) | Co-culture of HER2+ and HER2- cells | The released payload (DXd) is membrane-permeable and effectively kills neighboring HER2-negative cells, demonstrating a strong bystander effect. | [9][13] |
| Trastuzumab-DM1 (Kadcyla) | Non-cleavable (Thioether) | Co-culture of HER2+ and HER2- cells | No bystander killing of HER2-negative cells was observed. The released payload (lysine-MCC-DM1) is charged and cannot cross the cell membrane. | [9][15] |
| Anti-HER2-vc-MMAE | Cleavable (valine-citrulline) | In vitro cytotoxicity | Often exhibits higher potency (lower IC50) in co-culture systems that mimic tumor heterogeneity compared to non-cleavable counterparts. | [4] |
| Anti-HER2-mc-MMAF | Non-cleavable | In vitro cytotoxicity | Efficacy is restricted to antigen-positive cells. The released payload (MMAF) has reduced cell permeability. | [16] |
| Various MMAE-based ADCs | Cleavable vs. Non-cleavable | In vivo xenograft models | Non-cleavable linkers can provide greater plasma stability, which may lead to better overall in vivo performance and tolerability in some models. | [1][3] |
Experimental Protocols
Reproducible and robust assays are critical for the evaluation of ADCs. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT/XTT Method)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Objective: To measure the potency of an ADC against antigen-positive cancer cells.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The color intensity is proportional to the number of viable cells.[17]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[18]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Replace the existing medium with the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[18]
-
Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours. Viable cells will convert the salt to formazan.[17]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[18]
-
Data Analysis: Plot cell viability (%) against the log of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[17]
-
Bystander Killing Assay (Co-Culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Objective: To quantify the bystander effect of an ADC.
-
Principle: Antigen-positive and antigen-negative cells (often labeled with different fluorescent proteins like GFP and RFP) are grown together. The viability of the antigen-negative population is measured after ADC treatment.[19][20]
-
Methodology:
-
Cell Preparation: Use two cell lines: one antigen-positive (Ag+) and one antigen-negative (Ag-). The Ag- cells should be stably transfected to express a fluorescent protein (e.g., GFP) for easy identification.[20]
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 3:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate for 96-144 hours.[18]
-
Analysis: Measure the viability of the Ag- (GFP-positive) population using either flow cytometry or high-content imaging.
-
Data Interpretation: A significant decrease in the viability of the Ag- population in the presence of Ag+ cells indicates a bystander effect.[15]
-
Figure 2. General workflow for a co-culture bystander killing assay.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of an ADC in a living organism.
-
Objective: To evaluate the therapeutic efficacy and tolerability of an ADC in an animal model.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ADC, and tumor growth is monitored over time.[21][22]
-
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of each mouse. For studies on the bystander effect, a co-inoculation of Ag+ and Ag- cells can be used.[21]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume with calipers regularly.
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
ADC Administration: Administer the ADC, typically via intravenous injection, according to the planned dosing schedule.
-
Monitoring: Monitor tumor volume and body weight of the mice 2-3 times per week. Body weight is a key indicator of toxicity.[5]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI).
-
Conclusion: Selecting the Optimal Linker Strategy
The decision between a cleavable and non-cleavable linker is not a one-size-fits-all solution and must be assessed on a case-by-case basis.[11] Cleavable linkers offer the potential for enhanced efficacy in heterogeneous solid tumors through the bystander effect, but this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[3][11] Non-cleavable linkers provide superior stability and a better safety profile, making them well-suited for highly and homogeneously expressed targets, though their efficacy is limited to antigen-positive cells.[3][11]
Ultimately, the optimal linker strategy depends on the interplay between the target antigen's expression level and heterogeneity, the tumor microenvironment, and the physicochemical properties of the payload.[3] Rigorous preclinical evaluation using the experimental models described herein is paramount to validating the chosen linker and developing a safe and effective ADC therapeutic.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. researchgate.net [researchgate.net]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
The Impact of PEG Spacer Length on Antibody-Drug Conjugate Performance: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the linker technology in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) spacers has become a important approach to optimize ADC properties. This guide provides an objective comparison of different PEG spacer lengths in ADCs, supported by experimental data, to elucidate their impact on stability, pharmacokinetics, and efficacy.
The inclusion of a PEG spacer within an ADC's linker architecture primarily aims to mitigate the hydrophobicity of the cytotoxic payload.[1] This modification leads to a cascade of beneficial effects on the conjugate's physicochemical and pharmacological properties. The length of the PEG spacer is a key variable that can be fine-tuned to achieve the desired ADC profile.
The Balancing Act: How PEG Spacer Length Influences ADC Properties
The length of the PEG spacer in an ADC's linker plays a pivotal role in balancing its physicochemical properties, in vivo behavior, and ultimately, its therapeutic efficacy. The hydrophilicity, flexibility, and size of the PEG chain directly influence the ADC's stability, pharmacokinetics (PK), and potency. Understanding these relationships is crucial for the rational design of next-generation ADCs with an optimized therapeutic window.
Head-to-Head Performance Data
The following tables summarize quantitative data from various studies comparing ADCs with different PEG spacer lengths.
| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Pharmacokinetics (Half-life) | Reference |
| No PEG | ~3.5 | + | + | Baseline | [2] |
| PEG4 | ~4.0 | ++ | ++ | Increased | [3] |
| PEG8 | ~7.6 | +++ | +++ | Significantly Increased | [4] |
| PEG12 | ~8.0 | +++ | +++ | Significantly Increased | [5] |
| PEG24 | ~8.0 | ++ | +++ | Substantially Increased | [6] |
| 4 kDa | Not Specified | Reduced (4.5-fold) | Improved | 2.5-fold increase | [7] |
| 10 kDa | Not Specified | Reduced (22-fold) | Most Improved | 11.2-fold increase | [7] |
Note: "+" indicates relative performance. More "+" indicates better performance, except for IC50 where more "+" indicates higher potency (lower value).
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ADCs with varying PEG spacer lengths. Below are representative protocols for key experiments.
ADC Synthesis and Characterization Workflow
The synthesis of an ADC with a PEG spacer is a multi-step process requiring careful control and characterization at each stage.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG spacer lengths and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.[7]
-
Cell Viability Assessment: Use a standard cell viability assay, such as MTT or XTT, to determine the percentage of viable cells.[8]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).[8]
In Vivo Pharmacokinetics Study
Objective: To evaluate the pharmacokinetic profile of ADCs with varying PEG spacer lengths.
-
Animal Model: Use relevant animal models, such as mice or rats.
-
ADC Administration: Administer a single intravenous dose of the ADCs to the animals.[9]
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours).[9]
-
Sample Analysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS method.[9][10]
-
Data Analysis: Plot the plasma concentration of the ADC versus time and determine key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) using non-compartmental analysis.[10]
In Vivo Efficacy Study (Xenograft Model)
Objective: To assess the anti-tumor efficacy of the ADCs in a preclinical model.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[11]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, unconjugated antibody, and ADCs with different PEG spacer lengths.[12]
-
Dosing: Administer the treatments intravenously at a specified dose and schedule.[12]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[11]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition (TGI).[10]
Conclusion
The length of the PEG spacer is a critical parameter in the design of ADCs, with a profound impact on their physicochemical properties, pharmacokinetics, and therapeutic efficacy. While longer PEG chains generally lead to improved solubility, stability, and circulation half-life, they may slightly decrease in vitro potency due to steric hindrance. The optimal PEG spacer length represents a balance between these factors and is dependent on the specific antibody, payload, and target indication. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of different PEGylated ADCs to identify candidates with the most favorable therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. In vitro cytotoxicity assay [bio-protocol.org]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Cathepsin B-Mediated Cleavage of the Glu-Val-Cit Sequence
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Glu-Val-Cit Peptide Linker's Performance with Supporting Experimental Data.
The strategic design of cleavable linkers is a cornerstone of modern therapeutic development, particularly in the field of antibody-drug conjugates (ADCs). The valine-citrulline (Val-Cit) dipeptide has been extensively validated as a substrate for the lysosomal protease cathepsin B, enabling targeted payload release within cancer cells.[][2] This guide provides a detailed comparison of the modified Glu-Val-Cit (EVCit) tripeptide sequence, focusing on its enzymatic cleavage by cathepsin B and its performance relative to other common cathepsin B-cleavable linkers.
Enhanced Plasma Stability with Maintained Cathepsin B Susceptibility
The addition of a glutamic acid (Glu) residue at the P3 position of the Val-Cit linker was initially motivated by the need to improve the linker's stability in mouse plasma.[3] The standard Val-Cit linker shows susceptibility to premature cleavage by mouse carboxylesterase 1C (Ces1C), which can complicate preclinical in vivo studies.[3] Research has demonstrated that the introduction of an acidic amino acid, such as glutamic acid, effectively shields the linker from Ces1C-mediated hydrolysis, leading to significantly enhanced stability in mouse models.[4][5]
Crucially, this modification does not negatively impact, and may even enhance, the desired cleavage by cathepsin B within the lysosomal compartment of target cells.[5] This balanced profile of improved plasma stability and sustained lysosomal degradation makes the Glu-Val-Cit linker a compelling candidate for ADC development.
Quantitative Comparison of Cathepsin B-Mediated Cleavage
The efficiency of enzymatic cleavage is best described by the kinetic parameters kcat (turnover number) and Km (Michaelis constant), with the kcat/Km ratio representing the overall catalytic efficiency. While direct comparative studies providing a complete set of kinetic parameters for Glu-Val-Cit are not extensively published in a single table, the available data and qualitative comparisons from various sources allow for a clear performance assessment against other linkers.
| Linker Sequence | Enzyme | Relative Cleavage Rate/Kinetic Parameters | Reference |
| Glu-Val-Cit | Cathepsin B | Maintained or increased hydrolysis compared to Val-Cit. | [5] |
| Val-Cit | Cathepsin B | Standard reference for cathepsin B-cleavable linkers. | [][6] |
| Val-Ala | Cathepsin B | Cleaved at approximately half the rate of Val-Cit. | [7][8] |
| Phe-Lys | Cathepsin B | Cleaved approximately 30-fold faster than Val-Cit. | [7][9] |
| Z-Arg-Arg | Cathepsin B | Commonly used fluorogenic substrate for activity assays. | [10][11] |
| Z-Phe-Arg | Cathepsin B | Broad-spectrum cathepsin substrate, also cleaved by other cathepsins. | [10][12] |
Note: The table provides a summary based on available literature. Direct comparison of absolute rates should be approached with caution as experimental conditions can vary between studies.
Experimental Protocols
Accurate validation of linker cleavage requires robust and reproducible experimental methodologies. Below are detailed protocols for two common assays used to quantify cathepsin B activity on peptide linkers.
Protocol 1: Fluorogenic Substrate Cleavage Assay
This high-throughput method is ideal for initial screening of linker sequences and for determining enzyme kinetics. It utilizes a peptide sequence linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which fluoresces upon cleavage.[11][13]
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer: 25 mM MES, 5 mM DTT, pH 5.0[13]
-
AMC Standard Solution (for quantification)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: ~460 nm)[13]
Procedure:
-
Enzyme Activation: Pre-incubate recombinant Cathepsin B in Assay Buffer for 15 minutes at 37°C to ensure full activity of the cysteine protease.
-
Standard Curve Preparation: Prepare a serial dilution of the AMC standard in Assay Buffer in the 96-well plate.
-
Reaction Setup: In separate wells, add the activated Cathepsin B solution. Include "no enzyme" controls containing only Assay Buffer.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to a final concentration of 10-50 µM.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.[13] Record the fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-5 minutes.
-
Data Analysis: Calculate the rate of cleavage from the linear portion of the fluorescence versus time plot. Convert the fluorescence units to molar amounts of released AMC using the standard curve. For detailed kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and Vmax.
Protocol 2: HPLC-Based ADC Cleavage Assay
This method directly measures the release of the payload from an ADC, providing a highly relevant assessment of linker cleavage in the context of the complete therapeutic molecule.[14][15]
Materials:
-
Antibody-Drug Conjugate (ADC) with the desired linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5[7]
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in acetonitrile[7]
-
Reverse-Phase HPLC system with a C18 column
Procedure:
-
Enzyme Activation: Activate the Cathepsin B by pre-incubating in the Assay Buffer for 15 minutes at 37°C.[7]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the pre-warmed Assay Buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution (e.g., 20 nM final concentration). Incubate the reaction at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by mixing the aliquot with an equal volume of Quenching Solution.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. The mobile phase typically consists of a gradient of water and acetonitrile (B52724) with 0.1% formic acid.[15]
-
Data Analysis: Monitor the chromatograms for the decrease in the peak area corresponding to the intact ADC and the increase in the peak area of the released payload over time. Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the free payload.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes described, the following diagrams illustrate the experimental workflow for ADC cleavage analysis and the general signaling pathway of ADC internalization and payload release.
References
- 2. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Influence of Linker Technology on ADC Homogeneity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the development of Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly impacts the homogeneity, stability, efficacy, and safety of the ADC. This guide provides a comparative analysis of different linker technologies, focusing on their effect on ADC homogeneity, supported by experimental data.
The homogeneity of an ADC preparation is a crucial quality attribute. A heterogeneous mixture with a wide distribution of drug-to-antibody ratios (DAR) can lead to unpredictable pharmacokinetics and a narrow therapeutic window. Conversely, a homogeneous ADC with a precisely defined DAR ensures consistent efficacy and a better safety profile. The two primary factors influencing ADC homogeneity are the nature of the linker (cleavable vs. non-cleavable) and the method of conjugation (site-specific vs. stochastic).
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Stabilities
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms, which in turn affects their stability and off-target toxicity.
Cleavable linkers are designed to be stable in systemic circulation and release the payload under specific conditions prevalent in the tumor microenvironment or within the cancer cell. These triggers can include enzymes (e.g., cathepsins), lower pH, or a higher reducing potential. While this allows for a "bystander effect" where the released payload can kill neighboring antigen-negative tumor cells, it also carries the risk of premature payload release in circulation, leading to systemic toxicity.[1][2]
Non-cleavable linkers offer greater stability in plasma as the payload is only released after the lysosomal degradation of the antibody following internalization into the target cell.[3] This enhanced stability generally translates to a better safety profile and a wider therapeutic window.[3] However, the active metabolite often has limited cell permeability, which can reduce the bystander effect.
A meta-analysis of clinical trial data from 11 commercially available ADCs revealed that ADCs with cleavable linkers were associated with a significantly higher incidence of grade ≥3 adverse events (47%) compared to those with non-cleavable linkers (34%).[1] Furthermore, higher DAR values were significantly associated with a greater likelihood of toxicity.[1]
Site-Specific vs. Stochastic Conjugation: The Quest for Homogeneity
The method of attaching the linker-payload to the antibody is another critical determinant of ADC homogeneity.
Stochastic conjugation , the traditional method, involves the random attachment of linkers to surface-accessible lysine (B10760008) or cysteine residues on the antibody. This results in a heterogeneous mixture of ADCs with varying DARs (e.g., 0, 2, 4, 6, 8), making it challenging to define a precise therapeutic window.[4][5]
Site-specific conjugation techniques have emerged to overcome the limitations of stochastic methods. These approaches enable the attachment of a precise number of payloads at specific, predetermined sites on the antibody.[6] This results in a homogeneous ADC population with a uniform DAR, leading to improved pharmacokinetics, a wider therapeutic index, and enhanced batch-to-batch consistency.[4][7]
Studies have demonstrated the superior homogeneity and in vivo performance of site-specifically conjugated ADCs compared to their stochastic counterparts. For instance, a site-specific ADC generated using the AJICAP technology showed a narrower DAR distribution and a better therapeutic index in preclinical models compared to a stochastically conjugated ADC.[7]
Quantitative Comparison of ADC Homogeneity
The following tables summarize experimental data comparing the homogeneity of ADCs with different linkers and conjugation strategies.
| Linker Type | Conjugation Method | Average DAR | DAR Distribution | % Aggregates | In Vivo Stability (% Intact ADC after 7 days) | Reference |
| Val-Cit (Cleavable) | Stochastic | 3.5 | 0-8 | 5-15% | ~50% (T-DXd) | [8] |
| SMCC (Non-cleavable) | Stochastic | 3.4 | 0-8 | <5% | >70% | [7] |
| "Exolinker" (Cleavable) | Site-Specific | 8.0 | Homogeneous (DAR 8) | <2% | >80% | [8] |
| Tandem-Cleavage Linker | Site-Specific | 2.0 | Homogeneous (DAR 2) | Not Reported | ~90% (in rat serum) | [9] |
Table 1: Comparative analysis of ADC homogeneity with different linker types and conjugation methods.
| Parameter | Site-Specific ADC (AJICAP-MMAE, DAR=2) | Stochastic ADC (cysteine-linked, DAR=4) | Reference |
| In Vitro Potency (IC50) | Comparable to stochastic ADC | Not Applicable | [7] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Comparable to stochastic ADC at a lower payload dose | Not Applicable | [7] |
| Maximum Tolerated Dose (Rat) | Higher than stochastic ADC | Lower than site-specific ADC | [7] |
| Therapeutic Index | Wider than stochastic ADC | Narrower than site-specific ADC | [7] |
Table 2: Head-to-head comparison of a site-specific and a stochastic ADC.
| Parameter | Site-Specific DM1 ADC (Engineered Cysteine) | Lysine-Linked DM1 ADC (Stochastic) | Reference |
| In Vitro Potency | Scales with total DM1 delivered | Scales with total DM1 delivered | [10] |
| In Vivo Efficacy (KB xenograft model) | Lower than lysine-linked ADC on a molar DM1 basis | ~2-fold superior to site-specific ADC | [10] |
| Buffer Stability (in presence of excess thiol) | Most conjugates comparable to lysine-linked ADC | Comparable to most site-specific conjugates | [10] |
Table 3: Comparison of site-specific and lysine-linked maytansinoid ADCs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a standard method for determining the DAR distribution of cysteine-linked ADCs. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated payloads.
-
Column: TOSOH TSKgel Butyl-NPR (4.6 mm × 10 cm)[11]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate (B84403) (pH 7.0)[11]
-
Mobile Phase B: 50 mM sodium phosphate (pH 7.0)[11]
-
Gradient: A linear gradient from 100% A to 100% B over a specified time.[11]
-
Flow Rate: 0.5 mL/min[11]
-
Detection: UV at 280 nm
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius to quantify aggregates.
-
Column: Agilent AdvanceBio SEC 200 Å, 1.9 µm[12]
-
Mobile Phase: A buffered saline solution, e.g., phosphate-buffered saline (pH 7.4).
-
Flow Rate: Isocratic flow, typically 0.2-1.0 mL/min.
-
Detection: UV at 280 nm
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass and DAR Analysis
LC-MS is a powerful technique for determining the average DAR and the distribution of different drug-loaded species.
-
LC System: Agilent 1260 Infinity II Bio-inert LC[12]
-
MS System: Agilent 6550 iFunnel Q-TOF LC/MS
-
Column: SEC or reversed-phase column depending on the ADC characteristics.
-
Mobile Phase: Typically involves an aqueous buffer with an organic modifier (e.g., acetonitrile) and an acid (e.g., formic acid).
-
Data Analysis: Deconvolution of the raw mass spectra is performed to determine the masses of the different DAR species and calculate the average DAR.
Visualizing the Pathways
To better understand the processes involved in ADC development and mechanism of action, the following diagrams illustrate key workflows and signaling pathways.
Conclusion
The choice of linker technology is a paramount consideration in the design of ADCs, with significant implications for homogeneity, stability, and ultimately, clinical performance. While cleavable linkers can offer the advantage of a bystander effect, they are often associated with lower stability and higher systemic toxicity compared to non-cleavable linkers. The advent of site-specific conjugation technologies represents a major advancement in the field, enabling the production of homogeneous ADCs with defined DARs, which has been shown to improve the therapeutic index. A thorough analytical characterization using a combination of orthogonal methods is essential to ensure the quality and consistency of ADC products. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, so too will the rational design of the next generation of highly effective and safe ADCs.
References
- 1. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Homogeneous antibody-drug conjugates: DAR 2 anti-HER2 obtained by conjugation on isolated light chain followed by mAb assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
Assessing the Therapeutic Window of Glu-Val-Cit-MMAE ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of an antibody-drug conjugate (ADC) is a critical determinant of its clinical success, representing the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. This guide provides a comparative assessment of ADCs utilizing the Glu-Val-Cit-MMAE linker-payload system, evaluating its performance against the traditional Val-Cit-MMAE and other alternatives. By integrating experimental data and detailed protocols, this document aims to equip researchers with the necessary information to design and evaluate novel ADCs with improved therapeutic indices.
The Rationale for Glu-Val-Cit Linkers
The Val-Cit linker is a well-established dipeptide linker that is cleavable by cathepsin B, an enzyme often overexpressed in the lysosomal compartment of tumor cells.[1] This specificity allows for the targeted release of the cytotoxic payload, monomethyl auristatin E (MMAE), within the cancer cell. MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3]
However, a significant challenge with the Val-Cit linker is its instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[4] This premature cleavage in circulation can lead to off-target toxicity and a reduced therapeutic window in preclinical mouse models, which are crucial for evaluating ADC efficacy and safety.[4]
To address this limitation, a glutamic acid (Glu) residue has been incorporated at the N-terminus of the Val-Cit linker, creating the Glu-Val-Cit tripeptide. This modification has been shown to significantly enhance the stability of the linker in mouse plasma, leading to improved in vivo efficacy.[5] The increased hydrophilicity imparted by the Glu residue is thought to hinder the interaction with Ces1c without compromising its susceptibility to cleavage by intracellular cathepsins.[5]
Comparative Performance of ADC Linker-Payloads
The following tables summarize key quantitative data from various studies to facilitate a comparison between different ADC linker-payload systems. It is important to note that the data are compiled from different studies and a direct comparison should be made with caution due to variations in experimental conditions, including the specific antibody, target antigen, and cell lines used.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| Anti-CD56-Val-Cit-MMAE | NCI-H69 (SCLC) | 0.32 | [6] |
| Anti-CD56-Val-Cit-MMAE | NCI-H526 (SCLC) | 5.23 | [6] |
| Anti-CD56-Val-Cit-MMAE | NCI-H524 (SCLC) | 19.24 | [6] |
| Anti-HER2-Val-Cit-MMAE | BT-474 (Breast Cancer) | Low nM range | [4] |
| Anti-HER2-Val-Cit-MMAE | MCF-7 (Breast Cancer, HER2-negative) | No cytotoxicity | [4] |
| Anti-TF-Val-Cit-MMAE | BxPC-3 (Pancreatic Cancer) | 0.97 | [7] |
| Anti-TF-Val-Cit-MMAE | PSN-1 (Pancreatic Cancer) | 0.99 | [7] |
| Anti-TF-Val-Cit-MMAE | Capan-1 (Pancreatic Cancer) | 1.10 | [7] |
| Anti-TF-Val-Cit-MMAE | Panc-1 (Pancreatic Cancer) | 1.16 | [7] |
SCLC: Small Cell Lung Cancer; TF: Tissue Factor
Table 2: In Vivo Maximum Tolerated Dose (MTD) of MMAE-Based ADCs
| ADC Construct | Animal Model | MTD (mg/kg) | Reference |
| Trastuzumab-AJICAP-MMAE | Rat | >30, <120 | [8] |
| Trastuzumab-stochastic-MMAE | Rat | <40 | [8] |
| Brentuximab vedotin (Val-Cit-MMAE) | Mouse | Not specified, but dose capping used in humans | [9] |
| Enfortumab vedotin (Val-Cit-MMAE) | Mouse | Not specified, but dose capping used in humans | [9] |
Table 3: In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Anti-CD56-Val-Cit-MMAE | NCI-H69 (SCLC) | 10 mg/kg, every 3 days, 3 doses | Tumor regression maintained for 52 days | [6] |
| Anti-CD56-Val-Cit-MMAE | NCI-H526 (SCLC) | 10 mg/kg, every 3 days, 3 doses | Tumor regression maintained for 56 days | [6] |
| ADC with Glu-Val-Cit linker | Mouse tumor model | Not specified | Greater treatment efficacy than Val-Cit variant | [5] |
| ADC with Val-Cit linker | Mouse tumor model | Not specified | Effective, but less than Glu-Val-Cit variant | [5] |
| cAC10-vcMMAE | Admixed CD30+ & CD30- tumors | 3 mg/kg, single dose | Significant tumor growth inhibition | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to assessing the therapeutic window of Glu-Val-Cit-MMAE ADCs, the following diagrams illustrate key processes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. The following are generalized protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cells by 50%.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free MMAE
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free MMAE in complete medium. Add the diluted compounds to the respective wells.[11]
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[11]
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[11]
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the ADC that does not cause unacceptable toxicity in an animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
ADC
-
Vehicle control (e.g., PBS)
-
Standard animal care facilities and equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study.
-
Dose Groups: Establish several dose groups with a sufficient number of animals per group (e.g., n=5).
-
ADC Administration: Administer the ADC intravenously (IV) or intraperitoneally (IP) at increasing dose levels. Include a vehicle control group.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance. Body weight should be recorded at least twice a week.[8]
-
Endpoint: The MTD is typically defined as the highest dose that does not result in death or a body weight loss of more than 20%. The study duration is usually 14-28 days.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any treatment-related toxicities.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical cancer model.
Materials:
-
Immunocompromised mice
-
Cancer cell line for tumor implantation
-
ADC, vehicle control, and potentially a positive control (e.g., standard-of-care chemotherapy)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Randomization: Randomize the animals into treatment groups with similar average tumor volumes.
-
Treatment: Administer the ADC, vehicle, and any other control treatments according to the planned dosing schedule.[12]
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).[12]
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Tumor growth inhibition (TGI) is a key endpoint. Survival can also be monitored.
Protocol 4: Bystander Effect Assay
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Fluorescently labeled cells (e.g., GFP-labeled Ag- cells)
-
Co-culture compatible medium
-
96-well plates
-
ADC and a non-cleavable linker ADC (as a negative control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Seed the labeled Ag- cells alone as a control.[13]
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.[13]
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment: Measure the fluorescence intensity of the labeled Ag- cells to specifically quantify their viability.[11]
-
Data Analysis: A decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[13]
Conclusion
The Glu-Val-Cit-MMAE linker-payload system represents a rational approach to improving the therapeutic window of ADCs. The addition of a glutamic acid residue enhances the stability of the linker in mouse plasma, which is critical for obtaining reliable preclinical data and potentially translating to improved safety and efficacy in the clinic. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other ADC platforms. A thorough assessment of in vitro cytotoxicity, in vivo MTD and efficacy, and the bystander effect is essential for the successful development of the next generation of targeted cancer therapies.
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and anti-cancer evaluation of promiximab-MMAE, an anti-CD56 antibody drug conjugate, in small cell lung cancer cell line xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
Benchmarking a Novel ADC Construct: A Comparative Guide to DBCO-PEG3-Glu-Val-Cit-PABC-MMAE Against Commercial ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the preclinical benchmarking of a novel antibody-drug conjugate (ADC) component, DBCO-PEG3-Glu-Val-Cit-PABC-MMAE, against established commercial ADCs employing a similar linker-payload system. The objective is to offer a comprehensive comparison of in vitro and in vivo performance, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Introduction to the ADC Candidates
This guide focuses on a custom ADC constructed using the this compound drug-linker in comparison to three commercially successful ADCs that utilize the well-established valine-citrulline (Val-Cit) cleavable linker and the potent cytotoxic agent, monomethyl auristatin E (MMAE).
Custom ADC Construct: [Specify Antibody]-DBCO-PEG3-Glu-Val-Cit-PABC-MMAE
This novel ADC utilizes a site-specific conjugation strategy through the dibenzocyclooctyne (DBCO) group, which reacts with an azide-modified antibody via copper-free click chemistry. The linker incorporates a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to potentially improve solubility and pharmacokinetics. A glutamic acid (Glu) residue is included alongside the Val-Cit dipeptide, which is designed for cleavage by cathepsin B, a lysosomal protease often upregulated in tumor cells. Upon cleavage, the p-aminobenzyl alcohol (PABC) self-immolative spacer releases the MMAE payload. MMAE is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
Commercial Comparators
The commercial ADCs selected for this benchmark comparison all employ a Val-Cit-PABC-MMAE linker-payload system, but are conjugated to different monoclonal antibodies targeting various antigens and are approved for distinct clinical indications.
-
Adcetris® (Brentuximab vedotin): Targets CD30, a protein expressed on the surface of certain lymphoma cells. It is approved for the treatment of Hodgkin lymphoma and anaplastic large cell lymphoma.[1][3]
-
Padcev® (Enfortumab vedotin): Targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma. It is approved for the treatment of locally advanced or metastatic urothelial cancer.[2][4]
-
Polivy® (Polatuzumab vedotin): Targets CD79b, a component of the B-cell receptor, and is approved for the treatment of diffuse large B-cell lymphoma.[5][6]
Comparative Performance Data
The following tables summarize publicly available preclinical and clinical data for the selected commercial ADCs. These tables provide a baseline for the performance metrics that should be evaluated for the novel this compound ADC.
Table 1: In Vitro Cytotoxicity of Commercial ADCs
| ADC | Target Antigen | Cancer Type | Cell Line | IC50 Value | Citation(s) |
| Adcetris® (Brentuximab vedotin) | CD30 | Hodgkin Lymphoma | L540 | ~10-100 ng/mL | [7] |
| Adcetris® (Brentuximab vedotin) | Germ Cell Tumor | GCT27 (CD30+) | <250 ng/mL | [7] | |
| Padcev® (Enfortumab vedotin) | Nectin-4 | Urothelial Carcinoma | T-24 (engineered) | Data not specified | [4] |
| Padcev® (Enfortumab vedotin) | Urothelial Carcinoma | UM-UC-3 (engineered) | Data not specified | [4] | |
| Polivy® (Polatuzumab vedotin) | CD79b | B-cell Lymphoma | Raji | Data not specified | |
| Polivy® (Polatuzumab vedotin) | B-cell Lymphoma | Karpas1106P | Data not specified |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. Direct comparison requires standardized experimental protocols.
Table 2: Plasma Stability of Commercial ADCs
| ADC | Species | Half-life of ADC | Citation(s) |
| Adcetris® (Brentuximab vedotin) | Human | ~4-6 days | [1][8] |
| Adcetris® (Brentuximab vedotin) | Mouse | ~6 days (MMAE dissociation) | [9] |
| Padcev® (Enfortumab vedotin) | Human | Data not specified | |
| Polivy® (Polatuzumab vedotin) | Human | ~12 days (at Cycle 6) | [10] |
| Polivy® (Polatuzumab vedotin) | Japanese Patients | 4.43–7.98 days | [11][12] |
Table 3: In Vivo Efficacy of Commercial ADCs in Xenograft Models
| ADC | Cancer Type | Xenograft Model | Key Findings | Citation(s) |
| Adcetris® (Brentuximab vedotin) | Hodgkin Lymphoma | L540cy | Tumor regression and prolonged survival | [9] |
| Padcev® (Enfortumab vedotin) | Urothelial Carcinoma | T-24 Nectin-4 | Potent anti-tumor activity | [4] |
| Polivy® (Polatuzumab vedotin) | B-cell Lymphoma | DLBCL models | Dose-dependent tumor growth inhibition | [6] |
Experimental Protocols
To ensure a rigorous and reproducible comparison, the following detailed protocols for key benchmarking experiments are provided.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on target-positive and target-negative cancer cell lines.
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ADC constructs (custom and commercial)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target-positive and target-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the custom and commercial ADCs in complete medium. Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.[13][14][15][16][17]
Bystander Killing Effect Assay (Co-culture Assay)
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
Materials:
-
Target-positive cell line
-
Target-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs
-
Flow cytometer
-
Viability dye (e.g., Propidium Iodide)
Procedure:
-
Co-culture Seeding: Seed a mixture of target-positive and GFP-expressing target-negative cells in a 96-well plate at a defined ratio (e.g., 1:1) in 100 µL of complete medium. Include monoculture wells for each cell line as controls. Incubate for 24 hours.
-
ADC Treatment: Add serial dilutions of the ADCs to the co-culture and monoculture wells.
-
Incubation: Incubate for 72-96 hours.
-
Cell Harvesting: Detach the cells using trypsin and transfer to flow cytometry tubes.
-
Staining: Stain the cells with a viability dye according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Gate on the GFP-positive (target-negative) cell population and quantify the percentage of dead cells (positive for the viability dye).
-
Data Analysis: Compare the percentage of dead target-negative cells in the co-culture wells treated with the ADC to the monoculture and untreated controls. An increase in cell death in the co-culture setting indicates a bystander effect.[18][19][20]
Plasma Stability Assay (LC-MS)
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
ADC constructs
-
Human or mouse plasma
-
Incubator at 37°C
-
Sample processing reagents (e.g., for protein precipitation or immunocapture)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: Process the plasma samples to isolate the ADC and/or the free payload. This can be done by protein precipitation followed by solid-phase extraction for the free payload, or by immunocapture of the ADC.
-
LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS to quantify the concentration of the intact ADC (by measuring a signature peptide) and the released payload.
-
Data Analysis: Plot the concentration of the intact ADC over time and calculate the half-life. Also, quantify the amount of free payload released at each time point.[21]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the ADC in a relevant animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Tumor cells for implantation
-
ADC constructs
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (vehicle control, custom ADC, commercial ADC).
-
Dosing: Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[22][23][24]
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the key mechanisms and pathways involved in the action of the benchmarked ADCs.
Caption: General mechanism of action for a Val-Cit-MMAE ADC.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Logical comparison of the custom ADC construct and commercial ADCs.
References
- 1. Brentuximab Vedotin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PADCEV® (enfortumab vedotin-ejfv) + pembrolizumab Efficacy [padcevhcp.com]
- 3. Brentuximab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Clinical Review - Polatuzumab Vedotin (Polivy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Learn About The Benefits And Risks of POLIVY® (polatuzumab vedotin-piiq) plus R-CHP [polivy.com]
- 7. Brentuximab vedotin exerts profound antiproliferative and pro‐apoptotic efficacy in CD30‐positive as well as cocultured CD30‐negative germ cell tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brentuximab vedotin, an antibody–drug conjugate, in patients with CD30‐positive haematologic malignancies and hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Safety and pharmacokinetics of polatuzumab vedotin in Japanese patients with relapsed/refractory B-cell non-Hodgkin lymphoma: a phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of DBCO-PEG3-Glu-Val-Cit-PABC-MMAE
Essential guidance for the safe handling and disposal of the potent antibody-drug conjugate (ADC) linker-payload, DBCO-PEG3-Glu-Val-Cit-PABC-MMAE, tailored for researchers, scientists, and drug development professionals.
The ADC payload, this compound, is a highly potent cytotoxic agent due to its monomethyl auristatin E (MMAE) component.[1][2][] MMAE is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[1][4] Due to its extreme toxicity, it cannot be used as a standalone drug and requires specialized handling and disposal procedures to ensure personnel safety and prevent environmental contamination.[1] All waste containing this compound must be treated as cytotoxic or highly hazardous chemical waste.
Immediate Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound. All operations involving this compound, especially those involving dry powders or the potential for aerosol generation, should be conducted within a certified chemical fume hood or a containment system like an isolator.[5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. The following should be worn at all times:
-
Gloves: Double gloving with chemo-rated nitrile gloves is required.
-
Lab Coat: A dedicated, impermeable lab coat that ties in the back.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A respirator (e.g., N95 or higher) may be necessary depending on the operation and your institution's assessment.
Waste Categorization and Segregation
Proper segregation of waste is critical to ensure it is handled by personnel with the appropriate training and disposed of correctly. All materials that come into contact with this compound must be disposed of as cytotoxic waste.
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated PPE (gloves, gowns), disposable labware (pipette tips, vials, tubes), absorbent pads, and weighing papers. | Designated, clearly labeled, puncture-resistant cytotoxic waste containers (often yellow or purple).[6][7] These should be lined with a dedicated cytotoxic waste bag. |
| Liquid Waste | Unused solutions, solvent rinses from contaminated glassware, and any aqueous solutions containing the compound. | Designated, sealed, and clearly labeled hazardous waste containers. The label must indicate "Cytotoxic Waste" and list the chemical constituents. |
| Sharps Waste | Needles, syringes, scalpels, and any other sharp objects contaminated with the compound. | Designated, puncture-proof, and clearly labeled cytotoxic sharps containers.[6][8] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound waste.
Detailed Disposal Procedures
Step 1: Waste Identification and Segregation
-
Immediately upon generation, identify all waste materials that have come into contact with this compound.
-
Do not mix cytotoxic waste with other chemical, biological, or general laboratory waste streams.
Step 2: Containment of Waste
-
Solid Waste: Place all contaminated solid waste into a designated, leak-proof container lined with a cytotoxic waste bag. This includes all PPE worn during handling.
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Immediately place all contaminated sharps into a designated cytotoxic sharps container to prevent accidental punctures.[6][8]
Step 3: Labeling and Storage
-
Clearly label all waste containers with "Cytotoxic Waste" and list the primary chemical contents.
-
Store waste containers in a secure, designated area away from general laboratory traffic until they are collected.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the cytotoxic waste.
-
The generally accepted and required method for the final destruction of cytotoxic compounds is high-temperature incineration.[7]
Chemical Deactivation (Not Recommended without EHS Consultation)
While chemical deactivation can be used for some cytotoxic agents when incineration is not an option, there is no universally validated and published protocol for the complete and safe deactivation of this compound.[8] Auristatins are known to be stable molecules.[9] Forced degradation studies, which use harsh conditions like strong acids, bases, or oxidizing agents, are used to study the stability of these molecules, not for routine disposal.
Any attempt at chemical deactivation should only be performed after thorough consultation and approval from your institution's EHS department. They can provide guidance on appropriate methods, should they be available and deemed safe.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and safety data sheets for the most current and detailed information.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. apexbt.com [apexbt.com]
- 5. pharmtech.com [pharmtech.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling DBCO-PEG3-Glu-Val-Cit-PABC-MMAE
Essential Safety and Logistical Information for the Handling and Disposal of a Potent Antibody-Drug Conjugate Linker.
Researchers and drug development professionals working with the advanced drug-linker conjugate, DBCO-PEG3-Glu-Val-Cit-PABC-MMAE, must adhere to stringent safety protocols due to the highly cytotoxic nature of its monomethyl auristatin E (MMAE) payload. This guide provides essential, step-by-step procedures for personal protective equipment (PPE), handling, and disposal to ensure a safe laboratory environment.
This compound is a sophisticated compound used in the development of Antibody-Drug Conjugates (ADCs). It incorporates a DBCO group for copper-free click chemistry, a PEG3 spacer, a cleavable Val-Cit linker, and the potent antineoplastic agent, MMAE.[1][2][3][4] The extreme cytotoxicity of MMAE, a tubulin polymerization inhibitor, necessitates meticulous handling to prevent accidental exposure via inhalation, skin contact, or ingestion.[5][6][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure to this potent compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Primary Engineering Control | Gloves | Eye/Face Protection | Gown | Respiratory Protection |
| Weighing/Aliquoting Powder | Chemical Fume Hood or Glovebox | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable, back-closing, coated gown | N95 or higher respirator |
| Reconstituting in Solvent | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Disposable, back-closing, coated gown | Recommended |
| Conjugation Reaction | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Disposable, back-closing, coated gown | As per risk assessment |
| Purification | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Disposable, back-closing, coated gown | As per risk assessment |
| Waste Disposal | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Disposable, back-closing, coated gown | As per risk assessment |
Key PPE Specifications:
-
Gloves: Always wear double nitrile gloves. The outer glove should be changed immediately upon suspected contamination.
-
Gowns: Use disposable, solid-front, back-closing gowns made of a low-permeability fabric, such as polyethylene-coated polypropylene.[8] Standard lab coats are insufficient.
-
Eye Protection: Safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when handling the powdered form or during procedures with a high risk of aerosolization.
-
Respiratory Protection: An N95 or higher-rated respirator is crucial when handling the powdered form of the compound to prevent inhalation of fine particles.
Experimental Protocols: Step-by-Step Safety Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (lab coat and single-use nitrile gloves) before opening the shipping container.
-
Store the compound at the recommended temperature of -20°C in a clearly labeled, designated area for potent compounds.[2][4][9]
Handling and Preparation of Solutions:
The compound is unstable in solution; it is recommended to prepare solutions freshly.[10]
-
Preparation: Before handling, ensure a designated "Cytotoxic Handling Area" is prepared within a certified chemical fume hood. All necessary equipment, including microcentrifuge tubes, pipettes, and waste containers, should be placed in the hood.
-
Donning PPE: Follow the PPE guidelines outlined in the table above for the specific task.
-
Weighing: If working with the solid form, weigh the required amount in a disposable weigh boat inside the fume hood. Use a dedicated spatula and clean it thoroughly after use.
-
Reconstitution: Reconstitute the compound using a suitable solvent such as DMSO, DCM, or DMF.[4][9] Add the solvent slowly to the vial containing the compound to avoid aerosolization.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning.
Spill Management:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Isolate: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse), working from the outer edge of the spill towards the center.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan: A Cradle-to-Grave Approach
All materials that come into contact with this compound must be treated as cytotoxic waste.
-
Solid Waste: This includes gloves, gowns, weigh boats, pipette tips, and any other disposable materials. Place these items in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, shatterproof container that is clearly labeled as "Cytotoxic Liquid Waste."
-
Sharps: Needles, syringes, and other sharps must be placed in a designated sharps container for cytotoxic waste.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a bleach solution (10% final concentration) for at least 30 minutes, followed by thorough rinsing with water.
All cytotoxic waste must be disposed of through an approved hazardous waste management vendor in accordance with institutional and local regulations.
Logical Workflow for PPE Selection
Caption: PPE selection workflow based on the physical form of the compound.
By implementing these rigorous safety measures, researchers can mitigate the risks associated with handling the highly potent this compound, ensuring both personal safety and the integrity of their research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-Val-Cit-PAB-MMAE, ADC linker, 2768446-73-5 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 5. eaglebio.com [eaglebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. education.eviq.org.au [education.eviq.org.au]
- 9. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
